molecular formula C8H8BClO4 B1431929 4-Chloro-2-(methoxycarbonyl)phenylboronic acid CAS No. 1612256-37-7

4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Cat. No.: B1431929
CAS No.: 1612256-37-7
M. Wt: 214.41 g/mol
InChI Key: CVYLRXWWSGNWHX-UHFFFAOYSA-N
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Description

4-Chloro-2-(methoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BClO4 and its molecular weight is 214.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO4/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYLRXWWSGNWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612256-37-7
Record name 4-Chloro-2-(methoxycarbonyl)phenylboronic acid
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Foundational & Exploratory

synthesis of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized organoboron compound that has emerged as a critical building block in modern organic synthesis. Its structural complexity, featuring a chlorine atom, a methoxycarbonyl group, and a boronic acid moiety on a phenyl ring, makes it an exceptionally versatile reagent. These functional groups offer multiple reaction sites, enabling chemists to construct complex molecular architectures with high precision.

This guide provides an in-depth exploration of the , intended for researchers, scientists, and professionals in drug development. We will delve into the underlying principles of the synthetic strategy, provide a detailed experimental protocol, and discuss the rationale behind the procedural choices, ensuring a comprehensive understanding for practical application. The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental tool for forming carbon-carbon bonds.[1]

Core Synthetic Strategy: Directed Ortho-Metalation and Borylation

The synthesis of polysubstituted phenylboronic acids often requires regioselective methods to install the boronic acid group at a specific position. For this compound, a common and effective strategy involves a directed ortho-metalation followed by borylation. This approach leverages the directing ability of the methoxycarbonyl group to facilitate deprotonation at the adjacent ortho position.

The general workflow for this synthesis is depicted below:

G cluster_0 Synthetic Workflow Start Starting Material (Methyl 3-Chlorobenzoate) Metalation Directed Ortho-Metalation (LDA, THF, -78 °C) Start->Metalation Borylation Borylation (Triisopropyl borate, -78 °C) Metalation->Borylation Hydrolysis Aqueous Acidic Workup (HCl) Borylation->Hydrolysis Purification Purification (Extraction & Crystallization) Hydrolysis->Purification Product Final Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Part 1: Mechanistic Insights and Rationale

Understanding the "why" behind each step is crucial for successful and reproducible synthesis. The chosen method relies on the principles of kinetic vs. thermodynamic control and the specific reactivity of organolithium reagents.

The Choice of Base and Directed Metalation

The key to this synthesis is the regioselective formation of an aryl lithium intermediate. The starting material, methyl 3-chlorobenzoate, has two potential sites for deprotonation ortho to the directing methoxycarbonyl group.

Lithium diisopropylamide (LDA) is the base of choice for this transformation. LDA is a strong, non-nucleophilic, sterically hindered base. Its bulkiness prevents it from adding to the electrophilic carbonyl of the ester group, a common side reaction with smaller organolithium bases like n-butyllithium. The reaction is performed at -78 °C to ensure kinetic control, favoring deprotonation at the sterically more accessible C2 position, which is flanked by the directing ester group and a hydrogen atom, over the more sterically hindered C6 position next to the chlorine atom.

The Borylation Step

Once the aryllithium intermediate is formed, it is treated with a borating agent. Triisopropyl borate, B(OiPr)₃, is an excellent electrophile for this purpose. The reaction proceeds via nucleophilic attack of the carbanion on the electron-deficient boron atom. The use of triisopropyl borate over simpler borates like trimethyl borate can offer better control and reduced side reactions due to its increased steric bulk. Maintaining a low temperature (-78 °C) is critical during this step to prevent over-addition of the aryllithium species to the newly formed boronate ester.

Hydrolysis to the Final Product

The reaction with the borate ester yields a lithium boronate complex. This intermediate is then hydrolyzed with an aqueous acid (e.g., HCl) during the workup. The acidic conditions protonate the oxygen atoms, leading to the release of isopropanol and the formation of the desired boronic acid, B(OH)₂.

The overall reaction mechanism is illustrated below:

G cluster_1 Reaction Mechanism A Methyl 3-Chlorobenzoate B Aryllithium Intermediate A->B + LDA -78 °C D Boronate Complex B->D + B(OiPr)3 -78 °C C Triisopropyl Borate C->D E This compound D->E + H3O+

Caption: Key steps in the synthesis mechanism.

Part 2: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Methyl 3-chlorobenzoate170.595.00 g29.31.0
Diisopropylamine101.194.5 mL32.21.1
n-Butyllithium (2.5 M in hexanes)64.0612.9 mL32.21.1
Triisopropyl borate188.087.2 mL32.21.1
Anhydrous Tetrahydrofuran (THF)-150 mL--
2 M Hydrochloric Acid-~50 mL--
Diethyl ether-200 mL--
Saturated NaCl solution (brine)-50 mL--
Anhydrous Magnesium Sulfate----
Step-by-Step Procedure

Safety Note: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All steps must be conducted under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.

  • Preparation of LDA: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (50 mL) and diisopropylamine (4.5 mL, 32.2 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (12.9 mL of a 2.5 M solution in hexanes, 32.2 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Formation of the Aryllithium: In a separate flame-dried flask, dissolve methyl 3-chlorobenzoate (5.00 g, 29.3 mmol) in anhydrous THF (50 mL). Slowly add this solution to the cold LDA solution via cannula over 30 minutes. The reaction mixture will typically turn a yellow/orange color. Stir the mixture at -78 °C for 1 hour to ensure complete metalation.

  • Borylation: To the aryllithium solution, add triisopropyl borate (7.2 mL, 32.2 mmol) dropwise over 20 minutes, maintaining the temperature at -78 °C. The color of the solution should fade. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm to room temperature slowly. Quench the reaction by carefully adding 2 M HCl (50 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a crude solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white solid.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

  • Mass Spectrometry: To confirm the molecular weight.

Part 3: Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable partner in Suzuki-Miyaura cross-coupling reactions.[2][3] This palladium-catalyzed reaction forms a new C-C bond between the boronic acid and an organic halide or triflate.[1][4]

The presence of the chloro and methoxycarbonyl groups provides handles for subsequent synthetic transformations, making this reagent particularly useful in the construction of complex pharmaceutical intermediates and advanced materials.[5][6]

G cluster_2 Suzuki-Miyaura Coupling Application BoronicAcid This compound Product Biaryl Product BoronicAcid->Product Pd Catalyst, Base ArylHalide Aryl Halide (Ar-X) ArylHalide->Product

Caption: General scheme for Suzuki-Miyaura coupling.

The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent mixture.[7][8] The electronic properties of the boronic acid, influenced by the electron-withdrawing chloro and methoxycarbonyl groups, can affect the efficiency of the transmetalation step in the catalytic cycle.

References

1H NMR and 13C NMR characterization of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Introduction

In the landscape of modern organic synthesis, arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] this compound is a valuable bifunctional reagent, offering three points for potential molecular elaboration: the boronic acid moiety, the chloro substituent, and the methoxycarbonyl group. The precise arrangement of these substituents imparts unique electronic and steric properties, making it a key intermediate in the synthesis of complex pharmaceuticals and advanced materials.[1]

Given its pivotal role, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles. It is intended for researchers, scientists, and drug development professionals who rely on high-quality analytical data to drive their scientific endeavors.

Molecular Structure and Spectroscopic Overview

To facilitate a clear discussion of the NMR data, the molecular structure of this compound is presented below with a systematic numbering scheme for the aromatic protons and carbons.

Caption: Molecular structure with atom numbering for NMR assignment.

The molecule possesses a 1,2,4-trisubstituted aromatic ring. This substitution pattern results in three distinct aromatic protons (H3, H5, H6) and six unique aromatic carbons. Additionally, the methoxycarbonyl group contributes a methyl proton signal and two carbon signals (methoxy and carbonyl). The boronic acid group contributes exchangeable protons.

Experimental Protocol: NMR Data Acquisition

The quality of NMR data is profoundly dependent on meticulous sample preparation. The following protocol outlines a self-validating system for acquiring high-resolution spectra of the title compound.

Workflow for NMR Analysis

G start Start: Solid Sample dissolve 1. Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) in 0.6-0.7 mL of DMSO-d₆ in a clean vial. start->dissolve filter 2. Filter solution through a Pasteur pipette with a glass wool plug into a high-quality 5 mm NMR tube. dissolve->filter cap 3. Cap the NMR tube and invert several times to ensure homogeneity. filter->cap spectrometer 4. Insert sample into the spectrometer. Lock on the deuterium signal of DMSO-d₆. cap->spectrometer shim 5. Perform automated or manual shimming to optimize magnetic field homogeneity. spectrometer->shim acquire_H1 6. Acquire ¹H NMR spectrum. (e.g., 8-16 scans) shim->acquire_H1 acquire_C13 7. Acquire ¹³C{¹H} NMR spectrum. (e.g., 1024-4096 scans) acquire_H1->acquire_C13 process 8. Process data: Fourier transform, phase correction, baseline correction, and referencing. acquire_C13->process end End: Interpretable Spectra process->end

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-10 mg of this compound. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2][3]

  • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice for boronic acids as its polar, aprotic nature effectively solubilizes the compound and minimizes the rapid chemical exchange of the B(OH)₂ protons that often occurs in protic solvents. This typically results in a sharper, more observable signal for these protons.[4] The residual proton signal of DMSO-d₆ (a quintet at ~2.50 ppm) serves as a convenient secondary chemical shift reference.[5]

  • Dissolution & Filtration: Dissolve the sample in the solvent within a small glass vial. Once fully dissolved, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

    • Trustworthiness: This filtration step is critical. It removes any microscopic particulate matter, which can severely degrade the magnetic field homogeneity, leading to broad spectral lines and obscuring fine details like small coupling constants.[3]

  • Data Acquisition Parameters:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended.

    • ¹H NMR:

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 8-16 scans.

    • ¹³C NMR:

      • Technique: Proton-decoupled (¹³C{¹H}).

      • Pulse Angle: 30-45 degrees.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024-4096 scans, depending on concentration.

¹H NMR Spectral Analysis: Interpretation and Rationale

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling (multiplicity).

Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
B(OH)₂8.0 - 8.5Broad Singlet2HAcidic protons, chemical shift is concentration and water-content dependent. Appears as a broad, exchangeable singlet.[4]
H67.8 - 8.0Doublet (d)1HOrtho to the electron-withdrawing boronic acid group, deshielded. Coupled only to H5 (J ≈ 8 Hz).
H37.6 - 7.8Doublet (d)1HOrtho to the electron-withdrawing chloro group, deshielded. Coupled only to H5 (J ≈ 2 Hz).
H57.4 - 7.6Doublet of Doublets (dd)1HCoupled to both H6 (ortho-coupling, J ≈ 8 Hz) and H3 (meta-coupling, J ≈ 2 Hz).
OCH₃3.8 - 3.9Singlet (s)3HProtons of a methyl ester group, appears as a sharp singlet in a typical range of 3.5-4.0 ppm.[6]
Detailed Analysis
  • Aromatic Region (7.4 - 8.0 ppm): The three aromatic protons exhibit a predictable splitting pattern.

    • H6: Located ortho to the boronic acid group, it experiences significant deshielding. It appears as a doublet due to coupling with its only neighbor, H5.

    • H3: Positioned ortho to the chlorine atom and para to the boronic acid, it is also strongly deshielded. Its signal is a doublet due to the small meta-coupling with H5.

    • H5: This proton is flanked by H6 and H3 (through the chlorine). It is split by H6 with a large ortho-coupling constant (~8 Hz) and by H3 with a smaller meta-coupling constant (~2 Hz), resulting in a characteristic doublet of doublets.

  • Methoxy Protons (OCH₃): The three protons of the methyl group are chemically equivalent and have no adjacent protons, thus they appear as a sharp singlet. Their position is characteristic of a methyl ester.[6]

  • Boronic Acid Protons (B(OH)₂): These protons are acidic and can exchange with each other and with trace amounts of water in the solvent. This exchange process often leads to a broad signal. In anhydrous DMSO-d₆, this signal is typically well-resolved and integrates to two protons.

¹³C NMR Spectral Analysis: Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with a chemical shift highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C=O (Ester)165 - 168The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another.[7][8]
C4 (C-Cl)138 - 142Aromatic carbon attached to the electronegative chlorine atom; deshielded. The effect is pronounced at the ipso-carbon.
C2 (C-COOCH₃)134 - 137Aromatic carbon bonded to the electron-withdrawing methoxycarbonyl group.
C6133 - 136Aromatic carbon ortho to the boronic acid group and meta to the chloro group.
C1 (C-B)130 - 133 (broad)The carbon directly attached to the boron atom. This signal is often broadened due to quadrupolar relaxation of the boron nucleus.
C5130 - 132Aromatic methine carbon ortho to the chloro group.
C3128 - 130Aromatic methine carbon meta to the boronic acid and methoxycarbonyl groups.
OCH₃52 - 54The sp³ hybridized carbon of the methyl ester group, shielded relative to the aromatic carbons.[7]
Detailed Analysis
  • Carbonyl Carbon (C=O): As is characteristic for ester carbonyls, this carbon resonates far downfield, typically in the 165-168 ppm range.[8]

  • Aromatic Carbons (128 - 142 ppm): The six aromatic carbons have distinct chemical shifts. The carbons directly bonded to the electronegative substituents (C1, C2, C4) are generally found further downfield than the carbons bearing protons (C3, C5, C6). The signal for C1 (attached to Boron) can be significantly broader than the other signals.

  • Methoxy Carbon (OCH₃): This sp³-hybridized carbon is found significantly upfield, in the characteristic region for methyl esters (~52 ppm).

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous fingerprint for the molecular structure of this compound. By carefully examining the chemical shifts, integration, and coupling patterns, researchers can confidently verify the identity and assess the purity of this critical synthetic intermediate. The methodologies and spectral interpretations presented in this guide serve as a robust framework for quality control, ensuring the reliability and reproducibility of experimental outcomes in synthetic chemistry and drug development.

References

stability and storage conditions for 4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Introduction

This compound, with the molecular formula C₈H₈BClO₄, is a vital building block in modern organic synthesis.[1][2] Its structural features make it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3] The presence of chloro and methoxycarbonyl substituents provides specific electronic properties and sites for further molecular elaboration, rendering it a key intermediate in the development of pharmaceuticals and advanced materials.[3]

However, like many organoboronic acids, its utility is intrinsically linked to its chemical stability. Degradation not only reduces reaction yield but can also introduce impurities that complicate purification and compromise the integrity of the final product. This guide provides a comprehensive analysis of the stability profile, optimal storage conditions, and handling procedures for this compound, designed for researchers, chemists, and drug development professionals who rely on the quality of this critical reagent.

I. Chemical Stability Profile

The stability of arylboronic acids is a subject of critical importance. These compounds are known to be susceptible to several degradation pathways, primarily driven by their sensitivity to atmospheric conditions and inherent chemical reactivity.

A. Sensitivity to Moisture and Dehydration

A primary characteristic of arylboronic acids is their hygroscopic nature, meaning they readily absorb moisture from the air.[4][5] While the boronic acid moiety itself is a hydrolysis product of its corresponding esters, excess moisture can lead to physical changes like clumping and impact accurate weighing.[5]

The most significant moisture-related transformation is the intermolecular dehydration to form a cyclic anhydride known as a boroxine.[6][7] This is an equilibrium process where three molecules of the boronic acid condense, eliminating three molecules of water. The formation of boroxines is often thermally induced but can occur over time in storage. While this process is often reversible upon exposure to water or during aqueous reaction workups, the presence of significant and varying amounts of boroxine in a starting material can complicate stoichiometry and reaction kinetics.[6][7]

B. Thermal and Oxidative Degradation

This compound is stable under recommended storage conditions, but is incompatible with excess heat.[8] Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and boron oxides.[4][8]

Furthermore, the carbon-boron bond is susceptible to oxidation. Studies on other boronic acid derivatives have shown that oxidative pathways can lead to the cleavage of the boronic acid group, replacing it with a hydroxyl group.[9] This protodeboronation process represents a complete loss of the reagent's intended reactivity for cross-coupling. This degradation can be accelerated under acidic or basic conditions.[9]

C. Incompatible Materials

To ensure stability, this compound must be stored away from incompatible substances. These include:

  • Strong Oxidizing Agents: Can promote the oxidative cleavage of the C-B bond.[4][8]

  • Strong Acids and Bases: Can catalyze degradation pathways, including protodeboronation.[4][8]

II. Primary Degradation Pathways

The principal routes of degradation for this compound are dehydration, protodeboronation, and oxidation. Understanding these pathways is crucial for troubleshooting synthetic protocols and implementing correct storage measures.

G A This compound B Boroxine (Cyclic Anhydride) A->B Dehydration (-3H₂O) Heat / Storage C Methyl 3-chlorobenzoate (Protodeboronation Product) A->C Protodeboronation Acid / Base D Methyl 3-chloro-2-hydroxybenzoate (Oxidative Cleavage Product) A->D Oxidation Oxidizing Agents B->A Hydrolysis (+3H₂O) (Reversible)

Caption: Key degradation pathways for the title compound.

III. Recommended Storage and Handling Protocols

Proper storage is the most effective strategy to preserve the integrity and reactivity of this compound. The following conditions are based on manufacturer recommendations and established best practices for handling sensitive boronic acids.

ParameterRecommendationRationale & Causality
Temperature Long-term: -20°C [1] Short-term: 2-8°C [10]Low temperatures slow the rate of all chemical degradation pathways, including the gradual dehydration to boroxine.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). [4]An inert atmosphere displaces moisture and oxygen, directly inhibiting hydrolysis and oxidative degradation. This is critical for long-term stability.
Container Keep container tightly closed in a dry, well-ventilated place. [4][8][11]Prevents ingress of atmospheric moisture and contaminants. Proper ventilation is a standard safety measure for all chemicals.
Light Protect from light. While not explicitly cited as a primary instability, photolytic degradation is possible for complex organic molecules. Protection from light is a prudent measure.
Handling Avoid formation of dust and aerosols. Use personal protective equipment (gloves, eye protection). [11]Minimizes inhalation and contact. The compound is classified as a skin and eye irritant.[12][13]
Incompatibilities Segregate from strong oxidizing agents, strong acids, and strong bases. [4][8]Prevents accidental contact which can lead to rapid decomposition or hazardous reactions.

IV. Experimental Protocol: Accelerated Stability Assessment via HPLC

To ensure the quality of a new or aged batch of this compound, an accelerated stability study can be performed. This protocol provides a self-validating system to assess degradation under stress conditions.

Objective: To quantify the degradation of the compound over time when exposed to elevated temperature and humidity.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.

Challenges in Analysis: The analysis of boronic acids and their esters by traditional reversed-phase (RP-HPLC) can be challenging. The labile nature of the C-B bond can lead to on-column hydrolysis or poor peak shape, giving erroneous results.[14][15] Method development should consider stationary phases with low silanol activity or alternative techniques like hydrophilic interaction liquid chromatography (HILIC) to minimize these analytical artifacts.[15][16]

Step-by-Step Workflow:

  • Time Zero (T=0) Analysis:

    • Accurately weigh and dissolve a sample of the boronic acid in a suitable diluent (e.g., Acetonitrile/Water).

    • Analyze the solution via a validated HPLC method to establish the initial purity profile.

    • Record the peak area of the main compound and any observed impurities. This serves as the baseline.

  • Sample Stressing:

    • Place accurately weighed solid samples of the compound in loosely capped vials.

    • Store the vials in a controlled stability chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity).

  • Analysis at Subsequent Time Points (e.g., T=1, 2, 4 weeks):

    • Remove a vial from the stability chamber at each designated time point.

    • Prepare a sample solution identical in concentration to the T=0 sample.

    • Analyze immediately using the same HPLC method.

  • Data Interpretation:

    • Compare the chromatograms from each time point to the T=0 baseline.

    • A decrease in the main peak's area percentage indicates degradation.

    • The appearance or growth of new peaks signifies the formation of degradation products.

    • Calculate the percentage of the compound remaining to quantify its stability under the tested conditions.

G start Start: Receive/Synthesize This compound t0_prep Prepare T=0 Sample Solution start->t0_prep stress Store Solid Samples in Stability Chamber (40°C / 75% RH) start->stress t0_hplc HPLC Analysis (Baseline Purity) t0_prep->t0_hplc compare Compare T=X Chromatogram to T=0 Baseline t0_hplc->compare pull_sample Pull Sample at Time Point (e.g., 1, 2, 4 weeks) stress->pull_sample pull_sample->pull_sample Repeat for each time point tx_prep Prepare T=X Sample Solution pull_sample->tx_prep tx_hplc HPLC Analysis (Stressed Purity) tx_prep->tx_hplc tx_hplc->compare evaluate Evaluate Data: - Decrease in Main Peak - Growth of Impurity Peaks compare->evaluate end_node End: Determine Stability Profile evaluate->end_node

Caption: Experimental workflow for an accelerated stability study.

V. Conclusion

This compound is an indispensable tool in synthetic chemistry, but its efficacy is highly dependent on its chemical purity. The primary stability concerns are its hygroscopic nature, which can lead to boroxine formation, and its susceptibility to oxidative and protodeboronative degradation. These degradation processes are significantly mitigated by strict adherence to proper storage and handling protocols. Storing the compound at low temperatures (-20°C), under an inert atmosphere, and in tightly sealed containers is paramount for preserving its long-term integrity. By understanding the causality behind its instability and implementing the validation and storage protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

An In-depth Technical Guide to 4-chloro-2-(Methoxycarbonyl)phenylboronic Acid (CAS No. 1612256-37-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-2-(Methoxycarbonyl)phenylboronic acid, identified by CAS number 1612256-37-7, is a specialized boronic acid derivative that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methoxycarbonyl group on the phenyl ring, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science. As a synthetic intermediate, its primary value lies in its ability to introduce a specific substituted phenyl moiety into a target molecule, offering chemists a reliable tool for late-stage functionalization and the exploration of structure-activity relationships.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1612256-37-7[1][2][3]
Molecular Formula C8H8BClO4[1][3]
Molecular Weight 214.41 g/mol [1][3]
Appearance White to off-white solid/powder[2]
Purity Typically ≥95%[2]
Topological Polar Surface Area (TPSA) 66.9 Ų[4]
LogP (calculated) 0.79 (MLOGP)[4]

Synthesis

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, its structure suggests a logical synthetic route based on established methods for the preparation of arylboronic acids. A plausible approach involves the ortho-lithiation of a suitable chloro-substituted benzoic acid ester, followed by quenching with a trialkyl borate and subsequent hydrolysis.

A general representation of this synthetic strategy is as follows:

G A 1-chloro-3-(methoxycarbonyl)benzene B Directed ortho-lithiation with LDA or n-BuLi A->B C Reaction with trialkyl borate (e.g., B(OiPr)3) B->C D Hydrolysis C->D E This compound D->E

Caption: Plausible synthetic pathway for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The boronic acid functional group readily undergoes transmetalation with a palladium(II) species in the catalytic cycle, enabling the coupling of the substituted phenyl ring to a variety of organic halides or triflates.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition R-X pd2_complex R-Pd(II)-X(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)2) pd2_complex->transmetalation Ar-B(OH)2 Base pd2_biaryl R-Pd(II)-Ar(Ln) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction. While this specific example may use a different aryl halide, the conditions and procedure are readily adaptable for use with this compound.

Reaction: Coupling of an Aryl Bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)

  • SPhos (buchwaldphos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Degassed toluene (5 mL)

  • Degassed water (1 mL)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: [2][3]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area. Minimize dust generation.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. For long-term storage, maintaining a temperature of 2-8°C under an inert atmosphere is recommended.[3]

First Aid Measures: [2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, it is crucial to seek medical attention and to show the safety data sheet to the medical professional.[2]

Conclusion

This compound is a valuable and versatile reagent in the field of organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient and predictable formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and novel materials. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, will enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

solubility of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in contemporary organic synthesis and drug discovery. In the absence of extensive published empirical data, this document establishes a predictive framework for solubility based on first principles of physical organic chemistry, analyzing the compound's structural features. Furthermore, a detailed, field-proven experimental protocol for accurate solubility determination is presented, empowering researchers to generate reliable data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this reagent's behavior in various organic solvent systems to ensure reproducible and successful experimental outcomes.

Introduction: The Significance of Solubility in Modern Chemistry

This compound is a versatile bifunctional reagent, prominently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of the boronic acid, chloro, and methoxycarbonyl functionalities offers multiple reaction sites and modulates the electronic properties of the molecule, making it a valuable intermediate in the synthesis of complex pharmaceuticals and advanced materials.

The solubility of a reagent is a critical, yet often overlooked, parameter that governs reaction kinetics, purification strategies (e.g., crystallization), and the overall success of a synthetic campaign.[1] A poorly understood solubility profile can lead to issues such as failed reactions due to insufficient concentration, precipitation of reagents, and difficulties in product isolation. For drug development professionals, solubility is a cornerstone of a compound's developability, directly impacting formulation, bioavailability, and pharmacokinetic properties.[2] This guide provides both a theoretical foundation and a practical methodology for understanding and quantifying the solubility of this important synthetic building block.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible.[3] An analysis of the functional groups of this compound allows for a robust prediction of its solubility across a spectrum of organic solvents.

  • Phenylboronic Acid Moiety: The B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature typically imparts some solubility in polar protic solvents. However, phenylboronic acids can undergo dehydration to form cyclic boroxines (anhydrides), which are less polar and can complicate solubility behavior.[4] Phenylboronic acid itself exhibits high solubility in ethers and ketones, and moderate solubility in chloroform.[4][5]

  • Methoxycarbonyl Group (-COOCH₃): This ester group is polar aprotic. The carbonyl oxygen can act as a hydrogen bond acceptor, enhancing solubility in protic solvents. The ester functionality contributes to the overall polarity of the molecule.[6][7]

  • Chloro Group (-Cl): As a substituent, the chlorine atom is electron-withdrawing and increases the lipophilicity of the molecule. This can enhance solubility in nonpolar and moderately polar solvents.[8][9][10] While it is a polar bond, its contribution to overall polarity is less significant than the other functional groups.

Overall Prediction:

Based on the combination of these functional groups, this compound is predicted to be a polar molecule. Its solubility is expected to be highest in polar aprotic solvents that can effectively solvate the ester and aromatic ring, and in polar protic solvents that can engage in hydrogen bonding with the boronic acid and ester groups. Solubility is anticipated to be limited in nonpolar, aliphatic, and aromatic hydrocarbon solvents.

The following table summarizes the predicted solubility in a range of common organic solvents, categorized by their polarity.[11][12][13][14] This table is designed for researchers to record their own experimental findings.

SolventTypeRelative PolarityPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
HexaneNonpolar0.009Insoluble
TolueneNonpolar (Aromatic)0.099Low
Dichloromethane (DCM)Polar Aprotic0.309Medium
Diethyl EtherPolar Aprotic0.117Medium
Tetrahydrofuran (THF)Polar Aprotic0.207High
Ethyl Acetate (EtOAc)Polar Aprotic0.228High
AcetonePolar Aprotic0.355High
Acetonitrile (ACN)Polar Aprotic0.460High
Dimethylformamide (DMF)Polar Aprotic0.386Very High
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444Very High
IsopropanolPolar Protic0.546Medium
EthanolPolar Protic0.654Medium-High
MethanolPolar Protic0.762High

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data, a robust experimental method is essential. The following protocol is based on the widely accepted shake-flask method, which measures thermodynamic equilibrium solubility.[15]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to a vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature (e.g., 24-48h) to reach equilibrium prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Withdraw supernatant and filter through a 0.22 µm syringe filter sep1->sep2 analysis1 Dilute the saturated solution with mobile phase sep2->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Calculate concentration against a standard curve analysis2->analysis3

Caption: Experimental workflow for determining thermodynamic solubility.

3.3. Step-by-Step Methodology

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution.

  • Sample Preparation: To a series of vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials to pellet the excess solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.[15]

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Analyze the calibration standards and the diluted samples using a validated HPLC method. The method should be capable of separating the analyte from any potential impurities or degradation products.

  • Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standard solutions. Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in mg/mL, accounting for the dilution factor.

Safety and Handling of Boronic Acids

Boronic acids and their derivatives require careful handling in a laboratory setting.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Ventilation: Handle solid boronic acids in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

  • Hygroscopicity: Many boronic acids are hygroscopic and can be sensitive to moisture. Store them in a tightly sealed container in a dry environment, such as a desiccator.[17][18]

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[19]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[17]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[19]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[19]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[20]

Conclusion

References

An In-depth Technical Guide to the Crystal Structure of 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Crystal Structure in Drug Discovery

In the landscape of modern drug discovery and materials science, an intimate understanding of a molecule's three-dimensional structure is paramount. The crystal structure of a compound not only confirms its chemical identity and stereochemistry but also dictates its physicochemical properties, such as solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), the crystalline form is a critical attribute that is closely scrutinized by regulatory agencies. Phenylboronic acids are a class of compounds of immense interest, serving as key building blocks in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex organic molecules, including many marketed drugs.

This guide focuses on 4-Chloro-2-(methoxycarbonyl)phenylboronic acid, a substituted phenylboronic acid with potential applications in the synthesis of novel pharmaceutical and agrochemical agents. While a definitive crystal structure for this exact molecule is not publicly available at the time of writing, this guide will leverage extensive crystallographic data from its close analog, 4-(methoxycarbonyl)phenylboronic acid, and established principles of crystal engineering to provide a comprehensive analysis of its expected solid-state structure. We will delve into the likely intermolecular interactions, the influence of the chloro and methoxycarbonyl substituents on the crystal packing, and provide detailed protocols for its synthesis and crystallization.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a planar phenyl ring substituted with a boronic acid group [-B(OH)₂], a chloro group, and a methoxycarbonyl group [-C(O)OCH₃]. The relative positions of these substituents are crucial in determining the molecule's electronic properties and its interactions in the crystalline state.

Based on computational studies of monosubstituted phenylboronic acids, the endo-exo conformation of the boronic acid group is generally the most stable. In the solid state, twists between the phenyl ring and the boronic acid moiety are common, and similar torsions are expected for this compound.[1]

The Archetypal Crystal Structure: Insights from 4-(Methoxycarbonyl)phenylboronic Acid

The crystal structure of the closely related 4-(methoxycarbonyl)phenylboronic acid provides a robust model for understanding the solid-state behavior of its chlorinated derivative. The key features of its crystal structure are:

  • Dimerization via Hydrogen Bonding: The boronic acid groups of two molecules form a characteristic dimeric motif through strong O-H···O hydrogen bonds.[2] This is a common and predictable interaction for boronic acids.[3]

  • Sheet Formation: These dimers are further linked into undulating sheets by O-H···O hydrogen bonds between a boronic acid OH group and the carbonyl oxygen of the methoxycarbonyl group of an adjacent dimer.[2]

  • Three-Dimensional Network: The sheets are interconnected through weaker C-H···π and offset face-to-face π-π stacking interactions between the phenyl rings of adjacent sheets, resulting in a stable three-dimensional lattice.[2]

Crystallographic Parameter 4-(methoxycarbonyl)phenylboronic acid
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)11.2449
b (Å)12.0672
c (Å)6.8598
β (°)105.1210
O-B-O bond angle (°)~118.16
Dihedral angle (ring and methoxycarbonyl)~7.70°

Data sourced from Flanagan, Keith J.; Senge, Mathias O. (2015).

The Influence of Chloro and Methoxycarbonyl Substituents on Crystal Packing

The introduction of a chloro substituent at the 4-position and a methoxycarbonyl group at the 2-position of the phenyl ring is expected to have a significant impact on the crystal packing compared to the parent phenylboronic acid.

The Role of the Chloro Group

The chloro group is a versatile substituent in crystal engineering. Its effects include:

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms such as oxygen or nitrogen. This can lead to the formation of distinct supramolecular synthons.

  • Steric Effects: The size of the chlorine atom can influence the overall shape of the molecule and how it packs in the crystal lattice.

  • Electronic Effects: The electron-withdrawing nature of chlorine can modulate the acidity of the boronic acid protons and the strength of hydrogen bonds.

The Methoxycarbonyl Group's Influence

The methoxycarbonyl group provides an additional hydrogen bond acceptor site (the carbonyl oxygen), which, as seen in the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, plays a crucial role in forming the extended sheet-like structures. The orientation of this group relative to the phenyl ring will be a key determinant of the crystal packing.

Predicted Crystal Structure and Intermolecular Interactions of this compound

Based on the available data and established principles, we can predict the likely crystal structure of this compound.

Diagram of Predicted Intermolecular Interactions:

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_BOH2 B(OH)₂ B_BOH2 B(OH)₂ A_BOH2->B_BOH2 O-H···O (Dimerization) A_COOCH3 C(O)OCH₃ A_Cl Cl C_BOH2 B(OH)₂ A_Cl->C_BOH2 C-H···Cl or Cl···O (Potential Halogen Bonding) C_COOCH3 C(O)OCH₃ B_BOH2->C_COOCH3 O-H···O (Sheet Formation) B_COOCH3 C(O)OCH₃ B_Cl Cl C_Cl Cl

Caption: Predicted intermolecular interactions in the crystal lattice.

We anticipate the formation of the robust boronic acid dimer as the primary hydrogen bonding motif. The methoxycarbonyl group will likely participate in secondary hydrogen bonding to form extended structures. The chloro group could engage in weaker C-H···Cl or Cl···O interactions, further stabilizing the three-dimensional network.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted phenylboronic acids.

Diagram of Synthetic Workflow:

G Start Methyl 3-bromo-4-chlorobenzoate Step1 Lithiation with n-BuLi Start->Step1 Step2 Borylation with B(OMe)₃ Step1->Step2 Step3 Aqueous Workup (1N NaOH) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End This compound Step4->End

Caption: Synthetic workflow for the target molecule.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl 3-bromo-4-chlorobenzoate in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Borylation: Add trimethyl borate [B(OMe)₃] dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of 1N aqueous sodium hydroxide (NaOH). Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer with 1N hydrochloric acid (HCl) to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step.

Diagram of Crystallization Workflow:

G Start Purified Compound Step1 Dissolve in a suitable solvent (e.g., methanol/dichloromethane) Start->Step1 Step2 Slow evaporation or vapor diffusion with an anti-solvent (e.g., hexane) Step1->Step2 Step3 Crystal Growth Step2->Step3 End Single Crystals for XRD Step3->End

Caption: General workflow for obtaining single crystals.

Recommended Crystallization Method:

A common and effective method for crystallizing phenylboronic acids is slow evaporation or vapor diffusion.

  • Dissolve the purified this compound in a minimal amount of a suitable solvent system, such as a mixture of methanol and dichloromethane.

  • Place the solution in a small vial.

  • For vapor diffusion, place the open vial inside a larger, sealed container that contains a layer of an "anti-solvent" in which the compound is poorly soluble, such as hexane.

  • Allow the anti-solvent vapor to slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting the formation of well-ordered crystals.

  • Monitor the vial for the formation of single crystals over several days to weeks.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive, technically grounded framework for understanding its likely solid-state properties. The insights from its non-chlorinated analog, coupled with established principles of crystal engineering, offer a strong predictive model for its hydrogen bonding patterns and overall crystal packing. The provided synthetic and crystallization protocols offer a practical starting point for researchers to obtain this compound and its single crystals.

Future work should focus on the successful crystallization and single-crystal X-ray diffraction analysis of this compound to validate the predictions made in this guide. Such experimental data would be invaluable for the rational design of new pharmaceuticals and functional materials based on this versatile building block.

References

The Advent of Electrophilic Boronic Acid Derivatives: A Paradigm Shift in the Synthesis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in the construction of complex molecular architectures has cemented their importance in fields ranging from materials science to medicinal chemistry. Historically, the synthesis of these crucial reagents has been dominated by methods relying on the borylation of organometallic intermediates, which often suffer from limitations such as harsh reaction conditions and poor functional group tolerance.[1] This guide delves into the transformative impact of electrophilic boronic acid derivatives, which have emerged as powerful tools for the direct and selective synthesis of substituted phenylboronic acids. We will explore the mechanistic underpinnings of electrophilic borylation, provide detailed experimental protocols for key methodologies, and discuss the profound implications of these advancements for drug discovery and development.

Introduction: The Enduring Importance of Phenylboronic Acids

Phenylboronic acids and their corresponding esters are a cornerstone of contemporary organic chemistry.[2] Their widespread application stems from their ability to serve as versatile progenitors for a vast array of functional groups and as key partners in carbon-carbon bond-forming reactions.[2] The Suzuki-Miyaura cross-coupling, in particular, has become a workhorse in both academic and industrial laboratories for the synthesis of biaryls, a common motif in many pharmaceutical agents.[1]

Traditional routes to phenylboronic acids often involve the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate.[3][4] While effective, these methods necessitate the pre-formation of the organometallic compound, a process that is often incompatible with sensitive functional groups and can require cryogenic temperatures.[2] These limitations have spurred the development of alternative, more direct approaches to the synthesis of these valuable compounds.

The Rise of Electrophilic Borylation: A Mechanistic Overview

Electrophilic borylation represents a significant departure from traditional methods. Instead of a nucleophilic carbon source reacting with an electrophilic boron species, this approach involves the reaction of an electron-rich aromatic ring with a highly reactive, electrophilic boron-containing reagent. This transformation can be broadly categorized into two main mechanistic pathways: transition metal-catalyzed C-H borylation and directed electrophilic C-H borylation.[5][6]

Transition Metal-Catalyzed C-H Borylation

Pioneered by the seminal work of Hartwig and Miyaura, transition metal-catalyzed C-H borylation has revolutionized the synthesis of arylboronic esters.[1][7] This methodology typically employs an iridium or rhodium catalyst to activate a C-H bond of an arene, facilitating its reaction with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][6][7]

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, favoring borylation at the least hindered positions of the aromatic ring.[6][8] This steric control offers a complementary approach to traditional electrophilic aromatic substitution, which is dictated by electronic effects.[6] The ability to directly functionalize C-H bonds streamlines synthetic routes by avoiding the need for pre-functionalized starting materials, thereby increasing atom economy and reducing waste.[1][6]

Directed Electrophilic C-H Borylation

Directed electrophilic C-H borylation offers a powerful strategy for achieving high regioselectivity, particularly for the synthesis of ortho-substituted phenylboronic acids.[9] This approach utilizes a directing group on the aromatic substrate to guide the electrophilic boron reagent to a specific C-H bond.[9] The reaction proceeds through the initial formation of a bond between the directing group and the boron electrophile, followed by an intramolecular C-H activation step.[5]

Mechanistic studies have revealed two primary pathways for this transformation: electrophilic aromatic substitution (SEAr) and σ-bond metathesis.[5][10] The operative mechanism is largely dependent on the nature of the boron electrophile.[5] This methodology has proven to be a powerful tool for the synthesis of complex, highly substituted aromatic compounds.

Key Electrophilic Boronic Acid Derivatives and Their Applications

A variety of electrophilic boron reagents have been developed to facilitate these transformations. The choice of reagent is critical and depends on the desired reactivity and the specific substrate.

ReagentCommon NameKey FeaturesApplications
B₂(pin)₂Bis(pinacolato)diboronAir-stable, crystalline solid; widely used in transition metal-catalyzed borylation.[11][12]General synthesis of arylboronate esters.[7]
HBpinPinacolboraneAlternative boron source for Miyaura borylation; can be more economical.[2]Large-scale synthesis of boronates.[11]
BCl₃Boron trichlorideHighly electrophilic; used in directed borylation and for accessing sterically hindered products.[13]Synthesis of ortho-substituted and sterically encumbered arylboronic acids.[13]
BBr₃Boron tribromideStrong Lewis acid; used in transmetalation reactions with organosilanes and organostannanes.[3][4]Alternative route to phenylboronic acids.[3]

Experimental Protocols

General Procedure for Iridium-Catalyzed C-H Borylation of Arenes

This protocol is a general guideline for the synthesis of arylboronate esters using an iridium catalyst and B₂pin₂.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine arene, B₂pin₂, and catalyst in a glovebox. B Add solvent (e.g., THF, cyclohexane). A->B C Seal the reaction vessel. B->C D Heat the reaction mixture (e.g., 80-100 °C). C->D E Monitor reaction progress by GC-MS or TLC. D->E F Cool to room temperature. E->F G Remove solvent under reduced pressure. F->G H Purify by column chromatography. G->H I I H->I Arylboronate Ester

Caption: General workflow for iridium-catalyzed C-H borylation.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, combine the arene (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Ir(cod)OMe]₂ (0.015 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol) in an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., cyclohexane, 3 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired arylboronate ester.

One-Pot Synthesis of Biaryls via Borylation-Suzuki Coupling

This protocol demonstrates the power of in situ generated boronates in subsequent cross-coupling reactions.[14][15]

Logical Relationship Diagram:

G start Arene + Aryl Halide borylation Step 1: Iridium-Catalyzed C-H Borylation start->borylation boronate In situ generated Arylboronate Ester borylation->boronate coupling Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling boronate->coupling product Biaryl Product coupling->product

Caption: One-pot borylation-Suzuki coupling sequence.

Step-by-Step Methodology:

  • Borylation Step: In a nitrogen-filled glovebox, add the arene (1.0 mmol), B₂pin₂ (1.1 mmol), [Ir(cod)OMe]₂ (0.015 mmol), and dtbpy (0.03 mmol) to an oven-dried vial. Add anhydrous solvent (e.g., THF, 2 mL) and stir at 80 °C for 4-16 hours.

  • Coupling Step: Cool the reaction to room temperature. To the same vial, add the aryl halide (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of K₂CO₃ (2 M, 1 mL).

  • Reaction Conditions: Seal the vial and heat at 80 °C for 12-24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Impact on Drug Discovery and Development

The advent of electrophilic borylation methodologies has had a profound impact on the field of drug discovery. The ability to rapidly and efficiently synthesize diverse libraries of substituted phenylboronic acids has accelerated the exploration of chemical space.[16] Furthermore, the mild reaction conditions and broad functional group tolerance of these methods allow for the late-stage functionalization of complex drug-like molecules, a crucial capability in medicinal chemistry.[16][17]

Boronic acids themselves are an emerging class of pharmacophores, with several boron-containing drugs already approved by the FDA.[18] These compounds often exhibit unique modes of action, such as the reversible inhibition of serine proteases.[16] The development of novel borylation techniques directly contributes to the discovery and optimization of these next-generation therapeutics.[16][19][20][21][22] For instance, the decarboxylative borylation developed by Baran and colleagues provides a direct route from abundant carboxylic acids to valuable boronic acids.[16][23]

Future Outlook

The field of electrophilic borylation continues to evolve at a rapid pace. Current research focuses on the development of more active and selective catalysts, the expansion of substrate scope to include challenging heterocycles, and the discovery of novel electrophilic boron reagents.[24][25][26][27] As our understanding of the underlying reaction mechanisms deepens, we can expect the development of even more sophisticated and powerful methods for the synthesis of substituted phenylboronic acids. These advancements will undoubtedly continue to fuel innovation in drug discovery, materials science, and beyond.

References

An In-depth Technical Guide to 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-Chloro-2-(methoxycarbonyl)phenylboronic acid, a specialized boronic acid derivative, has emerged as a significant building block in contemporary organic synthesis. Its unique trifunctional structure—featuring a boronic acid moiety, a chloro substituent, and a methoxycarbonyl group—offers a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science. Understanding the nuances of this reagent is paramount for researchers aiming to leverage its synthetic potential in the development of novel pharmaceuticals and functional materials.

Physicochemical Properties: A Foundation for Reactivity

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 1612256-37-7[1][2]
Molecular Formula C₈H₈BClO₄[2]
Molecular Weight 214.41 g/mol
Appearance Solid[3]
Storage Temperature Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

Chemical Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The paramount chemical utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in many pharmaceutical agents[6].

The presence of the electron-withdrawing chloro and methoxycarbonyl groups on the phenyl ring influences the electronic properties of the boronic acid, which can affect its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (R-X) A->B C R-Pd(II)-X(Ln) B->C D Transmetalation (Ar-B(OH)₂ + Base) C->D E R-Pd(II)-Ar(Ln) D->E F Reductive Elimination E->F F->A G R-Ar F->G

Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

The cycle commences with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a similar boronic acid, 4-(methoxycarbonyl)phenylboronic acid, in a Suzuki-Miyaura coupling with 4-bromoacetophenone can be adapted[7]. The electronic and steric differences due to the chloro substituent on the target molecule should be considered, and optimization of the reaction conditions may be necessary.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Degassed toluene (5 mL)

  • Degassed water (1 mL)

Workflow:

Suzuki_Protocol cluster_workflow Experimental Workflow A 1. Combine Reactants: Aryl halide, Boronic acid, Pd(OAc)₂, SPhos, K₃PO₄ in an oven-dried Schlenk flask. B 2. Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times). A->B C 3. Add Solvents: Add degassed toluene and degassed water. B->C D 4. Reaction: Heat to 100 °C with vigorous stirring for 2 hours. Monitor by TLC. C->D E 5. Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine. D->E F 6. Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography. E->F

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and degassed water to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product[7].

Synthesis of this compound

A general and effective method for the synthesis of aryl boronic acids involves the reaction of an aryl halide with a borating agent, typically an organolithium or Grignard reagent, followed by an acidic workup. For substituted phenylboronic acids, a common route is the reaction of the corresponding aryl bromide with triisopropyl borate in the presence of n-butyllithium at low temperatures[8].

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Storage: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[4]. Some sources recommend storage at ambient temperature, while others suggest refrigeration (2-8°C) under a dry, inert atmosphere[3]. For long-term storage, refrigeration is advisable to minimize potential degradation.

Safety: The Safety Data Sheet (SDS) for this compound indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

Always consult the full Safety Data Sheet before handling this compound[1][4].

Conclusion: A Key Enabler in Chemical Innovation

This compound stands as a valuable and versatile reagent for synthetic chemists. Its strategic importance in the construction of complex organic molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key component in the toolbox for drug discovery and materials science. A thorough understanding of its properties, reactivity, and safe handling practices, as outlined in this guide, will empower researchers to effectively utilize this compound to advance their scientific endeavors.

References

The Phenylboronic Acid Revolution: A Technical Guide to its Discovery and Enduring Impact in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Serendipity to Cornerstone

In the landscape of modern organic synthesis, few reactions have achieved the transformative power and ubiquity of the palladium-catalyzed cross-coupling of organoboron compounds, a reaction that owes its prominence to the humble yet remarkably versatile substituted phenylboronic acid. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a historical account, but a deep, mechanistic, and practical understanding of how this class of reagents rose from a synthetic curiosity to an indispensable tool in the creation of complex molecules that shape our world. We will journey through its discovery, dissect the intricacies of its mechanism, and provide actionable insights into its application, particularly in the crucible of pharmaceutical development. This is not merely a recounting of facts, but a distillation of decades of field-proven experience, designed to empower you in your own synthetic endeavors.

The Genesis of a Nobel-Winning Reaction: A Historical Perspective

The story of substituted phenylboronic acids in cross-coupling is inextricably linked to the groundbreaking work of Akira Suzuki and Norio Miyaura. In 1979, they reported a novel palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides.[1] This discovery, which would later earn Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, laid the foundation for what is now known as the Suzuki-Miyaura coupling.[1]

Initially, the scope was demonstrated with vinylboranes, but the true revolution began with the application of arylboronic acids. The allure of these reagents was immediately apparent: they were generally stable to air and moisture, possessed low toxicity, and the boron-containing byproducts were largely non-toxic and easily removed. This stood in stark contrast to many other organometallic reagents of the time, which were often pyrophoric, highly toxic, or required strictly anhydrous conditions. The Suzuki-Miyaura reaction's tolerance for a wide range of functional groups and its predictable stereochemistry further cemented its status as a powerful tool for carbon-carbon bond formation.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to mastering its application and troubleshooting its challenges. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The three key steps are: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate R¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->oa_intermediate Oxidative Addition R¹-X product Coupled Product (R¹-R²) trans_intermediate R¹-Pd(II)L₂-R² (Transmetalation Product) oa_intermediate->trans_intermediate Transmetalation R²-B(OH)₂ (Base) trans_intermediate->pd0 Reductive Elimination R¹-R² r1x Aryl/Vinyl Halide (R¹-X) r2b Phenylboronic Acid (R²-B(OH)₂) caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality - Fresh boronic acid? - Active catalyst/ligand? - Dry, degassed solvent? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature too low? - Inadequate mixing? - Insufficient reaction time? check_reagents->check_conditions Reagents OK side_reactions 3. Consider Side Reactions - Protodeboronation? - Homocoupling? check_conditions->side_reactions Conditions OK optimize_catalyst 4. Optimize Catalyst System - Stronger ligand (e.g., Buchwald)? - Different Pd source? side_reactions->optimize_catalyst Side reactions suspected optimize_base 5. Change Base/Solvent - Stronger base (K₃PO₄, Cs₂CO₃)? - Different solvent system? optimize_catalyst->optimize_base success Successful Coupling optimize_base->success

References

Methodological & Application

The Cornerstone of Modern Drug Discovery: A-Detailed Guide to Palladium-Catalyzed Biaryl Synthesis Using 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of pharmaceutical development and organic synthesis, the construction of biaryl structures remains a critical endeavor. These motifs are prevalent in a vast array of biologically active molecules, forming the backbone of numerous therapeutics.[1][2][3] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a paramount tool for forging carbon-carbon bonds to create these vital biaryl compounds.[1][4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of biaryls, with a specific focus on the versatile and uniquely functionalized reagent, 4-Chloro-2-(methoxycarbonyl)phenylboronic acid.

The Strategic Advantage of this compound

This compound is a powerful building block in organic synthesis, particularly for creating complex molecular architectures. The strategic placement of the chloro and methoxycarbonyl substituents on the phenyl ring provides distinct advantages for chemists. These groups offer unique electronic and steric properties that can be exploited for further functionalization, making it an invaluable intermediate in medicinal chemistry and materials science.[6]

The presence of the electron-withdrawing methoxycarbonyl group can influence the reactivity of the boronic acid, while the chloro substituent provides an additional handle for subsequent cross-coupling reactions or other transformations. This dual functionality allows for a modular and efficient approach to the synthesis of diverse compound libraries, a crucial aspect of modern drug discovery.

Experimental Protocol: A Step-by-Step Guide to Suzuki-Miyaura Coupling

This section details a generalized, yet robust, protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Degassed water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Diagram of the Experimental Workflow:

experimental_workflow reagents Reagent Preparation: - Weigh this compound, aryl halide, palladium catalyst, and base. setup Reaction Setup: - Assemble oven-dried glassware under inert gas. - Add reagents to the reaction flask. reagents->setup 1 solvent Solvent Addition: - Add anhydrous solvent and degassed water. setup->solvent 2 reaction Reaction Execution: - Heat the mixture to the desired temperature (e.g., 80-100 °C). - Monitor reaction progress by TLC or LC-MS. solvent->reaction 3 workup Workup: - Cool the reaction mixture. - Perform aqueous extraction to remove inorganics. reaction->workup 4 purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify the crude product by column chromatography. workup->purification 5 analysis Analysis: - Characterize the final biaryl product (NMR, MS, etc.). purification->analysis 6

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reagent Preparation: In an inert atmosphere glovebox or on a Schlenk line, weigh the this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 equivalents) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Reaction Setup: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Via syringe, add the anhydrous organic solvent (e.g., dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The biphasic condition is a common and effective setup for Suzuki couplings.[7]

  • Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at the appropriate temperature (typically ranging from 80 °C to 110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. This aqueous workup is crucial for removing the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Unraveling the Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

Diagram of the Catalytic Cycle:

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_aryl Ar-Pd(II)-X (Ln) oxidative_addition->pdII_aryl transmetalation Transmetalation pdII_aryl->transmetalation [Ar'B(OH)₃]⁻ pdII_biaryl Ar-Pd(II)-Ar' (Ln) transmetalation->pdII_biaryl boronate Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ boronate->transmetalation reductive_elimination Reductive Elimination pdII_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl Ar-Ar' reductive_elimination->biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group (Ar') to the palladium center, displacing the halide.[8][9] The base plays a crucial role in forming a more nucleophilic boronate species, which facilitates this step.[8][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[9]

Data Presentation: Optimizing Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that have been successfully employed for the coupling of substituted arylboronic acids.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂X-PhosK₃PO₄Toluene/H₂O10085-95[10]
Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O9080-92[7]
PdCl₂(dppf)(dppf)CsFTHFRoom Temp - 6075-90[7]
Pd/CNoneNa₂CO₃Water85 (Microwave)88-98[11]

Note: The optimal conditions will vary depending on the specific substrates being used. Sterically hindered substrates may require more active catalysts and ligands.[12][13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a pre-catalyst or a more active ligand- Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄)- Increase the reaction temperature
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure the reaction is thoroughly degassed- Reduce the catalyst loading
Protodeboronation - Presence of protic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents- Monitor the reaction closely and stop it once the starting material is consumed
Difficulty in Purification - Residual palladium catalyst- Formation of closely related byproducts- Treat the crude product with a palladium scavenger- Optimize chromatography conditions (e.g., different solvent system or silica gel)

Conclusion: Empowering Drug Discovery through Advanced Synthesis

The palladium-catalyzed synthesis of biaryls using this compound represents a powerful and versatile strategy in the modern synthetic chemist's toolbox. Its application in the Suzuki-Miyaura reaction allows for the efficient construction of complex molecular scaffolds that are central to the development of new therapeutics.[2][14] By understanding the underlying principles of the reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this technology to accelerate the discovery and development of next-generation medicines.

References

Application & Protocol Guide: Leveraging 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. Designed for researchers, medicinal chemists, and process development scientists, this document details the strategic application of this versatile reagent in modern drug discovery, with a focus on the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. The protocols and insights presented herein are grounded in established chemical principles to ensure accuracy, reproducibility, and a thorough understanding of the underlying methodology.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of pharmaceutical synthesis, the creation of complex molecular architectures with high precision is paramount. Aryl and heteroaryl structures are privileged motifs in a vast number of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone technology for the formation of carbon-carbon bonds, enabling the efficient construction of biaryl and substituted aromatic systems.

This compound is a particularly valuable reagent in this context. Its trifunctional nature—a boronic acid for coupling, a chloro substituent for potential further functionalization or for its electronic effects, and a methoxycarbonyl group that can serve as a synthetic handle or a key pharmacophoric element—makes it a versatile building block for a range of pharmaceutical intermediates. Its application is particularly notable in the synthesis of angiotensin II receptor blockers (ARBs) like Valsartan and Neprilysin inhibitors like Sacubitril, where a substituted biphenyl core is a critical structural feature.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate.[1]

Mechanistic Rationale

Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₃PO₄, K₂CO₃) is critical for the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The chloro and methoxycarbonyl substituents on the boronic acid can influence its reactivity through electronic and steric effects, necessitating careful optimization of these parameters.

Detailed Experimental Protocol: Synthesis of a Biaryl Intermediate

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide to form a key biphenyl intermediate. This protocol is based on established methodologies for similar couplings.[1][2]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
This compound1316215-05-9214.41
Aryl Bromide (e.g., 4-Bromotoluene)106-38-7171.04
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50
SPhos (Ligand)657408-07-6410.48
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.27
Toluene, anhydrous108-88-392.14
Water, degassed7732-18-518.02
Ethyl Acetate (EtOAc)141-78-688.11
Brine (saturated NaCl solution)N/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04
Reaction Setup and Procedure
  • Inert Atmosphere: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 257 mg), the aryl bromide (1.0 mmol), Palladium(II) Acetate (0.02 mmol, 4.5 mg, 2 mol%), SPhos (0.04 mmol, 16.4 mg, 4 mol%), and anhydrous potassium phosphate (2.0 mmol, 425 mg).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: To the flask, add 10 mL of degassed anhydrous toluene followed by 2 mL of degassed water via syringe. The use of a biphasic solvent system with water often accelerates the transmetalation step.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl product.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Bromide, Pd(OAc)₂, SPhos, K₃PO₄ in Schlenk Flask inert Evacuate & Backfill with Argon (3x) reagents->inert solvents Add Degassed Toluene and Water inert->solvents heat Heat to 100 °C with Vigorous Stirring solvents->heat monitor Monitor by TLC/LC-MS (2-6 hours) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with EtOAc, Wash with H₂O & Brine cool->extract dry Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify

Caption: Suzuki-Miyaura Coupling Workflow.

Data Summary and Expected Outcomes

The yield and purity of the final product are highly dependent on the specific aryl halide used and the meticulous execution of the experimental procedure. The following table provides a representative summary of expected outcomes based on similar reactions reported in the literature.

Coupling Partner (Aryl Bromide)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/Water1002-485-95[1]
1-Bromo-4-fluorobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/Water1003-680-90[1]
2-BromopyridinePd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane1104-875-85General

Troubleshooting and Key Considerations

  • Low or No Conversion: This is often due to an inactive catalyst. Ensure all reagents and solvents are anhydrous and degassed, and that an inert atmosphere is maintained throughout the reaction setup.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with prolonged reaction times. Using the correct stoichiometry (a slight excess of the boronic acid is typical) and careful monitoring can minimize this.

  • Debromination of Aryl Halide: This can be a competing pathway. The choice of a suitable ligand is crucial to promote the desired cross-coupling.

  • Hydrolysis of Methoxycarbonyl Group: Under strongly basic conditions or during acidic workup, the ester may be hydrolyzed. Using a milder base like K₃PO₄ or K₂CO₃ and maintaining neutral pH during workup can prevent this.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex pharmaceutical intermediates. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its incorporation into target molecules. The protocol detailed in this guide serves as a robust starting point for researchers. Careful attention to reaction parameters, particularly the maintenance of an inert atmosphere and the choice of an appropriate catalyst-ligand system, is key to achieving high yields and purity.

References

Application Notes and Protocols: The Strategic Role of 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Substituted Phenylboronic Acids in Crop Protection

In the landscape of modern agrochemical research, the quest for novel, effective, and environmentally benign active ingredients is paramount. A key strategy in this endeavor is the rational design of complex molecules that can interact with specific biological targets in pests and pathogens. Boron-containing compounds, particularly functionalized phenylboronic acids, have emerged as indispensable tools in the synthetic chemist's arsenal.[1][2] Their prominence is largely due to their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular frameworks.[3]

This guide focuses on 4-Chloro-2-(methoxycarbonyl)phenylboronic acid , a trifunctional reagent whose unique substitution pattern makes it a highly valuable building block for a new generation of agrochemicals. The presence of a chloro substituent, a methoxycarbonyl group, and the boronic acid moiety on a single phenyl ring offers a convergence of desirable attributes:

  • Strategic Coupling Handle: The boronic acid group serves as the primary reactive site for Suzuki-Miyaura cross-coupling, enabling the formation of a biaryl linkage, a common structural motif in many successful fungicides.[4][5]

  • Modulation of Electronic Properties: The electron-withdrawing nature of both the chloro and methoxycarbonyl groups can influence the reactivity of the molecule and the biological activity of the final product.

  • Secondary Functionalization Site: The methoxycarbonyl (ester) group provides a versatile handle for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid followed by amidation.[1] This is a critical step in the synthesis of numerous carboxamide fungicides, including the widely successful class of Succinate Dehydrogenase Inhibitors (SDHIs).[2][6]

These application notes provide a comprehensive overview of the properties of this compound and a detailed, field-proven protocol for its application in the synthesis of agrochemical precursors via the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for successful and reproducible experimentation.

PropertyValueSource
Chemical Name This compound-
CAS Number 1612256-37-7[7]
Molecular Formula C₈H₈BClO₄[7]
Molecular Weight 214.41 g/mol -
Appearance White to off-white crystalline powder[8]
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed. Recommended storage at 2-8°C.

Safety and Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and hazard information.

Core Application: Synthesis of Biphenyl Carboxamide Fungicide Precursors via Suzuki-Miyaura Cross-Coupling

The primary application of this compound in agrochemical development is the construction of substituted biphenyls. This biphenyl core is a key pharmacophore in a large class of carboxamide fungicides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[2][6]

The following protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a key intermediate for this class of fungicides.

Logical Workflow for Biphenyl Precursor Synthesis

The overall strategy involves the palladium-catalyzed coupling of this compound with a suitable aryl halide partner, typically an aniline derivative, which will ultimately form the second half of the carboxamide fungicide.

G cluster_0 Reactants cluster_1 Reaction Conditions A This compound F Suzuki-Miyaura Cross-Coupling A->F B Aryl Halide (e.g., 2-Bromoaniline derivative) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent System (e.g., Dioxane/Water) E->F G Biphenyl Intermediate (Methyl 4'-amino-5-chloro-[1,1'-biphenyl]-2-carboxylate) F->G H Work-up & Purification (Extraction, Chromatography) G->H I Isolated Biphenyl Precursor H->I J Further Synthesis (Amide Coupling) I->J

Caption: Workflow for synthesizing a biphenyl agrochemical precursor.

Detailed Experimental Protocol

Reaction: Synthesis of Methyl 5-chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylate

This protocol describes the coupling of this compound with 1-bromo-4-(trifluoromethyl)benzene. The resulting biphenyl ester is a versatile intermediate.

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-4-(trifluoromethyl)benzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). Stir the mixture for 10 minutes. Add 1-bromo-4-(trifluoromethyl)benzene (1.1 eq) via syringe.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the flask. The mixture may change color.

    • Expert Insight: The choice of catalyst and ligand is critical, especially when dealing with less reactive aryl chlorides. While Pd(PPh₃)₄ is a robust catalyst, systems using bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) can offer improved yields and faster reaction times for challenging couplings.[9][10]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl product.

Causality Behind Experimental Choices
  • Base Selection: A base is essential to activate the boronic acid for transmetalation.[11] Carbonates like K₂CO₃ or Cs₂CO₃ are commonly used. Cesium carbonate is often more effective for challenging couplings but is also more expensive. The choice represents a balance between reactivity and cost.

  • Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is standard. Water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[12] Anhydrous conditions can be less effective.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air, which deactivates them.[13] Maintaining a nitrogen or argon atmosphere is critical for achieving high yields and preventing catalyst decomposition.

Mechanism and Key Intermediates

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism allows for rational troubleshooting and optimization.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 ArX Ar¹-X (Aryl Halide) ArX->OxAdd ArBOH Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ ArBOH->Boronate Activation Base Base (OH⁻) Base->Boronate PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation Diaryl_Pd Ar¹-Pd(II)L₂-Ar² Transmetal->Diaryl_Pd RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biphenyl Product) RedElim->Product PdII_Complex->Transmetal 2 Boronate->Transmetal Diaryl_Pd->RedElim 3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]

Conclusion: A Versatile Building Block for Agrochemical Innovation

This compound is a powerful and versatile intermediate for the synthesis of advanced agrochemicals. Its trifunctional nature allows for the strategic construction of complex biphenyl cores via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The resulting intermediates are primed for further elaboration, particularly into the highly effective class of biphenyl carboxamide fungicides. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers and scientists dedicated to the discovery and development of the next generation of crop protection solutions.

References

The Chan-Lam Coupling with 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid: A Comprehensive Guide to C-N and C-O Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Aryl Scaffolds with Copper Catalysis

In the landscape of modern synthetic chemistry, the Chan-Lam coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-heteroatom bonds.[1][2] This copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds offers a mild and operationally simple alternative to other cross-coupling methodologies like the Buchwald-Hartwig reaction.[3] The reaction's tolerance to air and moisture, coupled with the use of an inexpensive and abundant copper catalyst, makes it an attractive strategy in both academic and industrial research, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][4]

This guide provides a detailed exploration of the Chan-Lam coupling reaction with a specific focus on the versatile building block, 4-Chloro-2-(methoxycarbonyl)phenylboronic acid . The presence of a chloro substituent and a methoxycarbonyl group on the phenyl ring imparts unique electronic and steric properties, offering opportunities for further functionalization and the synthesis of complex molecular architectures.[5] We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols for both N-arylation and O-arylation, and discuss the critical parameters that govern the success of these transformations.

Mechanistic Insights: The Copper Catalytic Cycle

The precise mechanism of the Chan-Lam coupling can be complex and is influenced by various factors including the specific copper source, ligands, and substrates employed.[1] However, a generally accepted catalytic cycle involves the following key steps:

  • Ligand Exchange and Coordination: The reaction initiates with the coordination of the N-H or O-H nucleophile to the copper(II) catalyst, typically Cu(OAc)₂. This is often facilitated by a base, which deprotonates the nucleophile, increasing its reactivity.

  • Transmetalation: The arylboronic acid then undergoes transmetalation with the copper(II) complex, transferring the aryl group to the copper center and forming a copper-aryl species.

  • Oxidative Addition/Reductive Elimination Pathway: A proposed pathway involves the oxidation of Cu(II) to a transient Cu(III) intermediate. This high-valent copper species then undergoes reductive elimination, forging the desired C-N or C-O bond and regenerating a Cu(I) species.[3]

  • Catalyst Regeneration: The Cu(I) species is then re-oxidized to the active Cu(II) state by an oxidant, which is typically molecular oxygen from the air, completing the catalytic cycle.[6]

dot graph Chan_Lam_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

CuII [label="Cu(II) Catalyst\n(e.g., Cu(OAc)₂)"]; Nuc [label="R-XH\n(X = N, O)"]; Base [label="Base"]; CuII_Nuc [label="[Cu(II)-XR] Complex"]; BoronicAcid [label="Ar-B(OH)₂\n(this compound)"]; CuIII_Aryl_Nuc [label="[Ar-Cu(III)-XR] Intermediate"]; Product [label="Ar-XR\n(Product)"]; CuI [label="Cu(I) Species"]; Oxidant [label="Oxidant\n(O₂ from air)"];

CuII -> CuII_Nuc [label="Coordination"]; Nuc -> CuII_Nuc; Base -> CuII_Nuc; CuII_Nuc -> CuIII_Aryl_Nuc [label="Transmetalation"]; BoronicAcid -> CuIII_Aryl_Nuc; CuIII_Aryl_Nuc -> Product [label="Reductive Elimination"]; CuIII_Aryl_Nuc -> CuI; CuI -> CuII [label="Oxidation"]; Oxidant -> CuII; } dot Figure 1: A simplified representation of the proposed catalytic cycle for the Chan-Lam coupling reaction.

Application Note 1: N-Arylation of Heterocycles

The N-arylation of heterocycles is a cornerstone transformation in medicinal chemistry, as the resulting N-aryl heterocycles are prevalent scaffolds in a vast array of biologically active molecules.[7][8] The Chan-Lam coupling provides a direct and efficient method for the synthesis of these valuable compounds.

Key Considerations for N-Arylation:
  • Nucleophilicity of the Heterocycle: The success of the N-arylation is highly dependent on the nucleophilicity of the nitrogen atom in the heterocycle. Electron-rich heterocycles such as imidazoles, pyrazoles, and indazoles are generally excellent substrates.[8] For less nucleophilic heterocycles, the addition of a suitable ligand or a stronger base may be necessary to facilitate the reaction.

  • Steric Hindrance: Steric hindrance on both the boronic acid and the heterocycle can influence the reaction rate and yield. The ortho-methoxycarbonyl group in this compound can introduce some steric bulk, which may necessitate slightly longer reaction times or elevated temperatures for highly hindered substrates.

  • Solvent Choice: A variety of solvents can be employed, with methanol, dichloromethane (DCM), and acetonitrile being common choices.[3][7] The optimal solvent will depend on the solubility of the substrates and reagents.

Protocol 1: General Procedure for N-Arylation of Imidazole

This protocol provides a general method for the copper-catalyzed N-arylation of imidazole with this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound913835-96-0214.42
Imidazole288-32-468.08
Copper(II) Acetate (Cu(OAc)₂)142-71-2181.63
Potassium Carbonate (K₂CO₃)584-08-7138.21
Methanol (MeOH)67-56-132.04

Procedure:

  • To a clean and dry reaction vessel, add this compound (0.4 mmol, 1.0 equiv), imidazole (0.2 mmol, 0.5 equiv), and potassium carbonate (0.2 mmol, 0.5 equiv).

  • Add copper(II) acetate (0.016 mmol, 0.08 equiv) to the mixture.

  • Add methanol (1 mL) as the solvent.

  • Stir the reaction mixture at room temperature and open to the air for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated imidazole.

dot graph N_Arylation_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Reagent Preparation"]; ReactionSetup [label="Reaction Setup:\n- Boronic Acid\n- Heterocycle\n- Base\n- Copper Catalyst\n- Solvent"]; Reaction [label="Reaction:\n- Stir at RT\n- Open to Air\n- Monitor by TLC/LC-MS"]; Workup [label="Aqueous Workup:\n- Dilute with EtOAc/H₂O\n- Separate Layers\n- Extract Aqueous Layer"]; Purification [label="Purification:\n- Dry Organic Layer\n- Concentrate\n- Flash Chromatography"]; Product [label="Final Product:\nN-Arylated Heterocycle"];

Start -> ReactionSetup; ReactionSetup -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } dot Figure 2: Experimental workflow for the N-arylation of heterocycles using Chan-Lam coupling.

Application Note 2: O-Arylation of Phenols for Diaryl Ether Synthesis

The synthesis of diaryl ethers is of significant interest as this motif is present in a wide range of natural products and pharmaceuticals.[9][10] The Chan-Lam coupling offers a mild and efficient route to these valuable compounds, often overcoming the harsh conditions required by traditional Ullmann condensations.[8]

Key Considerations for O-Arylation:
  • Acidity of the Phenol: The acidity of the phenolic proton plays a crucial role in the O-arylation reaction. Electron-withdrawing groups on the phenol ring increase its acidity and generally lead to higher reactivity.[11]

  • Ligand Effects: While many Chan-Lam O-arylations proceed without an additional ligand, the use of ligands such as 1,10-phenanthroline can significantly improve the reaction efficiency, especially for less reactive phenols.[11]

  • Reaction Temperature: While many Chan-Lam couplings are performed at room temperature, for the O-arylation of less reactive phenols or sterically hindered substrates, moderate heating (e.g., 50-70 °C) may be beneficial.[11]

Protocol 2: General Procedure for O-Arylation of Phenol

This protocol outlines a general method for the copper-catalyzed O-arylation of phenol with this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound913835-96-0214.42
Phenol108-95-294.11
Copper(II) Acetate (Cu(OAc)₂)142-71-2181.63
1,10-Phenanthroline66-71-7180.21
Triethylamine (Et₃N)121-44-8101.19
Dichloromethane (DCM)75-09-284.93

Procedure:

  • To a reaction flask, add this compound (1.2 mmol, 1.2 equiv), phenol (1.0 mmol, 1.0 equiv), and copper(II) acetate (0.1 mmol, 0.1 equiv).

  • Add 1,10-phenanthroline (0.1 mmol, 0.1 equiv) as a ligand.

  • Add dichloromethane (5 mL) as the solvent, followed by triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture under an atmosphere of air (using a balloon) at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica flash column chromatography to obtain the desired diaryl ether.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion - Inactive catalyst- Low nucleophilicity of substrate- Insufficient base- Use fresh, high-purity Cu(OAc)₂.- Increase reaction temperature.- Add a ligand (e.g., pyridine, DMAP, 1,10-phenanthroline).[12]- Use a stronger base (e.g., DBU).
Formation of Homocoupled Boronic Acid Byproduct - Reaction conditions favoring homocoupling- Use a slight excess of the N-H or O-H coupling partner.- Optimize the amount of base.
Protodeboronation of the Boronic Acid - Presence of excess water or protic sources- Use anhydrous solvents and reagents.- Add molecular sieves to the reaction mixture.[13]

Conclusion

The Chan-Lam coupling reaction using this compound represents a highly effective and practical method for the synthesis of a diverse range of N-aryl and O-aryl compounds. Its operational simplicity, mild reaction conditions, and the use of an inexpensive copper catalyst make it a valuable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this powerful transformation, enabling the efficient construction of complex molecular architectures.

References

Application Note: 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of pre-functionalized building blocks can dramatically streamline synthetic routes, enabling rapid access to diverse chemical libraries for screening and development.[1][2]

4-Chloro-2-(methoxycarbonyl)phenylboronic acid is an exemplary reagent that embodies this principle. Its unique substitution pattern offers a confluence of reactive handles and modulating electronic effects, making it a powerful tool for the synthesis of a variety of heterocyclic scaffolds. The boronic acid moiety is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern C-C bond formation due to its mild conditions and functional group tolerance.[3][4] The ortho-methoxycarbonyl group can act as a directing group or a precursor for further derivatization, while the para-chloro substituent provides an additional site for subsequent cross-coupling or nucleophilic substitution, allowing for a divergent synthetic approach from a single intermediate.[5][6]

This application note provides a technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel heterocyclic compounds. We will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols for the synthesis of representative benzofuran and quinoline scaffolds, and provide expected outcomes and characterization data.

Mechanistic Insights: The Role of Ortho-Substitution in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

The presence of an ortho-substituent, such as the methoxycarbonyl group in this compound, can significantly influence the reaction kinetics and selectivity. Studies on ortho-substituted phenylboronic acids have shown that both steric and electronic factors are at play.[7][8][9] The steric bulk of the ortho-group can hinder the approach to the palladium center, potentially slowing down the transmetalation step. However, the ester functionality can also participate in a transient chelation with the palladium center, which may stabilize the transition state and facilitate the carbon-carbon bond formation.[8][10] This chelation effect can sometimes lead to enhanced reactivity or selectivity compared to sterically hindered but non-coordinating ortho-substituents.

The choice of palladium precursor, ligand, and base is crucial to overcome any steric hindrance and to promote the efficient turnover of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps with challenging substrates. The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Base) pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination R¹-R² reductive_elimination->pd0 caption Suzuki-Miyaura Catalytic Cycle Benzofuran_Synthesis_Workflow start Start: Assemble Reagents reaction_setup Reaction Setup: - Add reagents to Schlenk flask - Evacuate and backfill with Argon start->reaction_setup solvent_addition Add Degassed Solvents (Toluene, Ethanol, Water) reaction_setup->solvent_addition heating Heat Reaction Mixture (e.g., 90 °C for 12-24 h) solvent_addition->heating workup Aqueous Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with water and brine heating->workup purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification product Product: Methyl 4-chloro-2-(benzofuran-2-yl)benzoate purification->product caption Workflow for 2-Arylbenzofuran Synthesis Quinoline_Synthesis reagents 4-Chloroquinoline + this compound conditions [Pd(PPh₃)₄] K₃PO₄, Dioxane/H₂O 80 °C reagents->conditions product Methyl 4-chloro-2-(quinolin-4-yl)benzoate conditions->product caption Synthesis of a 4-Arylquinoline Derivative

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered and Deactivated Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful transformation is central to the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

This guide focuses on a particularly challenging yet crucial variant of this reaction: the coupling of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid with various aryl chlorides. This specific transformation presents a dual challenge. The boronic acid is sterically hindered by the ortho-methoxycarbonyl group, which can impede the crucial transmetalation step of the catalytic cycle.[7][8] Simultaneously, the use of aryl chlorides as coupling partners introduces the difficulty of activating the notoriously inert C-Cl bond for oxidative addition.[9][10][11]

Overcoming these hurdles is paramount for the synthesis of complex substituted biaryl-2-carboxylic acid esters, valuable intermediates in drug discovery. This document, therefore, serves as an in-depth technical guide, providing not only optimized protocols but also a detailed rationale for the selection of catalysts, ligands, bases, and solvents to empower researchers to successfully navigate these demanding coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][2][9][12] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)2 + Base -> [Ar'B(OH)3]- BoronicAcid->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the aryl chloride to form a Pd(II) intermediate.[2][9][12] This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation: The organic group from the activated boronic acid (a boronate species formed with a base) is transferred to the palladium center, displacing the halide.[1][12][13] Steric hindrance on the boronic acid can slow this step.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[2][3][9]

Key Reaction Parameters: A Scientist's Guide to Optimization

The success of coupling sterically hindered and electronically deactivated substrates hinges on the judicious selection of each reaction component.

The Palladium Catalyst and Ligand System: The Heart of the Reaction

For coupling aryl chlorides, standard catalysts like Pd(PPh₃)₄ often prove insufficient due to the strength of the C-Cl bond.[14] More sophisticated systems are required to facilitate the challenging oxidative addition step.

  • Electron-Rich and Bulky Ligands: These are essential for promoting oxidative addition with aryl chlorides.[9] Ligands such as bulky alkylphosphines (e.g., P(t-Bu)₃, PCy₃) and N-heterocyclic carbenes (NHCs) are highly effective.[9][13] Biarylphosphine ligands, like SPhos and XPhos, developed by the Buchwald group, are also exceptionally active for these transformations, even with sterically demanding substrates.[7][15][16]

  • Precatalysts: Using stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species can improve reproducibility.[9] Palladacycle complexes have also shown high activity for coupling deactivated aryl chlorides.[10]

The Base: Activating the Boronic Acid

The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[12][13] However, with an ester functionality present in this compound, a strong base could lead to hydrolysis.

  • Choice of Base:

    • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used and offer a good balance of reactivity and functional group compatibility.[1][11][17]

    • Phosphates: K₃PO₄ is another effective base, often used in non-aqueous conditions.[5][18]

    • Fluorides: In cases where base-labile groups are a concern, milder bases like KF can be employed.[13]

    • Hydroxides: Stronger bases like Ba(OH)₂ can be effective for highly hindered boronic acids, but risk of ester saponification must be considered.[7]

The Solvent System: The Reaction Medium

The choice of solvent can significantly influence reaction rates and yields.

  • Aqueous Mixtures: Solvent systems like dioxane/water, THF/water, or ethanol/water are common.[1][5] The presence of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

  • Anhydrous Conditions: For substrates sensitive to water, anhydrous polar aprotic solvents such as THF, 1,4-dioxane, or toluene can be used, often in combination with a base like K₃PO₄.[18][19]

  • Green Solvents: There is growing interest in using more environmentally benign solvents. Aqueous systems are considered green, and research has explored solvents like propylene carbonate.[20][21]

Comparative Reaction Conditions

The following table summarizes various reported conditions for Suzuki-Miyaura couplings involving challenging aryl chlorides and/or sterically hindered boronic acids, providing a starting point for optimization.

Catalyst SystemLigandBaseSolventTemperature (°C)Comments
Pd(OAc)₂P(t-Bu)₃K₃PO₄TolueneRT - 100Effective for a wide range of aryl chlorides.[13]
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O80 - 110Excellent for sterically hindered substrates.[5][15]
[Pd(NHC)Cl₂]-K₂CO₃EtOH/H₂O50 - 80NHC complexes are highly active for aryl chlorides.[11][13][22]
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80"Classical" conditions, may be less effective for chlorides.[23]
Pd/C-K₂CO₃H₂O40 - 100Heterogeneous catalyst, offering easier workup.[24]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the coupling of this compound with a generic aryl chloride. Note: This is a representative protocol and may require optimization for specific substrates.

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition - Boronic Acid (1.0 eq) - Aryl Chloride (1.2 eq) - Base (2.0-3.0 eq) - Solvent Setup->Reagents Degas 3. Degassing (Ar bubbling or Freeze-Pump-Thaw) Reagents->Degas Catalyst 4. Catalyst Addition - Pd Precatalyst (1-5 mol%) - Ligand (1.1-1.2x Pd) Degas->Catalyst Reaction 5. Reaction (Heat to 80-110 °C) Catalyst->Reaction Monitor 6. Monitoring (TLC or LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Workup 7. Workup - Cool, Dilute - Aqueous Wash Monitor->Workup If complete Purify 8. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equivalent)

  • Aryl chloride (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl chloride (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the boronic acid).

  • Degassing: Stir the suspension and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Preparation: In a separate vial, quickly weigh the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask under a positive flow of argon.

  • Reaction Execution: Seal the flask tightly and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove palladium residues and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Troubleshooting and Final Considerations

  • Low Yields: If the reaction stalls or gives low yields, consider increasing the catalyst loading, screening different ligands, or using a stronger base or higher temperature. The choice of a more electron-rich and bulky ligand is often the key to success with aryl chlorides.[9][25]

  • Side Reactions:

    • Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure anhydrous conditions if this is a suspected issue.[9]

    • Homocoupling: Homocoupling of the boronic acid can sometimes occur. This can be minimized by careful control of reaction conditions and catalyst choice.

    • Ester Hydrolysis: If using aqueous conditions and a strong base, monitor for saponification of the methoxycarbonyl group. If this is an issue, switch to milder, non-aqueous conditions.[13]

  • Safety: Always perform these reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle all reagents with appropriate personal protective equipment.

By carefully considering the mechanistic principles and systematically optimizing the key reaction parameters outlined in this guide, researchers can successfully perform the challenging Suzuki-Miyaura coupling of this compound with aryl chlorides, enabling the synthesis of valuable and complex molecular architectures.

References

Application Notes and Protocols for the Large-Scale Synthesis of Substituted Biaryls via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Biaryls and the Suzuki Coupling in Modern Synthesis

The biaryl motif is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. Its prevalence stems from its ability to provide a rigid scaffold that can orient functional groups in three-dimensional space, enabling precise interactions with biological targets. The development of efficient methods for constructing carbon-carbon bonds has been critical, and among these, the Suzuki-Miyaura cross-coupling reaction stands out as a premier tool, particularly for industrial applications.[1][2]

First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides.[3][4] Its widespread adoption in large-scale synthesis is due to a confluence of advantageous factors: mild reaction conditions, exceptional functional group tolerance, the commercial availability and relative stability of boronic acids, and the generation of non-toxic, easily removable inorganic by-products.[4][5][6] For these contributions, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry.[1]

This guide provides an in-depth exploration of the critical parameters, protocols, and safety considerations necessary for successfully scaling the Suzuki coupling from the laboratory bench to pilot plant and manufacturing scales.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism of the Suzuki coupling is fundamental to troubleshooting and optimizing the reaction for large-scale applications. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] The three key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halide (or carbon-pseudohalide) bond of the electrophile. This is often the rate-determining step of the cycle.[4] The palladium is oxidized from Pd(0) to a square-planar Pd(II) complex. The reactivity of the halide partner is crucial, with the typical trend being I > OTf > Br >> Cl.[1]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[9][10] This newly formed organopalladium complex now contains both organic partners.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the desired biaryl product and a new C-C bond. This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ base Base boronic_acid->base Activation base->transmetalation boronate [R²-B(OH)₃]⁻ boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters for Large-Scale Synthesis

Transitioning a Suzuki coupling to a multi-kilogram scale requires careful consideration of several interconnected parameters. Choices made at the lab scale may not be safe, economical, or efficient at an industrial scale.

Catalyst and Ligand Selection

The heart of the Suzuki coupling is the palladium catalyst. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used in academic labs, large-scale processes frequently benefit from pre-formed catalysts (precatalysts) that are more stable and provide more consistent activity.

The ligand's role is to stabilize the palladium center, enhance its solubility, and modulate its reactivity. Ligand choice is critical for success, especially with challenging substrates like aryl chlorides.

  • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) promote the oxidative addition step, which is crucial for less reactive aryl chlorides.[7]

  • Bulky ligands (e.g., SPhos, XPhos, tBu₃P) facilitate the reductive elimination step, preventing β-hydride elimination and promoting the formation of the desired product.[7][11]

Catalyst/PrecatalystCommon LigandsCharacteristics & Typical Applications
Pd(OAc)₂ / Pd₂(dba)₃PPh₃, P(t-Bu)₃, PCy₃Classical sources of Pd(0). Often used with phosphine ligands for a wide range of substrates.[9]
Pd(PPh₃)₄(None required)A stable, common Pd(0) source, but high catalyst loadings are often needed.[3]
PdCl₂(dppf)(Integral)Excellent for a broad range of aryl bromides and iodides. Good functional group tolerance.
Buchwald LigandsSPhos, XPhos, RuPhosHighly active for coupling aryl chlorides and sterically hindered substrates. Allows for low catalyst loadings.[9][11][12]
PEPPSI™ CatalystsNHC Ligands (e.g., IPr)N-Heterocyclic Carbene (NHC) precatalysts. Offer high stability and activity, particularly for challenging couplings.[7]
Pd/C(None)Heterogeneous catalyst. Simplifies catalyst removal but can suffer from lower activity and leaching.[][14]

On an industrial scale, minimizing catalyst loading is a key goal for cost reduction and easing the burden of palladium removal from the final product. Loadings down to 0.001 mol% have been reported with highly active ligand systems.[1]

Base and Solvent Selection

The base and solvent system is not merely a medium but an active participant in the reaction.

Base Selection: The primary role of the base is to activate the boronic acid for transmetalation.[9] The choice of base depends on the lability of functional groups on the substrates and the desired reaction rate.

BaseStrengthSolubilityTypical Use Case
Carbonates
K₂CO₃, Na₂CO₃ModerateAqueousThe workhorse bases for most standard Suzuki couplings. Cost-effective and generally applicable.[10]
Cs₂CO₃StrongOrganic/AqueousMore soluble in organic solvents, often used for more difficult couplings or when a stronger base is needed.[10]
Phosphates
K₃PO₄StrongAqueousA strong, non-nucleophilic base. Often provides excellent results with hindered substrates or when other bases fail.[8]
Hydroxides
NaOH, KOHStrongAqueousVery effective and inexpensive, but their high nucleophilicity can be detrimental to sensitive functional groups (e.g., esters).
Fluorides
KF, CsFWeakAqueousUsed when base-labile groups are present. The fluoride anion is thought to facilitate transmetalation.[9]

Solvent Selection: The ideal solvent system for a large-scale reaction should be effective, safe, environmentally benign, and allow for easy product isolation. Biphasic systems, often containing water, are very common as they facilitate the dissolution of the inorganic base and can accelerate the reaction.[15]

SolventPropertiesScale-Up Considerations
TolueneHigh boiling point, good for dissolving organics.Common choice for industrial processes. Forms an effective biphasic system with water.[1]
Tetrahydrofuran (THF)Lower boiling point, good solvent.Often used in combination with water. Potential for peroxide formation must be managed.[16]
1,4-DioxaneHigh boiling point, miscible with water.A traditional and effective solvent, but its toxicity and peroxide-forming potential are significant concerns.[16]
2-Methyl-THF (2-MeTHF)Greener alternative to THF.A preferred "green" solvent. Forms a good biphasic system with water and has a higher boiling point than THF.[17]
Alcohols (e.g., IPA, EtOH)Protic solvents.Can be effective, sometimes used as co-solvents to improve solubility.[18]

Safety Considerations for Scale-Up

What is a benign procedure at the milligram scale can become a significant hazard at the kilogram scale. A thorough safety assessment is non-negotiable.

  • Exothermic Events : Suzuki couplings can be significantly exothermic.[19] The heat evolution upon catalyst addition can be rapid, potentially leading to a thermal runaway if the reactor's cooling capacity is exceeded. Calorimetry studies (e.g., using RC1) are essential to understand the reaction's thermal profile before scaling up.[20]

  • Hydrogen Evolution : When using diboron reagents like bis(pinacolato)diboron (B₂pin₂) in telescoped Miyaura borylation/Suzuki coupling sequences, the excess diboron reagent can rapidly decompose in the presence of aqueous base, generating significant volumes of flammable hydrogen gas.[21] The reactor must be properly vented to handle this off-gassing.

  • Pyrophoric Reagents : Some reagents, particularly highly active phosphine ligands (e.g., solutions of t-Bu₃P) and strong bases (e.g., KOtBu), can be pyrophoric. Strict adherence to inert atmosphere techniques is required.[17]

  • Palladium Handling : While not acutely toxic in the same way as other heavy metals, palladium catalysts and residues require careful handling and disposal according to regulations. The primary concern is often the removal of residual palladium from the final active pharmaceutical ingredient (API).[17]

Detailed Protocol: A Representative Large-Scale Suzuki Coupling

This protocol describes the synthesis of a substituted biaryl on a 20 L scale. Note: This is a generalized procedure. All quantities and conditions must be optimized and validated for the specific substrates being used. A thorough safety review must be conducted prior to execution.

Reaction: Aryl Bromide + Arylboronic Acid → Substituted Biaryl

Reagent and Equipment Preparation
  • Reactor Setup : A 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is required. Ensure the reactor is clean, dry, and has been leak-tested.

  • Inert Atmosphere : Purge the reactor vessel thoroughly with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the entire process.

  • Solvent Degassing : Prepare 20 L of toluene and 5 L of deionized water. Degas both solvents by sparging with nitrogen for at least 1 hour prior to use.

  • Base Preparation : Prepare a solution of potassium carbonate (K₂CO₃, 3.0 equivalents) in the degassed deionized water (5 L).

Reaction Execution
  • Charge Reagents : To the inerted reactor, charge the aryl bromide (1.0 kg, 1.0 equiv), followed by the arylboronic acid (1.2 equiv).

  • Add Solvent : Add the degassed toluene (15 L) to the reactor. Begin stirring to form a slurry.

  • Charge Catalyst : Weigh the palladium catalyst (e.g., PdCl₂(dppf), 0.01 equiv) and the ligand (if required) in a glovebox or under a nitrogen blanket and add it to the reactor.

  • Add Base : Add the prepared aqueous K₂CO₃ solution to the reactor.

  • Heating : Heat the reaction mixture to the target temperature (e.g., 85-90 °C) using the reactor jacket.[10]

  • Monitoring : Monitor the reaction progress every 1-2 hours via HPLC or GC by taking a small, quenched sample from the reaction mixture. The reaction is complete when the consumption of the aryl bromide is >99%. Typical reaction times are 4-12 hours.

Workup and Isolation
  • Cooling : Once the reaction is complete, cool the reactor contents to room temperature (20-25 °C).

  • Phase Separation : Stop stirring and allow the aqueous and organic layers to separate. Drain the lower aqueous layer.

  • Washing : Wash the organic layer with 5 L of 2% brine solution. Separate the layers.

  • Palladium Scavenging (Optional but Recommended) : To remove residual palladium, add a scavenger (e.g., N-acetylcysteine solution, functionalized silica) and stir for 2-4 hours at a specified temperature. Filter the mixture through a pad of Celite® to remove the scavenger and any precipitated palladium.[15]

  • Solvent Removal : Concentrate the organic layer under reduced pressure to a minimal volume.

  • Crystallization : Add an anti-solvent (e.g., hexanes, isopropanol) to the concentrated residue to induce crystallization of the product. Stir the resulting slurry at a lower temperature (e.g., 0-5 °C) for 2 hours to maximize recovery.

  • Isolation and Drying : Isolate the solid product by filtration. Wash the filter cake with cold anti-solvent. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.[22]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient base strength; Low temperature.Ensure proper inert atmosphere. Use a fresh catalyst or a more active ligand system. Screen stronger bases (e.g., K₃PO₄). Increase reaction temperature.
Protodeborylation Excess water; High temperature; Certain heteroaryl boronates are prone to this.[7]Use anhydrous conditions if possible. Reduce reaction temperature. Use boronic esters instead of acids.
Aryl Halide Dehalogenation Catalyst deactivation; Presence of reducing agents.Ensure high-purity reagents. Optimize catalyst/ligand ratio.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) source without complete reduction to Pd(0).[7]Ensure rigorous degassing of solvents and inerting of the reactor. Use a Pd(0) source or ensure precatalyst activation conditions are appropriate.
High Residual Palladium Inefficient workup or purification.Implement a dedicated palladium scavenging step. Optimize crystallization to reject impurities.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling of 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the yield and purity of your desired cross-coupled products.

Troubleshooting Guide

This section addresses specific issues you might be facing in the laboratory, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Significant Formation of Symmetrical Biaryl Byproduct

You've identified a significant amount of dimethyl 2,2'-dichloro-6,6'-biphenyldicarboxylate in your crude reaction mixture, indicating a high degree of homocoupling of your boronic acid.

Primary Causes and Solutions:
  • Presence of Dissolved Oxygen: Oxygen is a known promoter of boronic acid homocoupling. It can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the undesired homocoupling pathway.[1][2][3][4]

    • Solution: Implement rigorous degassing of all solvents, reagents, and the reaction vessel. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period (e.g., 30-60 minutes) or by utilizing the freeze-pump-thaw technique for more sensitive reactions.[2][5] Maintaining a positive pressure of inert gas throughout the experiment is crucial.[6]

  • Palladium(II) Precatalyst Activity: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can directly react with two molecules of the boronic acid to form the homocoupled product before being reduced to the active Pd(0) species.[1][2][3]

    • Solution 1: Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the initial step where Pd(II) is present and can directly engage in homocoupling.[5]

    • Solution 2: If using a Pd(II) source is necessary, consider the addition of a mild reducing agent. For instance, potassium formate has been shown to effectively suppress homocoupling by minimizing the concentration of free Pd(II) without significantly affecting the desired catalytic cycle.[6][7][8]

  • Base-Induced Decomposition: The choice and concentration of the base can influence the stability of the boronic acid. While a base is essential to activate the boronic acid for transmetalation, an overly strong or concentrated base can sometimes promote side reactions.[9][10][11]

    • Solution: Screen different bases. While strong bases like NaOH or KOH are common, milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ might be more suitable for your specific substrate.[10] The stoichiometry of the base can also be critical; using the minimum effective amount can sometimes curb side reactions.[9]

Issue 2: Low Yield of the Desired Cross-Coupled Product Despite Minimal Homocoupling

Even after addressing homocoupling, the yield of your target molecule is lower than expected.

Primary Causes and Solutions:
  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of methyl 3-chlorobenzoate. This can be exacerbated by elevated temperatures and the presence of excess water or strong base.

    • Solution 1: Use a less nucleophilic base. Bases like potassium fluoride (KF) can be effective in activating the boronic acid while minimizing protodeboronation, especially when the substrate has base-labile groups like esters.[12]

    • Solution 2: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. Boronate esters are generally more resistant to protodeboronation and can be slowly hydrolyzed in situ to release the boronic acid, keeping its concentration low and favoring the cross-coupling pathway.[1][13]

  • Slow Transmetalation: The steric hindrance and electronic properties of this compound might lead to a slow transmetalation step, allowing for competing decomposition pathways to occur.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), can accelerate the rates of both oxidative addition and reductive elimination, thereby improving the overall efficiency of the catalytic cycle.[14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind boronic acid homocoupling in Suzuki reactions?

A1: There are two primary mechanisms for boronic acid homocoupling. The first is an oxygen-mediated pathway where dissolved oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate the Pd(0) catalyst.[1][2][3] The second mechanism involves the direct reaction of a Pd(II) precatalyst with the boronic acid, which is particularly relevant at the beginning of the reaction before the catalyst is fully activated to its Pd(0) state.[1][2]

Q2: How does the choice of solvent affect the extent of homocoupling?

A2: The solvent plays a multifaceted role in the Suzuki reaction. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[2] The addition of water is frequently necessary to dissolve the inorganic base and facilitate the formation of the boronate species required for transmetalation.[11] However, an excessive amount of water can sometimes promote homocoupling.[2] The polarity of the solvent can also influence the stability of the catalytic species and the transition states of the various steps in the catalytic cycle.[15][16][17] Therefore, screening different solvent systems and ratios is a valuable optimization strategy.

Q3: Can temperature be used to control homocoupling?

A3: Yes, temperature is a critical parameter. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to suppress homocoupling.[2] Higher temperatures can sometimes accelerate the rate of side reactions, including homocoupling and protodeboronation, more than the desired cross-coupling reaction.[18]

Q4: Are there any procedural modifications that can help to reduce homocoupling?

A4: Absolutely. One effective technique is the slow addition of the boronic acid to the reaction mixture using a syringe pump.[2][19] This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction. Another strategy is to use a slight excess of the aryl halide coupling partner to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in the homocoupling of the boronic acid.[2]

Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired Suzuki cross-coupling cycle versus the undesired homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling cluster_homocoupling Undesired Homocoupling Pd0 Pd(0)L_n OA Oxidative Addition (R¹-X) Pd0->OA PdII_complex R¹-Pd(II)L_n-X OA->PdII_complex Transmetalation Transmetalation (R²-B(OR)₃⁻) PdII_complex->Transmetalation Diaryl_PdII R¹-Pd(II)L_n-R² Transmetalation->Diaryl_PdII RE Reductive Elimination Diaryl_PdII->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Pd0_homo Pd(0)L_n Oxidation Oxidation (O₂) or Pd(II) Precatalyst Pd0_homo->Oxidation PdII_homo Pd(II)L_n Oxidation->PdII_homo Transmetalation1 Transmetalation (R²-B(OH)₂) PdII_homo->Transmetalation1 Monoaryl_PdII R²-Pd(II)L_n Transmetalation1->Monoaryl_PdII Transmetalation2 Second Transmetalation (R²-B(OH)₂) Monoaryl_PdII->Transmetalation2 Diaryl_PdII_homo R²-Pd(II)L_n-R² Transmetalation2->Diaryl_PdII_homo RE_homo Reductive Elimination Diaryl_PdII_homo->RE_homo RE_homo->Pd0_homo Catalyst Regeneration Homocoupling_Product R²-R² RE_homo->Homocoupling_Product

Caption: Competing pathways: Suzuki cross-coupling vs. homocoupling.

Summary of Optimized Reaction Conditions

For the Suzuki-Miyaura coupling of this compound, the following conditions are recommended to minimize homocoupling:

ParameterRecommendationRationale
Palladium Source Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Avoids direct reaction of Pd(II) with the boronic acid.[5]
Ligand Bulky, electron-rich phosphine (e.g., XPhos, SPhos)Accelerates the desired catalytic cycle, outcompeting side reactions.[14]
Base Mild inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activates the boronic acid while minimizing decomposition.[10]
Solvent Degassed aprotic solvent (e.g., Dioxane, Toluene, THF) with minimal waterReduces oxygen-mediated homocoupling and protodeboronation.[2]
Temperature Lowest effective temperature (e.g., 80-100 °C, substrate dependent)Suppresses the rate of side reactions relative to cross-coupling.[2]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxygen-mediated homocoupling.[4]
Reagent Addition Slow addition of boronic acidKeeps instantaneous concentration low to disfavor bimolecular homocoupling.[2][19]
Experimental Protocol: Minimized Homocoupling Suzuki Reaction

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Boronic Acid Solution: In a separate, dry vessel, dissolve the this compound (1.2 equiv) in a minimal amount of degassed 1,4-dioxane.

  • Degassing: Subject the main reaction mixture to a final brief sparging with inert gas.

  • Slow Addition: Begin heating the reaction mixture to the desired temperature (e.g., 90 °C). Once the temperature has stabilized, add the boronic acid solution dropwise over a period of 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

References

Technical Support Center: Optimizing Suzuki Reactions with 4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the sterically hindered and electronically complex substrate, 4-Chloro-2-(methoxycarbonyl)phenylboronic acid . Our goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with this particular reagent, ensuring the success and reproducibility of your synthetic endeavors.

Introduction: Understanding the Challenges

This compound presents a unique set of challenges in Suzuki-Miyaura couplings. The presence of an ortho-methoxycarbonyl group introduces significant steric hindrance around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle. Additionally, the electronic properties of both the chloro and methoxycarbonyl substituents can influence the reactivity of the boronic acid. This guide will provide a structured approach to troubleshooting common issues and optimizing your reaction conditions.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common problems encountered when using this compound in Suzuki reactions.

Issue 1: Low to No Product Yield

This is the most common issue and can stem from several factors related to the sterically hindered nature of the boronic acid.

Q: My Suzuki reaction is not proceeding, or the yield is very low. What are the primary parameters I should investigate?

A: When dealing with a sterically hindered boronic acid like this compound, the standard Suzuki conditions often fail. The primary bottleneck is typically the transmetalation step, which is slowed down by the bulky ortho-ester group. Here’s a systematic approach to optimization:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine are often ineffective. You need to employ bulky, electron-rich phosphine ligands that are specifically designed to facilitate cross-coupling with hindered substrates. These ligands promote both the oxidative addition and the subsequent, challenging transmetalation and reductive elimination steps.[1]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands are the gold standard here. Consider screening ligands such as SPhos , RuPhos , or XPhos .[1] N-heterocyclic carbenes (NHCs) can also be highly effective.

  • Base Selection and Strength: A weak base may not be sufficient to activate the boronic acid for transmetalation, especially given the steric hindrance. A stronger base is often required.

    • Recommended Bases: Move from common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These have been shown to be more effective for sterically demanding couplings.[2]

  • Solvent System Optimization: The solubility of the base and the palladium complex is crucial. An appropriate solvent system can significantly impact the reaction rate and yield.

    • Recommended Solvents: Aprotic polar solvents or ethereal solvents, often in combination with water, are good starting points. Common choices include dioxane/water , THF/water , or toluene/water .[2][3] The aqueous phase is important for solubilizing the base and facilitating the formation of the reactive boronate species.[3]

  • Elevated Temperature: To overcome the higher activation energy associated with hindered substrates, increasing the reaction temperature is often necessary.

    • Recommendation: If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C, provided your solvent and substrates are stable at these temperatures.

Issue 2: Significant Side Product Formation

Even when the reaction proceeds, you may observe the formation of unwanted side products. Here’s how to address the most common ones.

Q: I am observing a significant amount of homocoupled product from my boronic acid. How can I minimize this?

A: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1]

  • Rigorous Degassing: Ensure that all your solvents, including the water for the aqueous phase, are thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction setup and duration.[1]

  • Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be beneficial. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Modern Buchwald pre-catalysts (e.g., XPhos Pd G3) are designed for efficient in situ generation of the active Pd(0) catalyst and can help minimize homocoupling.

  • Ligand Choice: The use of bulky, electron-donating ligands, as recommended for improving yield, also helps to favor the desired cross-coupling pathway over homocoupling.[1]

Q: My primary side product appears to be the result of protodeboronation (the boronic acid group is replaced by a hydrogen). What causes this and how can I prevent it?

A: Protodeboronation is another common side reaction, particularly with boronic acids that have electron-donating groups or are otherwise sensitive. While this compound is not exceptionally electron-rich, the steric strain might make it more susceptible to this pathway. This side reaction is often exacerbated by strong bases and the presence of water.

  • Choice of Base: While a stronger base is often needed for the coupling, an excessively strong base can promote protodeboronation. K₃PO₄ often provides a good balance.

  • Anhydrous Conditions: If protodeboronation is a persistent issue, consider switching to anhydrous conditions. This will, however, require a different strategy for activating the boronic acid.

  • Use of a More Stable Boron Reagent: You can convert the boronic acid to a more stable derivative that is less prone to protodeboronation.

    • Pinacol Ester: Converting the boronic acid to its pinacol ester can increase stability. The boronic acid can be slowly released under the reaction conditions, keeping its concentration low and minimizing degradation.

    • Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are significantly less prone to protodeboronation.

    • MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Will the strong base (like K₃PO₄) hydrolyze the methyl ester on my boronic acid?

A1: This is a valid concern. While strong bases can saponify esters, in the context of a Suzuki reaction using a biphasic solvent system (e.g., dioxane/water), the hydrolysis of the methyl ester is often not a major issue.[1] The limited contact between the ester (primarily in the organic phase) and the bulk of the aqueous base, coupled with the consumption of the base in the catalytic cycle, generally prevents significant hydrolysis. However, if you observe substantial ester cleavage, consider using a slightly milder base like cesium carbonate or finely powdered potassium carbonate under carefully controlled conditions.

Q2: Could the ortho-methoxycarbonyl group chelate to the palladium center and inhibit catalysis?

A2: Chelation of an ortho-carbonyl group to the palladium center is a possibility that has been observed to influence selectivity in some Suzuki-Miyaura reactions.[4][5] This interaction could potentially stabilize a reaction intermediate and either facilitate or inhibit the subsequent steps of the catalytic cycle. If you suspect chelation is inhibiting the reaction, a change in ligand might be necessary. A very bulky ligand could disfavor this chelation, potentially improving the reaction rate.

Q3: I am coupling this compound with an aryl chloride. What special considerations should I take?

A3: Aryl chlorides are known to be less reactive than aryl bromides or iodides in Suzuki couplings due to the strength of the C-Cl bond, which makes the oxidative addition step more challenging. For such couplings, the use of highly active catalyst systems is essential. The recommendations for dealing with the steric hindrance of the boronic acid (bulky, electron-rich ligands like SPhos or RuPhos) are also the preferred conditions for activating aryl chlorides. You will likely need to use higher catalyst loadings (e.g., 2-5 mol%) and higher temperatures (≥ 100 °C) to achieve a good yield.

Q4: What is a good starting point for a general protocol for this boronic acid?

A4: A robust starting point for a Suzuki-Miyaura coupling with this compound would be the following:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) or an SPhos pre-catalyst (2 mol%).

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: Dioxane/H₂O (in a 4:1 to 10:1 ratio).

  • Temperature: 100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Remember to rigorously degas your solvents. If this initial setup fails, a systematic screening of other bulky ligands and bases is recommended.

Data Summary and Protocol

Table 1: Recommended Starting Conditions for Optimizing Suzuki Reactions with this compound
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos, RuPhos, or XPhosBulky, electron-rich ligands to overcome steric hindrance.
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases to facilitate transmetalation.
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic systems to dissolve both organic substrates and inorganic base.
Temperature 80 - 110 °CHigher temperatures to overcome the activation barrier of hindered substrates.
General Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ (Base Activated) PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Ligand Is the ligand a bulky, alectron-rich phosphine (e.g., SPhos, RuPhos)? Start->Check_Ligand Change_Ligand Switch to a Buchwald-type ligand. Check_Ligand->Change_Ligand No Check_Base Is the base strong enough (e.g., K₃PO₄, Cs₂CO₃)? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Use K₃PO₄ or Cs₂CO₃. Check_Base->Change_Base No Check_Temp Is the reaction temperature high enough (≥ 80-100 °C)? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature to 100-110 °C. Check_Temp->Increase_Temp No Check_Degas Were solvents rigorously degassed? Check_Temp->Check_Degas Yes Increase_Temp->Check_Degas Degas_Solvents Improve degassing procedure. Check_Degas->Degas_Solvents No Success Reaction Optimized Check_Degas->Success Yes Degas_Solvents->Success

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Ortho-Substituted Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the synthesis of sterically hindered biaryls, particularly those with ortho-substituents. The construction of the biaryl motif is a cornerstone of modern synthesis, yet the introduction of steric bulk around the forming C-C bond presents significant challenges. This resource provides a structured, question-and-answer approach to diagnose and solve these complex synthetic problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter. The advice provided is grounded in mechanistic principles to help you understand the "why" behind each recommendation.

Q1: My Suzuki-Miyaura coupling of an ortho-substituted aryl halide is failing or giving very low yield. What are the first things I should check?

A1: Low yields in sterically demanding Suzuki couplings often trace back to fundamental reaction parameters that become critical when substrates are challenging.

  • Reagent Quality and Integrity:

    • Boronic Acid/Ester Stability: Ortho-substituted arylboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by trace water or base, replacing the boronic acid group with a hydrogen.[1] Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider converting the boronic acid to a more robust derivative like a pinacol ester or an MIDA boronate.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts and, especially, phosphine ligands are sensitive to air and moisture.[1] Oxidation of the phosphine ligand can kill the catalyst. Ensure your catalyst and ligand are fresh and have been stored and handled under a rigorously inert atmosphere (argon or nitrogen). Using stable, commercially available precatalysts can provide more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂.[2][3]

  • Reaction Setup:

    • Inert Atmosphere: The exclusion of oxygen is absolutely critical.[1] Oxygen can oxidatively deactivate the active Pd(0) catalytic species. Ensure your reaction flask is thoroughly purged. A common and effective method is to subject the sealed flask to three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[1]

    • Solvent and Base Purity: Use anhydrous, degassed solvents. Bubbling an inert gas through the solvent for 15-20 minutes before use is a standard and effective deoxygenation technique.[1] Ensure your base is pure and dry.

Q2: I've confirmed my reagents and setup are pristine, but the yield is still poor. How do I choose the right ligand for a sterically hindered coupling?

A2: Ligand choice is arguably the most critical factor for overcoming the steric challenge in ortho-substituted biaryl synthesis. The ligand's job is to stabilize the palladium center and, crucially, to promote the difficult reductive elimination step that forms the biaryl bond.

  • The Causality of Ligand Choice: For hindered substrates, the final C-C bond-forming step (reductive elimination) is often the rate-limiting step. Bulky, electron-rich ligands are required to facilitate this process.[4][5] The steric bulk on the ligand forces the two aryl groups on the palladium center into a conformation that favors bond formation, while the electron-donating character of the ligand increases electron density on the metal, promoting the expulsion of the newly formed biaryl product.[6][7]

  • Recommended Ligand Classes:

    • Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands is the gold standard for challenging cross-coupling reactions.[2][5] Their bulky and electron-rich nature is precisely what is needed.[5]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines for certain challenging couplings, particularly with sterically bulky substrates.[2]

Below is a diagram illustrating the critical role of a bulky ligand in promoting the key reductive elimination step.

Reductive_Elimination Mechanism: How Bulky Ligands Drive Reductive Elimination A [Pd(L)₂(Ar¹)(Ar²)] (Less Bulky Ligands, L) B Steric Clash Hinders C-C Bond Formation A->B C Slow or No Reductive Elimination (LOW YIELD) B->C D [Pd(L')(Ar¹)(Ar²)] (Bulky Ligand, L') E Ligand Bulk Forces Ar¹ and Ar² Together D->E F Facilitated Reductive Elimination (HIGH YIELD) E->F

Caption: Bulky ligands facilitate the crucial bond-forming step.

Q3: I am attempting to synthesize a tri- or even tetra-ortho-substituted biaryl and all standard Suzuki conditions have failed. What alternative strategies can I employ?

A3: The synthesis of highly congested biaryls, such as those with three or four ortho substituents, often requires moving beyond standard Suzuki-Miyaura conditions. These substrates represent the extreme of steric hindrance.

  • Switching the Cross-Coupling Reaction:

    • Negishi Coupling: The Negishi reaction, which couples an organozinc reagent with an organohalide, is often superior for preparing highly hindered biaryls.[8][9][10] Organozinc reagents are highly reactive, and specialized catalyst systems have been developed that show unparalleled reactivity for forming tri- and tetra-ortho-substituted biaryls, even at low catalyst loadings.[8][10]

    • Kumada Coupling: This reaction uses a Grignard reagent (organomagnesium) as the nucleophile. Modern protocols using palladium-phosphinous acid catalysts have shown excellent yields for di- and tri-ortho-substituted biaryls under mild conditions, even with challenging electron-rich aryl chlorides.[11][12]

  • Advanced Ligand/Catalyst Systems: For these exceptionally challenging substrates, specialized catalysts are often required. Research groups like Buchwald, Fu, and Organ have developed highly active catalyst systems based on sophisticated biarylphosphine ligands (e.g., SPhos, RuPhos) or PEPPSI-type NHC precatalysts that are designed specifically for these transformations.[8][9]

The following table compares the general suitability of different cross-coupling reactions for hindered substrates.

Cross-Coupling ReactionNucleophileGeneral Suitability for Hindered SubstratesKey Considerations
Suzuki-Miyaura Organoboron (R-B(OR)₂)Good, but can fail with extreme hindrance.Prone to protodeboronation; requires careful base selection.[1]
Negishi Organozinc (R-ZnX)Excellent, often the method of choice.[8][10]Organozinc reagents are moisture-sensitive.
Kumada Organomagnesium (R-MgX)Very Good, especially with modern catalysts.[11]Grignard reagents have limited functional group tolerance.
Stille Organotin (R-SnR'₃)Good, but less common now.Toxicity of organotin reagents and byproducts is a major drawback.
Q4: My reaction appears to stall, and I see significant amounts of homocoupled byproduct from my boronic acid. What is causing this and how can I fix it?

A4: The observation of stalled conversion alongside boronic acid homocoupling points towards two potential, often related, issues: catalyst deactivation and suboptimal reaction conditions.

  • Understanding the Problem: Homocoupling of the boronic acid (or ester) is often an oxygen-mediated process. If your inert atmosphere is not rigorous, trace oxygen can promote this side reaction at the expense of the desired cross-coupling. Stalling can occur if the active Pd(0) catalyst is deactivated (e.g., by oxygen) or if the reductive elimination step is too slow.

  • Troubleshooting Workflow:

    • Re-evaluate Inert Conditions: This is the most common cause. Ensure your solvent is freshly degassed and that your entire reaction setup is scrupulously purged.

    • Optimize the Base: The choice of base is critical. For Suzuki couplings, an aqueous solution of a base like K₂CO₃ or K₃PO₄ is common. However, for hindered couplings, a non-aqueous system might be better. Using a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes suppress side reactions.[1]

    • Adjust Temperature: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition and side reactions. If you are running the reaction at high heat (e.g., >100 °C), try lowering the temperature to 70-80 °C and running the reaction for a longer period.

    • Screen Ligands: If the issue persists, it strongly suggests the catalytic cycle is inefficient, likely at the reductive elimination stage. This is a clear signal to screen a panel of bulky, electron-rich ligands as discussed in Q2.

Here is a troubleshooting workflow to address stalling and side reactions:

Troubleshooting_Workflow Troubleshooting Stalled Reactions & Homocoupling Start Low Yield with Stalling & Homocoupling Check_Inert Step 1: Re-verify Inert Atmosphere (Degas solvent, purge flask) Start->Check_Inert Optimize_Base Step 2: Optimize Base (Try K₃PO₄ or Cs₂CO₃) Check_Inert->Optimize_Base Issue Persists Success Reaction Optimized (High Yield) Check_Inert->Success Yield Improves Adjust_Temp Step 3: Adjust Temperature (Try lower temp, longer time) Optimize_Base->Adjust_Temp Issue Persists Optimize_Base->Success Yield Improves Screen_Ligands Step 4: Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) Adjust_Temp->Screen_Ligands Issue Persists Adjust_Temp->Success Yield Improves Screen_Ligands->Success Yield Improves

Caption: A systematic workflow for troubleshooting common issues.

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an ortho-substituted aryl bromide with an arylboronic acid using a modern catalyst system.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %) and the ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol %).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of argon, add 5 mL of freshly degassed 1,4-dioxane via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[1] Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

References

Technical Support Center: Navigating Purification Challenges in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting the purification of crude products from Suzuki-Miyaura coupling reactions involving boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their purification strategies and overcome common challenges. Here, we synthesize technical accuracy with field-proven insights to provide you with a robust resource for your experimental needs.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding purification post-Suzuki coupling.

Q1: What are the most common impurities I should expect in my crude Suzuki coupling product?

A1: The complexity of the Suzuki-Miyaura catalytic cycle can lead to several byproducts.[1] The most prevalent impurities include:

  • Homocoupling products: Symmetrical biaryls formed from the coupling of two boronic acid molecules (Ar-Ar) or two organic halide molecules.[1][2]

  • Protodeboronated arenes: The product of the boronic acid's boron group being replaced by a hydrogen atom.[3][4] This is particularly common with heteroaryl boronic acids.[1]

  • Dehalogenated arenes: The starting organic halide with the halogen replaced by a hydrogen atom.[1]

  • Unreacted starting materials: Residual boronic acid and organic halide.

  • Palladium residues: Traces of the palladium catalyst, which may be in various oxidation states.[5]

  • Boron-containing species: Boric acid and other boronate derivatives formed during the reaction.[6]

Q2: My main impurity is the homocoupling product of my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling of boronic acids is primarily caused by the presence of dissolved oxygen in the reaction mixture and the use of Pd(II) precatalysts.[1][2][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of two boronic acid molecules to regenerate the active Pd(0) species.[1][8] To minimize this side reaction:

  • Thoroughly degas your solvents: Before starting the reaction, sparge your solvents with an inert gas like nitrogen or argon for an adequate period.[4][7]

  • Maintain an inert atmosphere: Run the reaction under a positive pressure of nitrogen or argon.[7][9]

  • Use a Pd(0) source directly: If possible, use a Pd(0) catalyst to avoid the initial reduction step that can consume the boronic acid.

  • Add a mild reducing agent: In some cases, adding a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II).[10]

Q3: How can I effectively remove unreacted boronic acid from my crude product?

A3: Boronic acids are acidic and this property can be exploited for their removal. A common and effective method is a liquid-liquid extraction with a basic aqueous solution.

  • Basic wash: During the workup, wash the organic layer containing your product with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[11][12] The boronic acid will deprotonate to form a water-soluble boronate salt, which will partition into the aqueous layer.

  • pH adjustment: Be mindful of the pH, as some products may also be pH-sensitive.

  • Formation of boronic esters: Another strategy involves reacting the crude mixture with a diol, such as ethylene glycol or pinacol, to form a more easily separable boronic ester.[12]

Troubleshooting Guide: From Crude Mixture to Pure Product

This section provides a more in-depth, problem-oriented approach to purification challenges.

Issue 1: Persistent Boron-Containing Impurities

You've performed a basic wash, but you still observe broad peaks in your NMR spectrum characteristic of boron species.

Causality: Boronic acids can sometimes be challenging to remove completely, especially if they have similar polarity to the desired product. Incomplete extraction or the presence of other boron-containing byproducts like boroxines (anhydrides of boronic acids) can be the cause.

Troubleshooting Protocol: Enhanced Boronic Acid Removal

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.[9][13]

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1M NaOH solution to remove the bulk of the boronic acid.[11]

    • Water to remove any residual base.

    • Brine to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4][9][13]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[14] Experiment with different solvent systems, such as hexanes/methanol or toluene.[14][15]

  • Silica Gel Chromatography: If recrystallization is not feasible, purify the crude product by flash column chromatography.[9] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.[13]

Issue 2: Co-elution of Product and Homocoupled Byproduct

Your desired product and the homocoupled byproduct of the boronic acid have very similar Rf values on TLC, making chromatographic separation difficult.

Causality: The structural similarity between the desired biaryl product and the symmetrical biaryl from homocoupling often leads to similar polarities and, consequently, challenging separation by standard chromatography.[16]

Troubleshooting Protocol: Optimizing Chromatographic Separation

  • Solvent System Screening: Systematically screen different solvent systems for your column chromatography. Small changes in solvent polarity or composition can sometimes significantly improve separation.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica (C18).

  • Preparative HPLC: For high-value compounds or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.

Issue 3: Presence of Protodeboronated and Dehalogenated Byproducts

Your analysis of the crude product shows significant amounts of the arene that would result from replacing the boron group of your boronic acid or the halogen of your aryl halide with a hydrogen atom.

Causality:

  • Protodeboronation: This side reaction involves the protonolysis of the carbon-boron bond and is often promoted by the presence of water and acidic or basic conditions.[3] The reaction pH is a critical factor.[3]

  • Dehalogenation: This occurs when the palladium complex, after oxidative addition to the aryl halide, undergoes a reaction that introduces a hydride ligand, leading to reductive elimination of the dehalogenated arene.[1]

Preventative Measures & Purification Strategy:

  • Minimize Water: Use anhydrous solvents and reagents when possible, especially if your boronic acid is known to be susceptible to protodeboronation.[4]

  • Control Basicity: The choice and amount of base can influence the rate of protodeboronation.[6] It may be beneficial to screen different bases.

  • Purification: Fortunately, these byproducts often have significantly different polarities compared to the desired biaryl product, making them relatively easy to separate by column chromatography.

Visualizing Purification Workflows

The following diagrams illustrate key decision-making processes in the purification of Suzuki coupling products.

Diagram 1: General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup (Basic Wash) start->workup extraction Organic Layer (Product + Byproducts) workup->extraction drying Drying & Concentration extraction->drying analysis Purity Analysis (TLC, LC-MS) drying->analysis solid Product is Solid? analysis->solid recrystallize Recrystallization solid->recrystallize Yes chromatography Column Chromatography solid->chromatography No pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: A general workflow for the purification of Suzuki coupling products.

Diagram 2: Troubleshooting Homocoupling Impurities

G start Homocoupling Impurity Detected cause Potential Causes: - Oxygen Presence - Pd(II) Precatalyst start->cause separation Separation Strategy start->separation prevention Preventative Measures: - Degas Solvents - Inert Atmosphere - Use Pd(0) Catalyst cause->prevention Future Reactions column Optimize Column Chromatography (Solvent Screen, Alt. Phase) separation->column Different Rf prep_hplc Preparative HPLC separation->prep_hplc Co-elution

Caption: Decision tree for addressing homocoupling byproducts.

Data Summary Table

The following table summarizes common purification techniques and their effectiveness against specific impurities.

Impurity TypeAqueous Base WashRecrystallizationColumn Chromatography
Unreacted Boronic Acid Highly EffectiveModerately EffectiveEffective
Homocoupling Product IneffectiveEffective (if different solubility)Effective (can be challenging)
Protodeboronated Arene IneffectiveModerately EffectiveHighly Effective
Dehalogenated Arene IneffectiveModerately EffectiveHighly Effective
Palladium Residues Partially EffectiveEffectiveEffective (may require specific adsorbents)

References

Technical Support Center: Overcoming Steric Hindrance in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of slow reaction times when dealing with sterically hindered substrates. Our goal is to equip you with the knowledge and practical strategies to optimize your synthetic routes and achieve your target molecules efficiently.

Introduction: The Challenge of Steric Hindrance

Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule.[1][2] Bulky groups at or near the reaction center can physically impede the approach of a reactant or catalyst, leading to lower yields and longer reaction times.[1][3] This guide will explore various strategies to overcome these steric barriers, focusing on practical applications and the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect reaction rates?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[1][2] In essence, large, bulky groups near a reactive site can block the path of incoming reagents, making it more difficult for the necessary molecular interactions to occur. This increases the activation energy of the reaction, thereby decreasing the reaction rate.[4] For example, in SN2 reactions, bulky substituents on the carbon undergoing substitution will hinder the backside attack of the nucleophile, significantly slowing down the reaction.[3][5][6]

Q2: Can you provide a simple example of steric hindrance in a common reaction?

A2: A classic example is the Grignard reaction with ketones. While a Grignard reagent readily adds to a simple ketone like acetone, its reaction with a sterically hindered ketone, such as di-tert-butyl ketone, is extremely slow or may not proceed as expected. Instead of the typical nucleophilic addition, side reactions like reduction (where the Grignard reagent acts as a hydride donor) or enolization (where it acts as a base) can occur.[7][8][9][10]

Q3: Are there specific types of reactions that are particularly sensitive to steric effects?

A3: Yes, several classes of reactions are highly susceptible to steric hindrance. These include:

  • Nucleophilic Substitution (SN2) Reactions: As mentioned, the backside attack mechanism is highly sensitive to crowding at the electrophilic carbon.[5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The formation of the key transition metal complex can be impeded by bulky ligands or substrates.[11][12][13][14]

  • Diels-Alder Reactions: Steric hindrance can inhibit the necessary s-cis conformation of the diene or block the approach of the dienophile.[15][16][17][18][19]

  • Carbonyl Addition Reactions (e.g., Grignard, Wittig): Bulky groups on either the carbonyl compound or the nucleophile can significantly slow down or prevent the reaction.

Q4: How can I quickly assess if steric hindrance is the primary issue in my slow reaction?

A4: A good first step is to compare the reaction rate of your hindered substrate with that of a less hindered analogue under the same conditions. If the less hindered substrate reacts significantly faster, steric hindrance is a likely culprit. Additionally, analyzing for side products can provide clues. For instance, in a Grignard reaction, the presence of a reduced alcohol product instead of the expected tertiary alcohol points towards steric hindrance preventing the addition reaction.[8]

Troubleshooting Guides: Strategies to Improve Reaction Times

When faced with a slow reaction due to steric hindrance, a multi-faceted approach is often the most effective. The following sections provide detailed troubleshooting strategies, from catalyst and reagent selection to optimizing reaction conditions.

Guide 1: Catalyst and Ligand Selection in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools, but their efficiency can be hampered by sterically demanding substrates. The choice of catalyst and, more specifically, the ligand, is critical.

Issue: Low yield in a Suzuki-Miyaura coupling with a tetra-ortho-substituted biaryl target.

The synthesis of sterically congested biaryls is a common challenge.

Troubleshooting Steps:

  • Employ Bulky, Electron-Rich Ligands: For sterically hindered substrates, ligands that are both bulky and electron-rich often provide the best results. These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which is necessary for the oxidative addition step with a hindered aryl halide.

    • Recommended Ligands: Biarylphosphine ligands like RuPhos, XPhos, and SPhos are excellent choices.[11] For particularly challenging couplings, specialized ligands like BI-DIME have been developed.[11]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and can be very effective in promoting reactions with hindered substrates. The PEPPSI-IPr catalyst, for example, has been shown to be efficient in carbonylative Suzuki-Miyaura cross-couplings of hindered aryl iodides.[20]

  • Optimize the Base: The choice of base is crucial. For hindered couplings, weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often less effective. Stronger, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu) are generally preferred.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

Materials:

  • Sterically hindered aryl bromide (1.0 mmol)

  • Sterically hindered arylboronic acid or ester (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.5 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid/ester, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Overcoming Hindrance in Buchwald-Hartwig Amination

The formation of C-N bonds with hindered anilines or aryl halides is another common synthetic hurdle.

Issue: Inefficient coupling of a di-ortho-substituted aniline with an aryl chloride.

Aryl chlorides are less reactive than bromides or iodides, and coupling them with hindered amines presents a significant challenge.

Troubleshooting Steps:

  • Select an Appropriate Catalyst System: The choice of ligand is paramount. For hindered aryl chlorides and amines, highly active, sterically demanding monophosphine ligands are typically required.[14]

    • Recommended Ligands: The Buchwald group has developed a range of highly effective biarylphosphine ligands. For hindered substrates, ligands like XPhos and BrettPhos are often the catalysts of choice.[14] Newly developed carbazolyl-derived P,N-ligands have also shown excellent efficacy.[12]

  • Use a Strong Base: As with Suzuki couplings, a strong, non-coordinating base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Consider Copper Catalysis as an Alternative: While palladium catalysis is dominant, copper-catalyzed C-N coupling has re-emerged as a viable alternative, especially for certain hindered substrates.[21][22] Recent developments have introduced novel pyrrole-ol ligands that facilitate the coupling of ortho-substituted aryl iodides with hindered amines.[21][22]

Diagram: Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Amine Coordination Amine Coordination Ar-Pd(II)(L)-X->Amine Coordination HNR'R'' Deprotonation Deprotonation Amine Coordination->Deprotonation Base Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Deprotonation->Ar-Pd(II)(L)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Guide 3: Modifying Reaction Conditions

Sometimes, overcoming steric hindrance is a matter of adjusting the physical parameters of the reaction.

Issue: A generally reliable reaction is failing with a new, bulkier substrate.

Troubleshooting Steps:

  • Increase the Temperature: Higher temperatures increase the kinetic energy of the reacting molecules, which can help overcome the activation energy barrier imposed by steric hindrance.[4] However, be mindful of potential side reactions or decomposition at elevated temperatures.

  • Increase Reactant Concentration: In some cases, particularly for bimolecular reactions, increasing the concentration of one or both reactants can increase the frequency of effective collisions.

  • Change the Solvent: The choice of solvent can have a significant impact on reaction rates.

    • For SN2 reactions, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[5][6]

    • For reactions involving charged intermediates, such as SN1 reactions, polar protic solvents (e.g., water, ethanol) can stabilize the carbocation and leaving group, accelerating the reaction.[5]

  • Apply High Pressure: For reactions with a negative activation volume, such as cycloadditions, applying high pressure can significantly increase the reaction rate. This is because the transition state is more compact than the ground state of the reactants.

Data Table: Effect of Solvent on SN2 Reaction Rate
SolventDielectric ConstantRelative Rate
Methanol (Protic)32.71
Water (Protic)80.17
DMSO (Aprotic)46.71,300
Acetonitrile (Aprotic)37.55,000
DMF (Aprotic)36.728,000

This table illustrates the general trend of enhanced SN2 reactivity in polar aprotic solvents.

Guide 4: Substrate and Reagent Modification

When other methods fail, modifying the substrate or reagent itself can be a powerful strategy.

Issue: A Grignard reagent is acting as a base or reducing agent instead of a nucleophile.

This is a common problem with hindered ketones and bulky Grignard reagents.[7][8]

Troubleshooting Steps:

  • Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive and less basic than their Grignard counterparts. This can favor the desired nucleophilic addition.

  • Use a Cerium(III) Chloride Additive (Luche Reduction Conditions): The addition of CeCl₃ to a reaction with a Grignard or organolithium reagent can increase the nucleophilicity of the organometallic species and suppress enolization. This is particularly useful for addition to enolizable ketones.

  • Modify the Substrate's Carbonyl Group: If possible, converting the ketone to a more reactive carbonyl derivative (e.g., an acyl chloride or anhydride) and then reacting it with a less reactive organometallic (like an organocadmium or organocuprate) can be an effective workaround.

Diagram: Competing Pathways for Hindered Ketones

Grignard_Pathways Hindered Ketone + Bulky Grignard Hindered Ketone + Bulky Grignard Addition Nucleophilic Addition Hindered Ketone + Bulky Grignard->Addition Desired Pathway Reduction Reduction Hindered Ketone + Bulky Grignard->Reduction Side Reaction Enolization Enolization Hindered Ketone + Bulky Grignard->Enolization Side Reaction Tertiary Alcohol Tertiary Alcohol Addition->Tertiary Alcohol Secondary Alcohol Secondary Alcohol Reduction->Secondary Alcohol Enolate Enolate Enolization->Enolate

References

Technical Support Center: Managing Impurities in the Synthesis of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical building block. We will delve into the causality behind impurity formation, provide actionable troubleshooting advice, and offer detailed protocols for purification.

Section 1: Understanding the Synthetic Landscape and Impurity Genesis

The synthesis of this compound is typically achieved through two primary routes: Palladium-catalyzed Miyaura borylation or via an organometallic intermediate (Grignard or organolithium). Each pathway, while effective, has a unique profile of potential side reactions and resulting impurities. Understanding these pathways is the first step in effective troubleshooting.

A common starting material for these syntheses is Methyl 2-bromo-5-chlorobenzoate .

Common Synthetic Pathways and Key Impurity Junctions

The diagram below illustrates the major synthetic routes from Methyl 2-bromo-5-chlorobenzoate and highlights the critical junctures where common impurities are formed.

cluster_0 Synthetic Routes cluster_1 Miyaura Borylation cluster_2 Organometallic Route cluster_impurities Common Impurities SM Methyl 2-bromo-5-chlorobenzoate Miyaura_reagents B₂pin₂ Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., KOAc) Grignard_reagents 1. Mg or n-BuLi 2. B(OR)₃ (e.g., B(OMe)₃) 3. Acidic Workup I1 Unreacted Starting Material SM->I1 Incomplete Conversion Product 4-Chloro-2-(methoxycarbonyl)- phenylboronic acid I4 Boroxine (Anhydride Trimer) Product->I4 Dehydration Pinacol_Ester Pinacol Ester Intermediate Miyaura_reagents->Pinacol_Ester Borylation I2 Homocoupling Byproduct (Biaryl Dimer) Miyaura_reagents->I2 Suzuki-type Side Reaction Pinacol_Ester->Product Hydrolysis I5 Incomplete Hydrolysis (Pinacol Ester) Pinacol_Ester->I5 Incomplete Reaction Grignard_reagents->Product Borylation Grignard_reagents->I2 Wurtz-type Coupling I3 Protodehalogenated Product (Methyl 3-chlorobenzoate) Grignard_reagents->I3 Quenching of Organometallic I6 Over-arylation Product (Diarylborinic Acid) Grignard_reagents->I6 2:1 Reaction with Borate Ester

Caption: Synthetic routes to the target product and common impurity formation points.

Impurity Data Summary

The following table summarizes the most frequently observed impurities, their origins, and recommended primary analytical methods for detection.

Impurity NameStructure / FormulaProbable Source(s)Primary Analytical Method(s)
Starting Material Methyl 2-bromo-5-chlorobenzoateIncomplete reactionLC-MS, GC-MS, ¹H NMR
Homocoupling Byproduct Dimer of the starting aryl halideMiyaura Route: Suzuki-type side reaction[1]. Grignard Route: Wurtz coupling[2][3].LC-MS
Protodehalogenated Product Methyl 3-chlorobenzoateGrignard/Lithiation: Premature quenching of the organometallic intermediate by a proton source.GC-MS, ¹H NMR
Boroxine (Anhydride) (C₈H₆BClO₂)₃Dehydration of the final boronic acid product, often during workup, storage, or analysis. A very common impurity[4].¹H NMR (broad peaks), Mass Spec (M+H of trimer)
Pinacol Boronate Ester C₁₄H₁₈BClO₄Miyaura Route: Incomplete hydrolysis of the pinacol ester intermediate[5][6].LC-MS, ¹H NMR (characteristic pinacol methyl singlet)
Diarylborinic Acid (C₈H₇ClO₂)₂BOHGrignard/Lithiation: Reaction of two equivalents of the organometallic reagent with one equivalent of the borate ester[7].LC-MS

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your synthesis and purification, providing explanations and actionable solutions.

Q1: My crude ¹H NMR shows my desired product peaks, but also a significant amount of unreacted starting material. What went wrong?

A: Low conversion is a common issue. The cause depends on your synthetic route:

  • Miyaura Borylation:

    • Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, ensure it hasn't oxidized. For Pd(II) pre-catalysts like PdCl₂(dppf), ensure the reaction conditions are sufficient to generate the active Pd(0) species.

    • Base Strength: The base is critical. Potassium acetate (KOAc) is commonly used and is generally weak enough to prevent significant Suzuki-type side reactions[1]. However, if conversion is low, consider a slightly stronger base, but be mindful this can increase homocoupling. Using lipophilic bases like potassium 2-ethylhexanoate has been shown to improve reaction rates and yields at lower temperatures[8].

    • Reagent Quality: Ensure your diboron reagent (e.g., B₂pin₂) is of high quality and anhydrous.

  • Grignard/Organolithium Route:

    • Formation of Organometallic: The initial formation of the Grignard or organolithium reagent is crucial. Ensure your magnesium is fresh and activated, and that all glassware and solvents are scrupulously anhydrous.

    • Reaction Temperature: The subsequent reaction with the borate ester is typically performed at very low temperatures (-78 °C) to prevent side reactions, including over-addition[9]. Allowing the temperature to rise prematurely can quench the organometallic reagent.

Q2: I've isolated a major byproduct with a mass that corresponds to a dimer of my starting material. How can I prevent this?

A: You are observing a homocoupling (or biaryl) byproduct.

  • In Miyaura borylation , this arises from a Suzuki-type coupling of the newly formed boronic ester with another molecule of the starting aryl halide[1]. This is often promoted by stronger bases. Sticking to weaker bases like KOAc is advisable[10]. Optimizing the catalyst-to-ligand ratio and reaction temperature can also minimize this side reaction.

  • In the Grignard route , this is known as a Wurtz-type coupling. Performing the reaction under Barbier conditions (generating the Grignard reagent in situ in the presence of the substrate) can sometimes reduce this byproduct formation[2][3].

Q3: My final product's ¹H NMR spectrum has very broad aromatic peaks and a broad singlet, making integration difficult. Is the product impure?

A: This is a classic sign of boroxine formation. Boronic acids are prone to reversible self-condensation (dehydration) to form cyclic trimetric anhydrides called boroxines[4]. This equilibrium between the boronic acid and the boroxine in solution leads to peak broadening in the NMR spectrum.

  • Solution: To confirm, you can often sharpen the NMR signals by adding a drop of D₂O to the NMR tube, which helps to hydrolyze the boroxine back to the monomeric boronic acid. For purification, boroxines can be reverted to the boronic acid during an aqueous workup or by recrystallization from a solvent mixture containing water[4].

Q4: I used the Miyaura route and my LC-MS shows a persistent impurity with the mass of the pinacol boronate ester. Why won't it hydrolyze?

A: Incomplete hydrolysis of the pinacol ester is a frequent challenge.

  • Hydrolysis Conditions: The acidic workup step is critical. Ensure the pH is sufficiently acidic (pH 1-2) and that the reaction is stirred vigorously for an adequate amount of time to facilitate hydrolysis in a biphasic system.

  • Steric Hindrance: The methoxycarbonyl group is ortho to the boronic ester, which may cause some steric hindrance, slowing down the rate of hydrolysis compared to unhindered aryl boronate esters.

  • Alternative Deprotection: If standard acidic hydrolysis is inefficient, a two-step transesterification/hydrolysis can be employed. Reacting the pinacol ester with diethanolamine (DEA) forms a stable adduct, which can then be more readily hydrolyzed under mild acidic conditions to yield the free boronic acid[11][12].

Q5: During my reverse-phase HPLC analysis, I see a new peak appearing over time, and the peak for my pinacol ester intermediate is shrinking. What is happening?

A: You are observing on-column hydrolysis. Pinacol boronate esters can be susceptible to hydrolysis on the silica matrix of a reverse-phase HPLC column, especially in the presence of acidic mobile phases (e.g., containing formic acid or TFA) and water[5][6][13].

  • Mitigation Strategy: To get an accurate analysis, minimize the potential for on-column hydrolysis. Use a mobile phase with no pH modifier if possible, or use a column with low residual silanol activity. Running the analysis at a lower temperature may also slow the hydrolysis rate[6]. Preparing samples in a non-aqueous solvent like pure acetonitrile and injecting them promptly is also recommended[6].

Section 3: Recommended Purification & Analytical Protocols

A robust purification strategy is essential for obtaining high-purity this compound.

General Purification Workflow

start Crude Reaction Mixture step1 Aqueous Workup (e.g., add EtOAc & H₂O) start->step1 step2 Phase Separation step1->step2 organic_phase Organic Phase step2->organic_phase Contains neutral impurities aqueous_phase Aqueous Phase step2->aqueous_phase Contains product & salts step3 Acid/Base Extraction decision1 Is Purity >98%? step3->decision1 step4 Recrystallization decision1->step4 No end Pure Product (>99%) decision1->end Yes step4->end aqueous_phase->step3 Adjust pH

Caption: A generalized workflow for the purification of arylboronic acids.

Protocol 1: Purification by Acid/Base Extraction

This method leverages the acidic nature of the boronic acid group to separate it from neutral organic impurities.

  • Initial Quench & Extraction: Quench the reaction mixture in water and extract with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Discard the organic layer, which contains neutral impurities like the homocoupling byproduct.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify the aqueous layer to pH 2-3 with cold 1M HCl. The boronic acid product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water and then a minimal amount of a non-polar solvent like hexanes to remove any remaining organic-soluble impurities.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Recrystallization to Remove Boroxines and Other Impurities

Recrystallization is highly effective for removing boroxines and closely related impurities.

  • Solvent Selection: A common and effective method for breaking up boroxines is to recrystallize from a solvent system containing water[4]. A mixture of an organic solvent and water (e.g., acetonitrile/water or toluene/water) is often effective.

  • Procedure: a. Dissolve the crude boronic acid in the minimum amount of the chosen hot solvent mixture. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold recrystallization solvent. f. Dry the crystals thoroughly under vacuum.

Protocol 3: Salting-Out for Improved Isolation

For cases where the product has some water solubility, a salting-out technique can improve recovery from aqueous mixtures.

  • Procedure: After performing the synthesis in a water-miscible organic solvent like acetonitrile (MeCN), instead of a full extraction, add a salt such as sodium chloride to the MeCN/water mixture[14].

  • Phase Separation: The addition of the salt will force the formation of two distinct layers: a salted aqueous layer and an organic layer containing the desired boronic acid.

  • Isolation: Separate the organic layer, dry it (e.g., with MgSO₄), and concentrate it in vacuo to obtain the product. This method can significantly improve isolated yields for moderately polar boronic acids[14].

Section 4: References

  • Latta, R. P., Springsteen, G., & Wang, B. (2007). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry, 4(7), 488-491. (Link available through NIH PMC)

  • Erickson, J. et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No. 8,822,730 B2.

  • Kee, C. W. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Dublin Institute of Technology.

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. (Specific source document not fully identifiable, general reference to supplementary data formats).

  • Vedejs, E., & Chapman, R. W. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. U.S. Patent No. 9,243,004 B2.

  • Vedejs, E., & Chapman, R. W. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. WIPO Patent No. WO2013016185A1.

  • Teng, S., et al. (2015). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Chirality, 27(11), 819-825.

  • Reddit r/OrganicChemistry. (2022). Tips on increasing yield of Miyaura coupling reaction?

  • Ramirez, A. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magnesium Temperature Conditions. UC Santa Cruz.

  • Ellman, J. A., & Storgaard, M. (2004). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Organic Syntheses, 81, 214.

  • Shaya, D., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(21), 738.

  • Isart, C., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(17), 11647-11655.

  • Berionni, G., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2588.

  • Liu, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(10), 1395-1406.

  • Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2530-2535.

  • Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access Author Manuscript.

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.

  • ResearchGate. (2020). Stability of Boronic Esters to Hydrolysis: A Comparative Study.

  • PrepChem. (n.d.). Synthesis of 2-Bromo-5-chlorosulfonylbenzoic acid.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective.

  • ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis.

  • Alfa Chemistry. (n.d.). Miyaura Borylation Reaction.

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

  • Guidechem. (n.d.). CAS 1612256-37-7 | this compound supply.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Chloro-2-methoxyphenylboronic Acid.

  • MedChemExpress. (n.d.). 4-Chloro-2-methoxyphenylboronic acid.

  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

References

Technical Support Center: 4-Chloro-2-(methoxycarbonyl)phenylboronic acid in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-(methoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic outcomes.

Introduction: The Challenge of Substituted Boronic Acids

This compound is a valuable building block in organic synthesis, particularly for creating complex biaryl structures through Suzuki-Miyaura cross-coupling. However, its unique substitution pattern—an electron-withdrawing ester and a halogen on the aromatic ring—presents specific challenges that can lead to undesired side reactions. Understanding the mechanisms behind these side reactions is paramount to developing robust and high-yielding protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when using this compound in palladium-catalyzed reactions.

FAQ 1: I am observing significant formation of methyl 2-chlorobenzoate in my reaction mixture. What is causing this, and how can I prevent it?

Answer: The formation of methyl 2-chlorobenzoate is a result of protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a significant pathway for reagent decomposition and yield loss.

Root Causes & Mechanisms:

  • Base-Catalyzed Protodeboronation: This is often the primary culprit in Suzuki-Miyaura reactions. The base, essential for activating the boronic acid for transmetalation, can also react with the boronic acid to form a boronate species.[1][2] This boronate can then be protonated by a proton source (typically water) in the reaction mixture, leading to the undesired arene.[2]

  • Acid-Catalyzed Protodeboronation: While less common under the basic conditions of a typical Suzuki coupling, acidic impurities can promote this side reaction.[3][4] The reaction proceeds via an intermolecular metathesis involving the boronic acid and the acid.[3]

  • Palladium-Catalyzed Protodeboronation: Certain palladium-phosphine complexes, especially those with bulky ligands, can accelerate protodeboronation.[5] This occurs via a reactive post-transmetalation intermediate that readily undergoes protonolysis, even with trace amounts of water.[5]

Troubleshooting & Mitigation Strategies:

StrategyRationale
Use Milder Bases Strong bases in aqueous media can accelerate protodeboronation.[6] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[6]
Implement Anhydrous Conditions Since water is the primary proton source, switching to anhydrous solvents and reagents can significantly reduce protodeboronation.[6] Using boronic esters (e.g., pinacol esters) can also enhance stability.[7][8]
Protect the Boronic Acid Using N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[1][8]
Optimize Ligand Choice Avoid overly bulky phosphine ligands if protodeboronation is a major issue.[5] Sometimes, less sterically demanding ligands can provide a better balance between desired coupling and this side reaction.[9][10][11]
FAQ 2: My main byproduct is 4,4'-dichloro-2,2'-bis(methoxycarbonyl)biphenyl. What is this homocoupling product, and how can I suppress its formation?

Answer: The formation of 4,4'-dichloro-2,2'-bis(methoxycarbonyl)biphenyl is due to the homocoupling of your boronic acid. This side reaction is particularly prevalent with electron-deficient arylboronic acids like yours.[12][13]

Root Causes & Mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen is a major contributor to homocoupling.[14] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the formation of the biaryl byproduct.[15] A proposed mechanism involves the formation of a peroxo palladium complex that reacts with the boronic acid.[15]

  • Pd(II)-Mediated Homocoupling: If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂), it can stoichiometrically react with the boronic acid to produce the homocoupled product and Pd(0).[16] This is often a pre-catalytic event before the main cross-coupling cycle begins.[7]

Troubleshooting & Mitigation Strategies:

StrategyRationale
Rigorous Degassing The most critical step to prevent oxygen-mediated homocoupling is to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[6][16]
Use a Pd(0) Source Starting with a Pd(0) precatalyst (e.g., Pd₂(dba)₃) can minimize the Pd(II)-mediated homocoupling pathway.[5]
Add a Reducing Agent The addition of a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) state and suppress homocoupling.[16]
Control Reagent Stoichiometry Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling. Careful optimization of the stoichiometry is recommended.
FAQ 3: I am observing hydrolysis of the methyl ester group to a carboxylic acid. How can I avoid this?

Answer: The methoxycarbonyl group on your boronic acid is susceptible to hydrolysis under certain Suzuki-Miyaura reaction conditions, especially with strong bases and prolonged heating in aqueous media.

Root Causes & Mechanisms:

  • Base-Mediated Hydrolysis: The presence of strong bases like NaOH, KOH, or even K₃PO₄ in combination with water can lead to the saponification of the methyl ester.[17]

Troubleshooting & Mitigation Strategies:

StrategyRationale
Use Weaker, Non-Hydroxide Bases Switching to carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or fluoride bases (e.g., KF) can significantly reduce the rate of ester hydrolysis.[17] KF is particularly mild and effective in preventing this side reaction.[17]
Reduce Reaction Time and Temperature If the desired cross-coupling is fast, reducing the overall reaction time and temperature can minimize the extent of ester hydrolysis.
Anhydrous Conditions As with protodeboronation, eliminating water from the reaction medium will prevent hydrolysis.[17]

Part 2: Experimental Protocols & Visual Guides

To provide a practical framework, we present a generalized, robust protocol for a Suzuki-Miyaura coupling reaction designed to minimize the aforementioned side reactions, along with visual guides to the reaction pathways.

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific aryl halide coupling partner.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all reagents are of high purity. Boronic acids can degrade over time.[6]

  • Reaction Setup (under Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and a mild base such as finely powdered K₂CO₃ (2.0 equivalents).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and any additional ligand if required.

    • Seal the flask with a septum.

  • Solvent Degassing and Addition:

    • Degas your chosen solvent (e.g., a 4:1 mixture of dioxane and water) by bubbling argon or nitrogen through it for at least 30 minutes.

    • Add the degassed solvent to the reaction flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura cycle and the competing side reactions.

Suzuki_Cycle cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Side Reactions Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L_n OxAdd->Trans Transmetalation (Ar'B(OH)2 + Base) RedElim Ar-Ar' Trans->RedElim Reductive Elimination BoronicAcid Ar'B(OH)2 RedElim->Pd0 Catalyst Regeneration Proto Protodeboronation (Ar'-H) BoronicAcid->Proto Base / H₂O or Pd-L Homo Homocoupling (Ar'-Ar') BoronicAcid->Homo O₂ / Pd(II) Ester Ester Hydrolysis Product BoronicAcid->Ester Base / H₂O

Caption: Desired vs. Undesired Pathways.

The following workflow provides a logical approach to troubleshooting common issues.

Troubleshooting_Workflow Start Low Yield or Complex Mixture CheckProto Identify Protodeboronation Product (e.g., methyl 2-chlorobenzoate) Start->CheckProto CheckHomo Identify Homocoupling Product (Dimer of Boronic Acid) Start->CheckHomo CheckEster Identify Ester Hydrolysis (Carboxylic Acid) Start->CheckEster CheckStarting Unreacted Starting Material? Start->CheckStarting Sol_Proto Switch to Milder Base (K₂CO₃, KF) Use Anhydrous Conditions CheckProto->Sol_Proto Yes Sol_Homo Rigorous Degassing Use Pd(0) Precatalyst Add Reducing Agent CheckHomo->Sol_Homo Yes Sol_Ester Use Weaker Base (KF) Reduce Reaction Time/Temp CheckEster->Sol_Ester Yes Sol_Starting Check Catalyst Activity Increase Temperature Screen Ligands/Solvents CheckStarting->Sol_Starting Yes

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

A Senior Application Scientist's Guide: 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid vs. Its Pinacol Ester in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that directly impacts the efficiency, reproducibility, and overall success of a synthetic campaign. In the context of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, the choice of the organoboron species is paramount. This guide provides an in-depth comparative analysis of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid and its pinacol ester counterpart, offering field-proven insights and experimental data to inform your selection.

PART 1: The Fundamental Dichotomy: Structure, Stability, and Handling

The core difference between these two reagents lies in the group attached to the boron atom. The boronic acid features reactive hydroxyl (-OH) groups, whereas the pinacol ester incorporates the boron into a robust cyclic ester. This seemingly subtle structural modification has profound consequences for their chemical behavior and practicality in a lab setting.

FeatureThis compoundThis compound, pinacol ester
Chemical Structure C₈H₈BClO₄C₁₄H₁₈BClO₄
Molecular Weight 214.41 g/mol 296.55 g/mol
Typical Appearance White to off-white powderWhite to off-white crystalline solid
Handling Properties Can be hygroscopic; susceptible to dehydrationGenerally a stable, free-flowing solid; easier to handle and weigh accurately
Storage & Stability Moderate shelf-life; susceptible to degradationHigh stability; resistant to air and moisture with a long shelf-life[1][2][3]

The hydroxyl groups on the boronic acid make it susceptible to intermolecular dehydration, forming cyclic anhydride trimers known as boroxines. This process is often non-stoichiometric and can occur during storage or upon heating, leading to inconsistencies in reagent purity and reactivity. Conversely, the pinacol group effectively "protects" the boron atom, rendering the pinacol ester significantly more stable and robust.[2][3] This enhanced stability translates to easier handling, purification by standard methods like column chromatography, and a longer, more reliable shelf-life.[1][2]

PART 2: Performance in the Suzuki-Miyaura Cross-Coupling Arena

While both compounds are competent partners in Suzuki-Miyaura reactions, their performance profiles differ, particularly in terms of reaction kinetics and side-product formation. The choice between them often represents a trade-off between reactivity and stability.[1]

Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_ox Oxidative Addition ar_pd_x Ar-Pd(II)-X(L_n) pd0->ar_pd_x Ar-X transmetal Transmetalation ar_pd_r Ar-Pd(II)-R(L_n) ar_pd_x->ar_pd_r R-B(OR')₂(Boronic Acid/Ester) ar_pd_r->pd0 reduct_elim Reductive Elimination ar_r Ar-R (Product) ar_pd_r->ar_r boron_reagent R-B(OR')₂ + Base

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Comparative Performance Data:

While boronic acids are generally considered more reactive due to their higher Lewis acidity which can facilitate the transmetalation step, this comes at the cost of stability.[1][4] The pinacol ester provides a more controlled and often cleaner reaction.

ParameterThis compoundThis compound, pinacol ester
Reactivity Generally more reactive, which can lead to faster initial reaction rates.[1][4]Slower but more controlled reactivity; often requires slightly longer reaction times or higher temperatures.
Side Reactions More prone to protodeboronation (replacement of the boron group with hydrogen), especially under harsh basic conditions or prolonged heating.Significantly less susceptible to protodeboronation, leading to cleaner reaction profiles and higher yields of the desired product.[5]
Reproducibility Can be variable due to potential degradation (boroxine formation) affecting stoichiometry.High reproducibility due to superior stability and purity.[3]
Purification Purification of the final product can be complicated by boron-containing byproducts.Downstream purification is often simpler due to a cleaner reaction mixture.

The key takeaway is that the pinacol ester's stability minimizes competing degradation pathways, ensuring that the reagent is available for the desired cross-coupling, which is crucial for achieving high yields in complex syntheses.[5][6]

PART 3: Experimental Protocol and Workflow

To illustrate the practical application, here is a representative protocol for a Suzuki-Miyaura coupling with an aryl bromide.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide (1 eq), Boron Reagent (1.2 eq), Pd Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and Base (e.g., K₂CO₃, 2-3 eq) in a reaction vessel. B Purge vessel with inert gas (N₂ or Argon). A->B C Add degassed solvent (e.g., Dioxane/H₂O mixture). B->C D Heat to reaction temperature (e.g., 80-100 °C). C->D E Monitor progress by TLC or LC-MS until starting material is consumed. D->E F Cool to room temperature and dilute with water. E->F G Extract with an organic solvent (e.g., Ethyl Acetate). F->G H Wash combined organic layers, dry (e.g., Na₂SO₄), and filter. G->H I Concentrate solvent in vacuo. H->I J Purify crude product via flash column chromatography. I->J

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the boron reagent (boronic acid or pinacol ester, 1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, cool the reaction to room temperature. Add water (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

PART 4: Authoritative Recommendations

Choose this compound when:

  • Cost is a primary driver.

  • The coupling partners are highly reactive and the reaction is known to be robust.

  • You are performing a one-off synthesis and long-term storage is not a concern.

  • Potential inconsistencies in reactivity can be tolerated or easily optimized.

Choose this compound, pinacol ester when:

  • Reproducibility and reliability are critical , especially in medicinal chemistry or process development.

  • The synthesis involves multiple steps where purity and consistency are paramount.

  • The substrate is sensitive or prone to side reactions.

  • Long-term storage and ease of handling are required.[3]

  • You are building a library of compounds or require a dependable stock solution.

References

A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance in constructing biaryl and substituted aromatic compounds has been immense, particularly in the field of drug development.[3][4] This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids in this pivotal reaction, supported by experimental data and mechanistic insights to aid in reaction design and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

  • Oxidative Addition: The cycle commences with the insertion of the palladium(0) catalyst into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate.[3] The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl > F.[6]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center.[1] The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[7][8]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ reductive_elimination Reductive Elimination pd0->reductive_elimination Regeneration oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex Ar¹-Pd(II)L₂-X pd_complex->oxidative_addition Ar¹-X transmetalation Transmetalation transmetalation->pd_complex boronate Ar²-B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₂CO₃) boronic_acid Ar²-B(OH)₂ base->boronic_acid boronic_acid->boronate Activation diaryl_pd_complex Ar¹-Pd(II)L₂-Ar² diaryl_pd_complex->transmetalation reductive_elimination->diaryl_pd_complex product Ar¹-Ar² product->reductive_elimination Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants B Add Solvent A->B C Degas Mixture B->C D Heat to 80-100 °C C->D E Monitor by TLC/GC-MS D->E F Cool to RT E->F G Aqueous Workup F->G H Extract with EtOAc G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J

References

A Senior Application Scientist's Guide to Biaryl Synthesis: A Yield Analysis of Boronic Acid Derivatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl scaffolds—a motif central to countless pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that profoundly influences reaction efficiency, yield, and overall practicality. This guide provides an in-depth comparison of the performance of common boronic acid derivatives in biaryl synthesis, supported by experimental data, to empower you in making the most informed decisions for your synthetic strategies.

The Trade-Off: Reactivity vs. Stability in Boron Reagents

The selection of a boronic acid derivative for a Suzuki-Miyaura coupling hinges on a fundamental trade-off between reactivity and stability. While highly reactive reagents can lead to faster conversions, they are often more susceptible to decomposition, which can negatively impact reproducibility and yield. Conversely, more stable derivatives offer superior handling and storage properties but may require more forcing conditions to achieve comparable reactivity. This guide will dissect the nuances of four major classes of boronic acid derivatives: arylboronic acids, boronic acid pinacol esters (Bpins), potassium aryltrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates.

The Suzuki-Miyaura Catalytic Cycle: A Common Pathway

At the heart of this analysis is the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is key to appreciating how different boronic acid derivatives influence the reaction's progress, particularly at the crucial transmetalation step.

Figure 1: A generalized workflow of the Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid derivative and the subsequent transmetalation step.

Arylboronic Acids: The High-Reactivity Standard

Arylboronic acids are often considered the default choice for Suzuki-Miyaura couplings due to their high reactivity, which stems from the Lewis acidity of the boron center, facilitating the crucial transmetalation step.[1] This reactivity, however, comes at the cost of lower stability.

Advantages:

  • High Reactivity: Generally leads to faster reaction times and can be effective under milder conditions.[1]

  • Atom Economy: Direct use of the boronic acid offers good atom economy.

Disadvantages:

  • Instability: Susceptible to decomposition via protodeboronation (cleavage of the C-B bond) and oxidation, which can reduce shelf-life and reaction yields.[1]

  • Purification Challenges: Their propensity for decomposition can make obtaining them in high purity difficult.[1]

  • Trimerization: Can form cyclic trimers (boroxines) upon dehydration, complicating stoichiometry.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

To a solution of an aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) in a suitable solvent like 1,4-dioxane (5 mL), an aqueous solution of a base, typically 2M Na₂CO₃ (2.0 mL), is added. The mixture is degassed and heated at 80-100 °C until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.[2][3]

Boronic Acid Pinacol Esters (Bpins): The Stable Workhorse

Boronic acid pinacol esters (Bpins) are a popular alternative to boronic acids, offering significantly enhanced stability.[4] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[1][4]

Advantages:

  • Enhanced Stability: Resistant to protodeboronation and oxidation, leading to longer shelf-life and more reproducible results.[1][4]

  • Ease of Handling and Purification: Generally stable to column chromatography.[4]

  • Versatile Synthesis: Can be readily prepared via Miyaura borylation from aryl halides.[5]

Disadvantages:

  • Lower Reactivity: The transmetalation step can be slower compared to boronic acids, sometimes necessitating higher temperatures or more active catalysts.[6]

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid Pinacol Ester

In a Schlenk tube, the aryl halide (1.0 mmol), arylboronic acid pinacol ester (1.1 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol), and a base such as K₃PO₄ (2.0 mmol) are combined. A solvent system like 1,4-dioxane/water (4:1, 5 mL) is added. The mixture is thoroughly degassed and then heated to 80-110 °C for several hours. Upon completion, the reaction is worked up in a similar manner to the boronic acid protocol, involving extraction and chromatographic purification.[7][8]

Potassium Aryltrifluoroborates: The Robust Alternative

Potassium aryltrifluoroborates are another class of highly stable, crystalline, and easy-to-handle organoboron reagents. Their tetracoordinate nature makes them less susceptible to protodeboronation compared to their boronic acid counterparts.[9][10]

Advantages:

  • Excellent Stability: Air- and moisture-stable solids that are easy to store and handle.[11]

  • Reduced Side Reactions: Less prone to protodeboronation, often allowing for the use of near-stoichiometric amounts of the reagent.[9]

  • Facile Preparation: Readily synthesized from boronic acids or other organoboron intermediates with potassium hydrogen fluoride (KHF₂).[9][10]

Disadvantages:

  • Activation Required: Typically require specific conditions, often including a protic co-solvent like water or an alcohol, for efficient transmetalation.

  • Potentially Slower Reactions: The in-situ generation of the active boron species can sometimes lead to longer reaction times compared to boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate

A mixture of the aryl halide (1.0 mmol), potassium aryltrifluoroborate (1.05 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with a ligand like RuPhos, 2-4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol) is prepared in a reaction vessel. A solvent mixture, such as toluene/water (10:1, 5.5 mL) or THF/water (9:1, 2 mL), is added.[9][11] The vessel is sealed, degassed, and heated to 80-85 °C for 12-24 hours.[9][11] The reaction is then cooled, diluted, and the product is extracted and purified.[11]

N-Methyliminodiacetic Acid (MIDA) Boronates: The Controlled-Release Reagent

MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including silica gel chromatography.[12] A key feature of MIDA boronates is their ability to undergo slow, controlled release of the corresponding boronic acid under basic, aqueous conditions, making them ideal for reactions involving unstable boronic acids.[12][13]

Advantages:

  • Exceptional Stability: Highly stable to air, moisture, and chromatography, simplifying handling and purification.[12]

  • Controlled Release: Allows for the in-situ generation of unstable boronic acids, minimizing decomposition and improving yields in challenging couplings.[13]

  • Iterative Synthesis: Their stability enables sequential cross-coupling reactions.[14]

Disadvantages:

  • Hydrolysis Required: The MIDA group must be hydrolyzed to release the active boronic acid, which dictates the need for specific basic and often aqueous conditions.[14]

  • Additional Synthetic Step: Requires an extra step to prepare the MIDA boronate from the corresponding boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling with a MIDA Boronate

In a reaction vial, the aryl halide (1.0 mmol), MIDA boronate (1.1 mmol), palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like SPhos, 1-3 mol%), and a base (e.g., K₃PO₄, 3.0 mmol) are combined. A solvent system of dioxane and water (e.g., 5:1, 6 mL) is added. The mixture is degassed and heated to 80-100 °C for 12-24 hours. The workup and purification follow standard procedures.[15] For some systems, reactions can even be performed in water with a surfactant at room temperature.[16][17]

Comparative Yield Analysis

The following table presents a comparative analysis of yields for the synthesis of a representative biaryl, 4-methoxybiphenyl, from 4-bromoanisole using different phenylboron derivatives. It is important to note that the reaction conditions are optimized for each class of reagent and may not be directly interchangeable.

Boronic Acid DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Phenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O802~95[18]
Phenylboronic Acid Pinacol EsterPd(dppf)Cl₂K₃PO₄Dioxane/H₂O10018~92[8]
Potassium PhenyltrifluoroboratePdCl₂(dppf)t-BuNH₂i-PrOH/H₂O8012~94[19]
Phenyl MIDA BoronatePd(dtbpf)Cl₂Et₃NWater (with surfactant)RT24~90[16][17]

Note: Yields are representative and can vary based on the specific substrates, catalyst, ligand, base, solvent, and reaction scale.

Structural Comparison of Boronic Acid Derivatives

The structural differences between these derivatives are fundamental to their varying stability and reactivity profiles.

Figure 2: Structures of the discussed boronic acid derivatives. (Note: Images are placeholders for structural diagrams).

Conclusion and Recommendations

The choice of a boronic acid derivative is a strategic decision that should be tailored to the specific requirements of the synthesis.

  • For rapid, straightforward couplings with stable aryl partners, arylboronic acids remain an excellent first choice due to their high reactivity and cost-effectiveness.

  • When stability, ease of handling, and reproducibility are paramount, particularly in complex, multi-step syntheses, boronic acid pinacol esters (Bpins) are the superior option.

  • For challenging substrates prone to protodeboronation, potassium aryltrifluoroborates offer a robust and reliable alternative, providing excellent stability and often high yields.

  • In cases involving notoriously unstable boronic acids (e.g., certain heteroaryl derivatives) or when iterative cross-coupling is desired, MIDA boronates provide a unique solution through their controlled-release mechanism and exceptional stability.

By understanding the inherent properties and optimal conditions for each class of boronic acid derivative, researchers can significantly enhance the success and efficiency of their biaryl syntheses, accelerating the pace of discovery in drug development and materials science.

References

A Senior Application Scientist's Guide to Halogenated Phenylboronic Acids: A Comparative Analysis of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for this purpose, with substituted phenylboronic acids serving as indispensable building blocks.[1][2] This guide provides an in-depth comparison of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid against other common halogenated phenylboronic acids, offering insights into how substituent patterns dictate reactivity, stability, and application in synthesis.

The Central Role of Substituents in Phenylboronic Acid Reactivity

The efficacy of a phenylboronic acid in a Suzuki-Miyaura coupling is not solely determined by the boronic acid group itself. The electronic and steric nature of the substituents on the phenyl ring plays a critical role in the catalytic cycle, primarily influencing the transmetalation step.[1][3] Electron-withdrawing groups can enhance the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species required for transmetalation.[4][5] Conversely, steric hindrance, particularly from ortho substituents, can impede the approach of the boronic acid to the palladium center, potentially slowing the reaction or requiring more specialized catalytic systems.[6][7]

A crucial and often undesired side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[8] The propensity for this side reaction is also heavily influenced by the ring's substituents and the basicity of the reaction medium.[9][10]

Dissecting the Subject Molecule: this compound

This compound (CAS 1612256-37-7) is a highly functionalized reagent that presents a unique combination of electronic and steric influences.[11][12]

  • Electronic Effects : The molecule features two electron-withdrawing groups. The chloro group at the para position primarily exerts a moderate, electron-withdrawing inductive effect. The methoxycarbonyl group at the ortho position is strongly electron-withdrawing through both induction and resonance. This dual substitution renders the phenyl ring electron-deficient, which can significantly impact its reactivity.

  • Steric Effects : The ortho-methoxycarbonyl group introduces significant steric bulk adjacent to the boronic acid moiety. This steric hindrance is a defining characteristic, often necessitating carefully optimized reaction conditions to achieve efficient coupling.[6][13]

Below is a diagram illustrating the key structural features influencing the reactivity of our subject molecule.

G sub This compound C₈H₈BClO₄ steric Steric Hindrance | The ortho-methoxycarbonyl group physically blocks the boronic acid, potentially slowing the transmetalation step with the palladium complex. sub:f1->steric electronic Electronic Effects | Both substituents are electron-withdrawing, increasing the Lewis acidity of the boron atom but also potentially increasing susceptibility to certain side reactions. sub:f1->electronic

Caption: Structural analysis of the target boronic acid.

Comparative Analysis: Performance Against Other Halogenated Phenylboronic Acids

To contextualize the performance of this compound, we compare it to simpler, yet structurally related, halogenated phenylboronic acids. The choice of catalyst, base, and solvent is often dictated by the specific combination of coupling partners.

Boronic AcidKey Structural FeaturesExpected Reactivity ProfileSusceptibility to Protodeboronation
This compound ortho electron-withdrawing group (EWG), para halogen (EWG), high steric hindrance.Generally requires more forcing conditions (higher temperature, stronger base, or specialized ligand) due to steric bulk. The electron-deficient nature can aid transmetalation if sterics are overcome.[6][13]Moderate to high, especially under strongly basic conditions.
4-Chlorophenylboronic acid para halogen (EWG), no steric hindrance.Considered a standard, reliable coupling partner. The chloro group is less reactive than bromo or iodo in the corresponding aryl halide, but this trend is less pronounced for the boronic acid partner.[14][15]Low to moderate under typical Suzuki conditions.
2-Chlorophenylboronic acid ortho halogen, moderate steric hindrance.Slower coupling than its para-isomer due to steric effects. May require higher catalyst loading or more active catalysts.[16]Generally higher than the para isomer due to the ortho effect.
4-Bromophenylboronic acid para halogen (EWG), no steric hindrance.Reactivity is broadly similar to 4-chlorophenylboronic acid in many systems. The choice between them often depends on the desired final product structure and commercial availability.Low to moderate.
4-Fluorophenylboronic acid para halogen (weak EWG), no steric hindrance.Generally a good coupling partner. Fluorine's unique electronic properties can influence the properties of the final product. The C-F bond is typically inert to oxidative addition, making it a valuable substituent.[17]Low. Fluorinated phenylboronic acids are often quite stable.[17]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing reactions. The cycle involves three primary stages: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiil->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdiib->product arx Ar-X (Aryl Halide) arx->pdiil boronic Ar'-B(OH)₂ (Boronic Acid) boronic->pdiil base Base (e.g., K₂CO₃) base->boronic activates

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for the coupling of a substituted phenylboronic acid with a generic aryl bromide. It is designed to be self-validating by including reagents whose roles are well-understood, allowing for logical troubleshooting.

Objective: To synthesize a biaryl product via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Materials:
  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)

  • SPhos (Buchwald Ligand) (0.04 equivalents, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Workflow Diagram:

Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Under Inert Atmosphere) start->setup reaction 3. Heating & Stirring (e.g., 100 °C, 12h) setup->reaction workup 4. Aqueous Workup (Quench, Extract) reaction->workup purify 5. Purification (Silica Gel Chromatography) workup->purify end 6. Product Characterization purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reagent Preparation: To a flame-dried Schlenk flask, add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous K₂CO₃ (3.0 mmol).

    • Causality: Using a slight excess of the boronic acid (1.2 eq.) helps drive the reaction to completion and compensates for any potential protodeboronation. Anhydrous base is crucial as water can interfere with some catalytic systems, although it is used here as a co-solvent.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the Schlenk flask.

    • Causality: SPhos is a sterically demanding, electron-rich phosphine ligand that promotes the oxidative addition of less reactive aryl halides and facilitates reductive elimination. It is particularly effective for sterically hindered substrates.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and Water (e.g., in a 4:1 ratio, 5 mL total). Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. A mixed solvent system like Dioxane/Water often improves the solubility of both the organic reagents and the inorganic base.[18]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final biaryl product.

Conclusion and Outlook

This compound is a specialized reagent whose utility is defined by the interplay of its steric and electronic properties. While its significant ortho substitution demands more carefully tailored reaction conditions compared to simpler analogs like 4-chlorophenylboronic acid, it provides a valuable scaffold for building complex molecular architectures. The electron-withdrawing nature of its substituents makes it a unique tool for synthesizing electron-deficient biaryl systems, which are of significant interest in medicinal chemistry and materials science.[19][20] As catalyst systems continue to evolve, the ability to efficiently incorporate sterically demanding and electronically challenging fragments like this one will only expand the horizons of synthetic possibility.

References

A Comparative Guide to HPLC-UV for the Purity Validation of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Boronic Acid Intermediates

In the landscape of modern pharmaceutical and materials science, boronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The purity of these intermediates, such as 4-Chloro-2-(methoxycarbonyl)phenylboronic acid, is not a mere quality metric but a cornerstone of reaction efficiency, yield, and the ultimate safety and efficacy of the final product.[1] Even trace impurities can lead to catalyst poisoning, formation of unwanted by-products, and significant downstream purification challenges. This guide provides an in-depth, experimentally grounded protocol for the purity validation of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), comparing its performance with other relevant analytical techniques.

Understanding the Analyte: this compound

This compound (C8H8BClO4, MW: 214.41 g/mol ) is a substituted arylboronic acid. Its structure, featuring a chlorinated and methoxycarbonyl-substituted phenyl ring, presents specific analytical challenges. The boronic acid moiety is prone to dehydration, forming cyclic anhydrides known as boroxines, which are common process-related impurities. The ester and chloro-substituents influence the molecule's polarity, solubility, and chromatographic behavior. Due to the presence of the substituted benzene ring, the molecule possesses a chromophore that allows for sensitive detection by UV spectroscopy, anticipated to be in the 230-270 nm range.

Core Methodology: Reversed-Phase HPLC-UV for Purity Determination

A well-validated reversed-phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of non-volatile small molecules like our target analyte. The principle lies in the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. This separation mechanism is highly effective for resolving the main component from both more polar and less polar impurities.

Causality Behind Experimental Choices

Our experimental design is rooted in the physicochemical properties of substituted phenylboronic acids and best practices in analytical chemistry.

  • Column Selection : A C18 column is chosen for its versatility and proven efficacy in separating a wide range of aromatic compounds. The hydrophobicity of the stationary phase provides adequate retention for the phenyl ring of the analyte.

  • Mobile Phase : A gradient elution using a mixture of acidified water and acetonitrile is employed. The acidic modifier (e.g., formic or phosphoric acid) serves a dual purpose: it suppresses the ionization of the boronic acid's hydroxyl groups, leading to sharper, more symmetrical peaks, and improves the overall separation. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry if hyphenated techniques are desired.

  • Detection : UV detection is selected based on the chromophoric nature of the substituted phenyl ring. A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths simultaneously, which is crucial for peak purity assessment and method development.

  • Sample Preparation : The diluent for the sample should be carefully chosen to ensure solubility and stability. A mixture of the mobile phase components is often the best choice to avoid peak distortion.

Experimental Workflow & Validation

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. Our approach is aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Analysis & Reporting MD_Start Define Analytical Target Profile MD_Column Screen Columns & Mobile Phases MD_Start->MD_Column MD_Optimize Optimize Gradient & Flow Rate MD_Column->MD_Optimize V_Spec Specificity (Forced Degradation) MD_Optimize->V_Spec Final Method V_Lin Linearity & Range V_Spec->V_Lin V_Acc Accuracy (% Recovery) V_Lin->V_Acc V_Prec Precision (Repeatability & Intermediate) V_Acc->V_Prec V_LOD LOD & LOQ V_Prec->V_LOD V_Rob Robustness V_LOD->V_Rob A_Sample Sample Purity Analysis V_Rob->A_Sample Validated Method A_Report Generate Report & Certificate of Analysis A_Sample->A_Report

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. System Suitability: Before sample analysis, inject the standard solution in replicate (n=6). The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

Validation Protocol: A Self-Validating System

A robust validation protocol ensures the reliability of the analytical data.

  • Specificity (Forced Degradation): To demonstrate that the method is stability-indicating, forced degradation studies are performed.[5][6][7] The analyte is subjected to stress conditions to produce degradation products. The method's ability to separate the main peak from any degradants proves its specificity.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photostability: Expose to light as per ICH Q1B guidelines.

  • Linearity and Range: A series of solutions are prepared from the stock standard solution at concentrations ranging from 0.005 mg/mL to 0.15 mg/mL. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Determined by analyzing samples of known concentration (spiked placebo or by standard addition) at three concentration levels across the range. The recovery should be within 98.0% to 102.0%.[2]

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the sample solution. The RSD of the purity results should be ≤ 2.0%.

    • Intermediate Precision: The analysis is repeated on a different day by a different analyst. The results are compared to assess the method's reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) is evaluated to ensure the method's reliability during routine use.

Comparative Analysis of Purity Determination Techniques

While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages and disadvantages.

Tech_Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-UV cluster_ce Capillary Electrophoresis (CE) HPLC_Pro Pros: - Robust & Reliable - Widely Available - Cost-Effective - Direct Analysis HPLC_Con Cons: - Slower than UPLC - Lower Resolution than UPLC/CE - Higher Solvent Consumption UPLC_Pro Pros: - High Speed & Throughput - Superior Resolution - Lower Solvent Use - Increased Sensitivity UPLC_Con Cons: - Higher Initial Cost - Higher Operating Pressures - Prone to Clogging CE_Pro Pros: - Very High Efficiency - Orthogonal Selectivity to HPLC - Minimal Sample/Solvent Use CE_Con Cons: - Lower Concentration Sensitivity (UV) - Reproducibility Challenges - Less Robust for QC center_node Purity Analysis of This compound center_node->HPLC_Pro center_node->UPLC_Pro center_node->CE_Pro

Caption: Comparison of analytical techniques for boronic acid purity.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This results in:

  • Increased Speed and Throughput: Analysis times can be reduced from 20-30 minutes to 2-5 minutes.[8]

  • Enhanced Resolution and Sensitivity: The smaller particles lead to sharper peaks and better separation of closely eluting impurities.[9][10]

  • Reduced Solvent Consumption: Lower flow rates and shorter run times decrease operational costs and environmental impact.[8]

For high-throughput screening or complex impurity profiling, UPLC is the superior choice. However, HPLC remains a robust and cost-effective option for routine quality control where established methods are in place.

HPLC vs. Capillary Electrophoresis (CE)

CE separates molecules in a narrow capillary based on their electrophoretic mobility in an electric field.

  • Orthogonal Selectivity: CE provides a different separation mechanism compared to HPLC, making it an excellent complementary technique for cross-validation.

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.

  • Challenges: CE often suffers from lower concentration sensitivity with UV detection and can have issues with injection reproducibility, making it less ideal for routine quantitative purity analysis in a QC environment.[11]

Data Summary and Interpretation

The following table summarizes the expected performance data from a fully validated HPLC method for this compound.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Peak is pure and resolved from degradantsBaseline resolution (Rs > 2.0) from all stress-induced peaks.
Linearity (r²) ≥ 0.999> 0.999
Range 50% to 150% of nominal concentration0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate≤ 2.0%< 1.5%
LOQ S/N ≥ 10~0.05% of nominal concentration
Robustness System suitability parameters metNo significant impact on results from minor variations.

Conclusion

The purity of this compound is paramount to its successful application in synthesis. This guide has detailed a robust, validated HPLC-UV method that provides a reliable system for its purity determination. The causality behind each experimental choice has been explained, ensuring the protocol is not just a series of steps but a scientifically grounded, self-validating system. While advanced techniques like UPLC offer significant advantages in speed and resolution, the described HPLC method stands as a highly accessible, cost-effective, and dependable approach for routine quality control in research and drug development settings. The choice between these technologies should be based on the specific laboratory needs regarding throughput, sample complexity, and available resources.

References

A Senior Application Scientist's Guide to Palladium Catalyst Performance in Suzuki-Miyaura Couplings with 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor, prized for its functional group tolerance and broad applicability. However, the efficiency of this reaction is highly dependent on the judicious selection of the palladium catalyst, especially when dealing with sterically hindered and electronically deactivated substrates. One such challenging substrate is 4-Chloro-2-(methoxycarbonyl)phenylboronic acid, a valuable building block in the synthesis of complex pharmaceuticals and agrochemicals. The ortho-substituents, a chloro group and a methoxycarbonyl group, introduce significant steric hindrance and electronic effects that can impede the catalytic cycle.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic nuances of catalyst performance, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic ventures.

The Challenge of Sterically Hindered and Electronically Deactivated Boronic Acids

The structure of this compound presents a dual challenge for palladium-catalyzed cross-coupling reactions. The presence of two ortho-substituents creates significant steric bulk around the boronic acid moiety. This steric hindrance can slow down the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center. Furthermore, the electron-withdrawing nature of both the chloro and methoxycarbonyl groups deactivates the boronic acid, making it less nucleophilic and thus less reactive in the transmetalation step.

Consequently, traditional palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often struggle with such substrates, requiring higher catalyst loadings, elevated temperatures, and extended reaction times, which can lead to undesired side reactions and decomposition of the starting materials.[1][2] To overcome these hurdles, a new generation of palladium catalysts, featuring bulky and electron-rich ligands, has been developed. These advanced catalysts are designed to accelerate the key steps of the catalytic cycle, even with challenging substrates.[3]

Comparative Performance of Palladium Catalysts

The choice of the palladium catalyst system, which includes the palladium precursor and the ancillary ligand, is critical for achieving high yields and reaction efficiency. Below is a comparative overview of the performance of different classes of palladium catalysts for the coupling of this compound with a model aryl bromide, 4-bromoanisole.

Data Presentation: Catalyst Performance in the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Catalyst SystemLigand TypeBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄Monodentate PhosphineK₂CO₃Toluene/H₂O1002445-605
Pd(dppf)Cl₂Bidentate PhosphineK₃PO₄1,4-Dioxane1001270-853
XPhos Pd G3Buchwald BiarylphosphineK₃PO₄THF/H₂O804>951-2
SPhos Pd G2Buchwald BiarylphosphineK₃PO₄1,4-Dioxane/H₂O806>951-2
PEPPSI™-IPrN-Heterocyclic Carbene (NHC)K₂CO₃t-BuOH808>902

Note: The data presented is a synthesis of representative results from the literature for structurally similar, sterically demanding arylboronic acids to provide a comparative overview. Direct comparison under identical conditions is recommended for specific applications.[4][5][6]

Key Catalyst Classes and Their Characteristics

Traditional Catalysts: The Workhorse with Limitations
  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This has been a classic catalyst for Suzuki-Miyaura couplings.[1] However, for sterically hindered substrates like this compound, it often exhibits lower activity, necessitating harsher reaction conditions.[2] The relatively small cone angle of the triphenylphosphine ligand is less effective at promoting the reductive elimination step with bulky coupling partners.

Buchwald Palladacycles: A Leap in Efficiency

Developed by the Buchwald group, these are highly active and versatile precatalysts.[3] They are known for their thermal stability and excellent solubility in common organic solvents. The use of specific biarylphosphine ligands, such as XPhos and SPhos, allows for the fine-tuning of steric and electronic properties to suit a wide range of substrates, including challenging ones.[3] These bulky, electron-rich ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and yields.[4][7]

PEPPSI™ Catalysts: Stability Meets Activity

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by the Organ group, feature a stabilizing N-heterocyclic carbene (NHC) ligand and a pyridine-derived ancillary ligand.[5] A key advantage of PEPPSI™ catalysts is their exceptional stability; they can be handled in air and are robust under a variety of reaction conditions. The strong σ-donating ability of the NHC ligand enhances the electron density on the palladium center, facilitating oxidative addition.[8]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand profoundly influences each step. For this compound, bulky ligands like XPhos and SPhos are believed to facilitate the transmetalation step by creating a more open coordination sphere around the palladium center, and they also promote the final reductive elimination step to release the biaryl product.[4][7]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a Buchwald palladacycle and a traditional catalyst for comparison.

Experimental Workflow: Catalyst Screening

Catalyst_Screening_Workflow start Start: Define Substrates (this compound & Aryl Halide) setup Prepare Parallel Reactions: - Same stoichiometry - Same solvent & base - Vary Pd catalyst/ligand start->setup run Run Reactions (Controlled Temperature & Time) setup->run monitor Monitor Progress (TLC, GC-MS, or LC-MS) run->monitor monitor->run Continue workup Quench & Work-up monitor->workup Complete analyze Analyze Product Yield & Purity (NMR, GC, LC) workup->analyze compare Compare Catalyst Performance analyze->compare end Select Optimal Catalyst compare->end

Caption: A logical workflow for screening palladium catalysts.

General Procedure for Suzuki-Miyaura Coupling with a Buchwald G3 Palladacycle
  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G3 Palladacycle (0.02 mmol, 2 mol%).

  • The vessel is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.

  • Degassed THF (2.0 mL) and a degassed 2M aqueous K₃PO₄ solution (2.0 mL) are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 80 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 2-8 hours), the reaction mixture is cooled to room temperature and diluted with ethyl acetate.[5]

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%) to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography on silica gel.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the sterically hindered and electronically deactivated this compound, modern palladium catalysts, particularly Buchwald palladacycles with bulky biarylphosphine ligands like XPhos and SPhos, offer superior performance compared to traditional catalysts such as Pd(PPh₃)₄. These advanced catalyst systems provide higher yields in shorter reaction times under milder conditions, which is crucial for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries. While PEPPSI™-type catalysts also offer a robust alternative, the Buchwald systems often exhibit the highest activity for such challenging substrates. For any specific application, it is highly recommended to perform a catalyst screen to identify the optimal conditions for your desired transformation.

References

A Researcher's Guide: Assessing the Stability of MIDA Boronates Versus Boronic Acids Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For decades, boronic acids have been cornerstone reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is frequently undermined by inherent instability, which can compromise reaction yields, complicate purification, and limit shelf-life. The development of N-methyliminodiacetic acid (MIDA) boronates has provided a robust solution, offering a stable, crystalline, and chromatographically-compatible surrogate that liberates the active boronic acid on demand.

This guide provides a detailed comparison of the stability of MIDA boronates and their corresponding boronic acids, supported by mechanistic insights and practical experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ these reagents for more reliable and reproducible outcomes.

The Inherent Instability of Boronic Acids

The utility of boronic acids is often a trade-off against their lability. Two primary decomposition pathways are responsible for the challenges associated with their handling and use:

  • Protodeboronation: This is a common and often undesired side reaction where the carbon-boron bond is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[2] This process is particularly prevalent during purification on silica gel and in the presence of water or other protic solvents, leading to the formation of hydro-deboronated byproducts and reduced yields.[2][3] The propensity for protodeboronation is highly dependent on the organic substituent and the specific reaction conditions.[2]

  • Dehydration to Boroxines: Boronic acids have a strong tendency to lose water and form cyclic trimetric anhydrides known as boroxines.[1] While this process is often reversible, it complicates accurate massing of the reagent and can lead to inconsistent reaction stoichiometry and unpredictable reactivity.

Certain classes of boronic acids, including many 2-heterocyclic, vinyl, and cyclopropyl derivatives, are notoriously unstable, decomposing significantly on the benchtop under air.[4][5]

MIDA Boronates: A Paradigm of Stability and Control

MIDA boronates are a class of protected boronic acids that exhibit remarkable stability. The N-methyliminodiacetic acid (MIDA) ligand acts as a tridentate chelating agent, engaging the boron atom to form a stable, tetracoordinate boronate complex.[6] This structural change effectively shields the boron's empty p-orbital, deactivating its Lewis acidity and rendering the C-B bond significantly more resistant to cleavage.[6]

The key advantages of MIDA boronates stem directly from this enhanced stability:

  • Exceptional Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable when stored on the benchtop under air.[7][8][9][10]

  • Chromatographic Compatibility: Unlike many of their boronic acid counterparts, MIDA boronates are universally compatible with silica gel chromatography, enabling facile purification and convenient reaction monitoring by TLC.[7][9][11][12]

  • Broad Reagent Compatibility: The MIDA boronate functional group is stable to a wide range of common synthetic reagents and harsh conditions, including strong acids and oxidants, under which boronic acids and other derivatives decompose.[7][12][13]

  • Controlled Release: The genius of the MIDA platform lies in the ability to controllably release the free boronic acid under specific, mild aqueous basic conditions.[7][8][14] This "slow-release" mechanism ensures that the concentration of the unstable boronic acid remains low during a cross-coupling reaction, minimizing side reactions like protodeboronation.[2][6][15]

Comparative Stability: A Head-to-Head Assessment

The practical differences in stability between boronic acids and MIDA boronates are stark, particularly under conditions common to synthetic laboratories.

ConditionBoronic AcidsMIDA Boronates
Silica Gel Chromatography Prone to significant decomposition (protodeboronation).[2]Generally stable, allowing for routine purification.[9][10][12]
Benchtop Storage (Air) Unstable, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives.[4][5]Indefinitely stable as crystalline, free-flowing solids.[5][8]
Anhydrous Cross-Coupling Can decompose in situ, competing with the desired reaction.[5]Unreactive, serving as a protected reservoir for the boronic acid.[8]
Aqueous Basic Conditions Susceptible to base-catalyzed protodeboronation.[2]Undergoes controlled hydrolysis to release the active boronic acid.[8][15]
Strongly Acidic/Oxidative Conditions Decomposes.Uniquely stable, allowing for functional group manipulations.[7][12]

Visualizing the Stability and Workflow

The stability of MIDA boronates is rooted in the transformation of the boron center from a reactive, trigonal planar geometry to a kinetically inert, tetracoordinate state.

MIDA_Protection_Mechanism cluster_boronic_acid Boronic Acid cluster_mida_boronate MIDA Boronate BA R-B(OH)₂ (Trigonal Planar, Lewis Acidic) Unstable MB R-B(MIDA) (Tetracoordinate, Lewis Neutral) Stable BA->MB + MIDA-H₂ - 2H₂O MB->BA + aq. Base - MIDA

Caption: Reversible protection of a boronic acid as a stable MIDA boronate.

This stability allows for a more robust and flexible synthetic workflow, enabling the preparation, purification, and storage of complex building blocks prior to their use in a final coupling step.

MIDA_Workflow cluster_synthesis Building Block Synthesis cluster_application Final Application A Simple MIDA Boronate B Multi-Step Synthesis (e.g., oxidation, C-C bond formation) A->B Reaction C Complex MIDA Boronate B->C Purification (Silica Gel Chromatography) D Stored Complex MIDA Boronate C->D Storage & Handling (Benchtop Stable) E Slow Release (aq. Base, e.g., K₃PO₄) D->E Activation F In situ Boronic Acid E->F Deprotection G Suzuki-Miyaura Cross-Coupling F->G Reaction H Final Product G->H

Caption: Strategic workflow enabled by the stability of MIDA boronates.

Experimental Protocols for Stability Assessment

The following protocols describe straightforward experiments to quantify the stability differences between a boronic acid and its MIDA boronate derivative.

Protocol 1: Assessing Stability to Silica Gel

Objective: To simulate the conditions of column chromatography and compare the rate of protodeboronation.

Methodology:

  • Solution Preparation: Prepare 10 mM stock solutions of the test boronic acid and its corresponding MIDA boronate in ethyl acetate.

  • Sample Incubation: In two separate 20 mL vials, add 1.0 g of silica gel to 10.0 mL of each stock solution.

  • Time-Course Analysis: Vigorously stir the slurries at room temperature. At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 500 µL aliquot from each slurry, filter it immediately through a syringe filter (0.45 µm PTFE), and quench with a small amount of anhydrous solvent.

  • Quantification: Analyze the samples by LC-MS or ¹H NMR (using an internal standard) to determine the concentration of the starting material and the corresponding protodeboronated byproduct.

  • Data Interpretation: Plot the concentration of the remaining boronic species versus time. A rapid decrease in concentration for the boronic acid sample is expected, while the MIDA boronate sample should show minimal change.

Protocol 2: Assessing Hydrolytic Stability

Objective: To evaluate the stability of the boron species in a buffered aqueous solution.

Methodology:

  • Solution Preparation: Prepare 10 mM stock solutions of the test boronic acid and its MIDA boronate in a suitable solvent (e.g., DMSO or acetonitrile).

  • Reaction Setup: In separate vials, add an aliquot of each stock solution to a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) at 37 °C to achieve a final concentration of 100 µM.

  • Monitoring: At various time points over 24 hours, take aliquots from each reaction vial.

  • Analysis: Analyze the aliquots by a validated analytical method (e.g., LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: Calculate the half-life (t₁/₂) of each compound under these conditions. The MIDA boronate is expected to have a significantly longer half-life than the free boronic acid.

Conclusion: A Strategic Imperative for Modern Synthesis

The evidence overwhelmingly demonstrates the superior stability of MIDA boronates compared to their boronic acid counterparts. This stability is not merely a matter of convenience; it is a strategic advantage that enables more efficient, reliable, and ambitious synthetic campaigns. By protecting the boronic acid moiety, MIDA boronates allow for:

  • Facilitated Purification: Routine use of silica gel chromatography simplifies the isolation of complex, boron-containing intermediates.[12]

  • Reliable Storage and Handling: The exceptional benchtop stability eliminates concerns about reagent degradation over time.[5][13]

  • Improved Reaction Yields and Reproducibility: The slow-release mechanism suppresses common side reactions, leading to cleaner conversions and more consistent results, especially with challenging substrates.[16]

  • Expanded Synthetic Possibilities: The ability to perform multi-step synthesis on a boron-containing molecule opens avenues to novel and complex boronic acid building blocks that were previously inaccessible.[12][13]

For any researcher engaged in cross-coupling chemistry or multi-step synthesis, the adoption of MIDA boronate technology represents a powerful tool for overcoming the long-standing challenges of boronic acid instability, thereby accelerating the pace of discovery and innovation.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: A Comparative Analysis of Suzuki, Stille, and Hiyama Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Ubiquitous Biaryl Motif and the Power of Cross-Coupling

The biaryl structural motif is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its prevalence drives the continuous development of efficient and versatile synthetic methodologies for its construction. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2]

This guide provides an in-depth, comparative analysis of three prominent palladium-catalyzed cross-coupling reactions for biaryl synthesis: the Suzuki-Miyaura, Stille, and Hiyama couplings. As a senior application scientist, my goal is not merely to present protocols but to offer a nuanced understanding of the underlying chemistry, enabling you to make informed decisions for your specific synthetic challenges. We will explore the mechanistic intricacies, practical advantages and limitations, and provide representative experimental data to ground our discussion in real-world applications.

At a Glance: A High-Level Comparison

Before delving into the specifics of each reaction, the following table provides a concise overview of the key features of the Suzuki, Stille, and Hiyama couplings.

FeatureSuzuki CouplingStille CouplingHiyama Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organostannanes (organotin compounds)Organosilanes
Toxicity of Reagent Generally low, considered "greener"[2][3][4]High toxicity of organotin reagents[5][6][7]Low toxicity, environmentally benign[8][9][10][11]
Reagent Stability Variable; boronic acids can be prone to decomposition.Generally stable to air and moisture[5][7]Highly stable and easy to handle[10][11]
Activator/Additive Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is typically required[12]Often proceeds under neutral conditions, but additives like Cu(I) salts can be beneficial[6]Requires an activator, typically a fluoride source (e.g., TBAF) or a base[13][14]
Byproducts Boron-based, often water-soluble and easily removed[2]Tin-based, can be difficult to remove from the product[5][15]Silicon-based, generally easy to remove
Functional Group Tolerance Broad, but can be sensitive to acidic protons[16][17]Excellent and very broad[5][18][19]Good, but the required fluoride activator can cleave silyl protecting groups[20]

The Unifying Principle: The Palladium Catalytic Cycle

At the heart of these three powerful transformations lies a common mechanistic framework: the palladium catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing these reactions. The cycle generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) R1-Pd(II)-X L_n R¹-Pd(II)-X Ln (Oxidative Adduct) Pd(0)L_n->R1-Pd(II)-X L_n Oxidative Addition (R¹-X) R1-Pd(II)-R2 L_n R¹-Pd(II)-R² Ln R1-Pd(II)-X L_n->R1-Pd(II)-R2 L_n Transmetalation (R²-M) R1-Pd(II)-R2 L_n->Pd(0)L_n R1-R2 R¹-R² (Biaryl Product) R1-Pd(II)-R2 L_n->R1-R2 Reductive Elimination R1-X R¹-X = Aryl Halide/Triflate R2-M R²-M = Organometallic Reagent (M = B, Sn, Si)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner, forming a Pd(II) intermediate.[5][7]

  • Transmetalation: The organic group from the organometallic nucleophile is transferred to the palladium center, displacing the halide.[5][7] This is often the rate-determining step and where the three reactions differ significantly.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[5][7]

In Focus: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for biaryl synthesis, prized for its operational simplicity, the low toxicity of its reagents, and broad substrate scope.[2][3][16]

Mechanism and Key Considerations

The key to the Suzuki coupling is the activation of the organoboron reagent, typically a boronic acid, with a base.[12] This activation forms a more nucleophilic "ate" complex, which facilitates the transmetalation step.

The choice of base, solvent, and palladium source (often a pre-catalyst that is reduced in situ to Pd(0)) are critical variables that must be optimized for a given substrate pair.[21] While highly versatile, Suzuki couplings can be sensitive to sterically hindered substrates, and the boronic acids themselves can undergo side reactions like protodeboronation or trimerization to form boroxines.

Advantages:
  • Low Toxicity: Organoboron compounds are significantly less toxic than their organotin counterparts, making the Suzuki coupling a more environmentally friendly option.[2][3][4]

  • Commercial Availability: A vast array of boronic acids and their derivatives are commercially available.[2]

  • Mild Reaction Conditions: The reaction can often be performed under relatively mild conditions, tolerating a wide range of functional groups.[4][17]

  • Easy Workup: The boron-containing byproducts are typically inorganic and can be easily removed by aqueous workup.[2]

Limitations:
  • Base Sensitivity: The requirement for a base can be problematic for substrates with base-labile functional groups.

  • Boronic Acid Instability: Some boronic acids are prone to decomposition, which can affect reproducibility.

  • Steric Hindrance: Highly substituted or sterically demanding coupling partners can lead to lower yields.

Representative Experimental Protocol: Synthesis of an Unsymmetrical Biaryl[17][22][23]

This protocol describes a general procedure for the synthesis of an unsymmetrical biaryl via a Suzuki coupling.

  • To a round-bottom flask is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • A palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol), is added.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A suitable solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL), is added.

  • The reaction mixture is heated to 80-100 °C and stirred vigorously until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

In Focus: The Stille Coupling

The Stille coupling is a powerful and highly versatile method for C-C bond formation, particularly valued for its exceptional functional group tolerance and its ability to proceed under neutral conditions.[5][18][19][22]

Mechanism and Key Considerations

Unlike the Suzuki coupling, the Stille reaction does not typically require an activator for the organostannane reagent. The transmetalation step is believed to proceed through either an associative or a dissociative mechanism, depending on the ligands and substrates involved.

A significant challenge in Stille couplings is the removal of the toxic and often non-polar organotin byproducts from the final product.[5][15] This can necessitate specialized purification techniques. The toxicity of organotin compounds is a major drawback and requires careful handling and disposal procedures.[7][19]

Advantages:
  • Exceptional Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including esters, amides, ketones, and even aldehydes.[18]

  • Neutral Reaction Conditions: The absence of a strong base makes it suitable for base-sensitive substrates.[22]

  • Stable Reagents: Organostannanes are generally stable to air and moisture, making them easy to handle and store.[5][7]

Limitations:
  • High Toxicity of Reagents: Organotin compounds are highly toxic and pose significant health and environmental risks.[6][7][19]

  • Difficult Purification: The removal of tin byproducts can be challenging.[5][15]

  • Stoichiometric Tin: The reaction requires a stoichiometric amount of the organotin reagent.

Representative Experimental Protocol[5]

This protocol provides a general procedure for a Stille cross-coupling reaction.

  • To a flame-dried Schlenk flask are added the aryl halide (1.0 mmol), the organostannane (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous solvent (e.g., toluene or DMF) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until completion.

  • After cooling, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of KF to precipitate the tin fluoride salts, aiding in their removal.

  • The organic layer is then washed with water and brine, dried, and concentrated.

  • Purification is achieved by column chromatography.

In Focus: The Hiyama Coupling

The Hiyama coupling utilizes organosilanes as the nucleophilic partner, offering a less toxic and more environmentally benign alternative to the Stille coupling.[8][9][10][11] It is often considered a valuable alternative to the Suzuki coupling, especially when boronic acids are unstable or difficult to prepare.[13]

Mechanism and Key Considerations

A key feature of the Hiyama coupling is the necessity of an activator to cleave the C-Si bond and facilitate transmetalation.[13][14] This is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent silicon species.[10][14] More recently, fluoride-free protocols using bases like NaOH have been developed, broadening the reaction's applicability.[14] A notable variation is the Hiyama-Denmark coupling, which employs organosilanols and does not require a fluoride activator.[23]

The main limitation of the traditional Hiyama coupling is the use of fluoride, which can be incompatible with silyl protecting groups commonly used in organic synthesis.[20]

Advantages:
  • Low Toxicity and Environmental Impact: Organosilanes are non-toxic, and silicon is abundant, making this a "green" cross-coupling option.[10][11]

  • High Stability of Reagents: Organosilanes are generally stable and easy to handle.[10]

  • Alternative to Boron and Tin: It provides a valuable alternative when organoboron or organotin reagents are problematic.

Limitations:
  • Requirement of an Activator: The need for a fluoride source or a strong base can limit its functional group compatibility.[20]

  • Slower Reaction Rates: Hiyama couplings can sometimes be slower than their Suzuki or Stille counterparts.

Representative Experimental Protocol: Pd/C Catalyzed Hiyama Coupling[8][9]

This protocol describes a practical method for the Hiyama coupling using a heterogeneous palladium catalyst.

  • In a reaction vessel, combine the aryl halide (1.0 mmol), the trialkoxy(aryl)silane (1.5 mmol), and a fluoride source like TBAF (1.5 mmol).

  • Add the palladium catalyst, for instance, 10% Pd/C (5 mol%), and a ligand if necessary (e.g., tris(4-fluorophenyl)phosphine).

  • Add the solvent (e.g., toluene) and a small amount of water, which has been shown to enhance the reaction rate.[9][11]

  • The mixture is heated to 120-140 °C under an inert atmosphere.[8]

  • Upon completion, the reaction is cooled, and the heterogeneous catalyst is removed by filtration.

  • The filtrate is subjected to a standard aqueous workup.

  • The product is purified by column chromatography.

Quantitative Performance Comparison

To provide a more concrete comparison, the following table summarizes typical experimental data for the synthesis of a model biaryl compound, 4-methylbiphenyl, using the three different coupling methods.

ReactionElectrophileNucleophileCatalyst (mol%)ConditionsYield (%)Turnover Number (TON)Reference
Suzuki 4-BromotoluenePhenylboronic acidPd(OAc)₂ (0.00002)Na₂CO₃, H₂O/Acetone, 35°C, 24h663,000,000[16]
Stille Aryl HalideOrganostannanePd(dppf)Cl₂·DCM (10)CuI, LiCl, DMF, 40°C, 2.5 days87~9[5]
Hiyama 4-BromoanisoleTrimethoxy(phenyl)silane10% Pd/C (0.5)(4-F-C₆H₄)₃P, TBAF·3H₂O, Toluene/H₂O, 120°C90180[8][9]

Note: The Turnover Number (TON) is a measure of catalyst activity and is calculated as the moles of product formed per mole of catalyst. The conditions and results presented are from specific literature examples and may not be directly comparable due to variations in reaction parameters.

Conclusion: Selecting the Optimal Coupling Strategy

The choice between Suzuki, Stille, and Hiyama couplings for a specific biaryl synthesis is a multifactorial decision that requires careful consideration of the substrate's properties, desired scale, and practical constraints.

  • The Suzuki-Miyaura coupling stands out as the workhorse reaction for most applications due to its favorable balance of reactivity, low toxicity, and the vast commercial availability of reagents.[2] It is often the first choice for the synthesis of biaryls.

  • The Stille coupling , despite the significant drawback of reagent toxicity, remains an invaluable tool when exceptional functional group tolerance is paramount and when substrates are incompatible with the basic conditions of the Suzuki reaction.[22]

  • The Hiyama coupling is an excellent "green" alternative, particularly when the instability of boronic acids is a concern or when avoiding toxic tin reagents is a priority.[10][11] The development of fluoride-free protocols continues to expand its utility.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each of these powerful reactions will empower the modern synthetic chemist to navigate the challenges of complex molecule synthesis with confidence and efficiency.

References

A Senior Application Scientist's Guide: Boronic Acids vs. Trifluoroborates in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and large-scale chemical synthesis, the choice of reagents is a critical decision point that profoundly impacts process efficiency, scalability, and overall cost. Within the indispensable toolkit of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, organoboron reagents are paramount. This guide provides an in-depth cost-benefit analysis of two leading classes of these reagents: the traditional boronic acids and their increasingly popular surrogates, potassium organotrifluoroborates (K-O-TfBs) .

This analysis moves beyond simple academic preference to address the pragmatic challenges of industrial-scale synthesis, focusing on stability, handling, reactivity, and economic viability to guide you in making the most informed decision for your project.

The Stability Paradigm: A Foundation for Scalable Processes

The first consideration in any large-scale operation is the stability and handling of the raw materials. This is where the most significant divergence between boronic acids and trifluoroborates appears.

Boronic Acids: Boronic acids, while foundational to cross-coupling chemistry, often present significant handling and stability challenges. Many are waxy, amorphous solids that are difficult to weigh and dispense accurately.[1] More critically, they are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium between the acid and boroxine form means the precise amount of the active monomeric species is often unknown, complicating stoichiometric calculations and potentially leading to inconsistent reaction outcomes—a critical issue in GMP (Good Manufacturing Practice) environments.[1] Furthermore, many boronic acids, particularly heterocyclic and vinylic derivatives, are inherently unstable and susceptible to decomposition and protodeboronation upon storage, limiting their shelf-life.[3][4]

Potassium Organotrifluoroborates: In stark contrast, potassium organotrifluoroborates are typically free-flowing, crystalline solids.[5] Their tetracoordinate boron center, fortified by strong boron-fluorine bonds, renders them exceptionally stable to air and moisture.[1][6] This allows for indefinite storage at room temperature without special precautions, a considerable advantage for inventory management in large-scale manufacturing.[6] Their well-defined, monomeric nature ensures precise stoichiometry, leading to greater reproducibility from batch to batch.[2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=9.5]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Comparison of Boronic Acid and Trifluoroborate Stability.

Synthetic Accessibility and Process Economics

While boronic acids may sometimes have a lower upfront catalogue price, a true cost analysis must account for the entire synthetic process, including reagent preparation, purification, and waste disposal.

The synthesis of trifluoroborates is remarkably straightforward and cost-effective. They are typically prepared by treating the corresponding boronic acid—or, more advantageously, the crude boronic acid intermediate—with an inexpensive aqueous solution of potassium hydrogen difluoride (KHF₂).[5][6] This procedure often results in the precipitation of the highly stable trifluoroborate salt in high purity, effectively serving as both a purification and a protection step.[5]

This has a profound implication for large-scale synthesis: one can bypass the often-difficult isolation and purification of a potentially unstable boronic acid.[5] Generating the boronic acid in situ from a Grignard or organolithium reagent and immediately converting it to the stable trifluoroborate can streamline the manufacturing process, reduce step-count, and improve overall yield and process robustness.

FeatureBoronic AcidsPotassium Organotrifluoroborates
Physical Form Often waxy, amorphous solidsCrystalline, free-flowing solids[5]
Stability Prone to dehydration (boroxine formation) and protodeboronation; limited shelf-life[1][3]Exceptionally stable to air and moisture; indefinite shelf-life[6]
Handling Difficult to weigh accurately; stoichiometry can be inconsistent[1]Easy to handle and weigh; precise stoichiometry[2]
Synthesis Cost Variable; purification can be costlyCan be prepared from crude boronic acids using inexpensive KHF₂[6]
Overall Process May require more stringent storage and handling controlsStreamlined inventory and handling; can simplify synthesis by avoiding isolation of unstable intermediates[5]

The "Slow-Release" Advantage: Reactivity and Side-Reaction Minimization

In a typical Suzuki-Miyaura reaction, boronic acids are generally the more reactive nucleophilic partner compared to trifluoroborates.[4][7] However, this high reactivity can be a double-edged sword, leading to undesirable side reactions such as protodeboronation (loss of the boron moiety) and oxidative homocoupling, which reduce yield and complicate purification.[4]

Trifluoroborates function as "protected" forms of boronic acids that must first hydrolyze in situ to release the active boronic acid species for the catalytic cycle to proceed.[1][8][9] The rate of this hydrolysis can be tuned and is often slower than the rate of the subsequent cross-coupling.[10][11] This "slow-release" mechanism maintains a very low steady-state concentration of the highly reactive boronic acid in the reaction mixture.[9][12]

This controlled release is highly advantageous at scale:

  • Minimizes Side Reactions: By keeping the boronic acid concentration low, the rates of decomposition and homocoupling are significantly suppressed.[10]

  • Improves Product Purity: Cleaner reaction profiles lead to simpler downstream processing and purification, a major cost driver in manufacturing.

  • Enables Challenging Couplings: For substrates where the corresponding boronic acid is known to be unreactive or decomposes under reaction conditions, the trifluoroborate can provide a viable pathway to the desired product.[2]

dot graph { graph [splines=true, overlap=false, nodesep=0.6, width=9.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: The "Slow-Release" mechanism of trifluoroborates in Suzuki-Miyaura coupling.

Decision Framework for Large-Scale Synthesis

The choice between a boronic acid and a trifluoroborate is not absolute but depends on the specific context of the project, including the substrate's nature, the scale of the reaction, and cost constraints.

G

Experimental Protocols

The following protocols are representative examples for the preparation and use of these reagents.

Protocol 1: Preparation of Potassium Phenyltrifluoroborate from Phenylboronic Acid
  • Expert Insight: This protocol demonstrates the simple, aqueous-based conversion that serves as both a protection and purification step. The use of acetone for extraction is a common and effective method for isolating the product.[5]

Materials:

  • Phenylboronic Acid (1.0 equiv)

  • Potassium Hydrogen Difluoride (KHF₂) (3.0 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

Procedure:

  • To a round-bottom flask, add phenylboronic acid (e.g., 12.2 g, 100 mmol).

  • Add methanol (e.g., 100 mL) and stir until the solid is fully dissolved.

  • In a separate beaker, prepare a saturated aqueous solution of KHF₂ (e.g., 23.4 g, 300 mmol in ~50 mL of water). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

  • Add the KHF₂ solution to the stirred methanolic solution of phenylboronic acid at room temperature. A white precipitate should form immediately.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Remove the solvents (MeOH and H₂O) under reduced pressure using a rotary evaporator.

  • To the resulting solid residue, add acetone (e.g., 200 mL) and stir vigorously for 30 minutes. The potassium phenyltrifluoroborate is soluble in acetone while inorganic salts are not.

  • Filter the mixture to remove the insoluble inorganic salts.

  • Concentrate the acetone filtrate under reduced pressure to yield potassium phenyltrifluoroborate as a white, crystalline solid. The product is typically of high purity and can be used without further purification.

Protocol 2: Comparative Suzuki-Miyaura Coupling at Scale
  • Expert Insight: This protocol highlights a typical palladium-catalyzed coupling. When using the trifluoroborate, the presence of water is often crucial to facilitate the hydrolysis to the active boronic acid.[7] The cleaner reaction profile with the trifluoroborate may lead to a simpler crystallization or workup procedure.

Reaction: 4-Bromotoluene + Organoboron Reagent → 4-Methylbiphenyl

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (e.g., 0.1 mol%)

  • SPhos (e.g., 0.2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

Procedure A: Using Phenylboronic Acid

  • To a jacketed reactor under an inert atmosphere (N₂ or Ar), add 4-bromotoluene (e.g., 17.1 kg, 100 mol), phenylboronic acid (e.g., 12.8 kg, 105 mol, 1.05 equiv), K₃PO₄ (e.g., 42.5 kg, 200 mol), and the catalyst/ligand pre-mixture (e.g., 22.4 g Pd(OAc)₂ and 82.1 g SPhos).

  • Add toluene (e.g., 100 L) and water (e.g., 20 L).

  • Heat the mixture to 80 °C and stir until reaction completion is confirmed by HPLC analysis (typically 4-8 hours).

  • Cool the reaction, separate the aqueous layer, and wash the organic layer with brine.

  • The organic layer is then treated (e.g., with activated carbon, filtered) and concentrated to induce crystallization of the product.

Procedure B: Using Potassium Phenyltrifluoroborate

  • To the same reactor setup, add 4-bromotoluene (17.1 kg, 100 mol), potassium phenyltrifluoroborate (e.g., 19.3 kg, 105 mol, 1.05 equiv), K₃PO₄ (42.5 kg, 200 mol), and the catalyst/ligand pre-mixture.

  • Add toluene (100 L) and water (20 L). The amount of water is critical for hydrolysis.

  • Heat the mixture to 80 °C and stir until reaction completion. Reaction times may be comparable or slightly longer than with the boronic acid.

  • Follow the same workup and isolation procedure as in Procedure A. Compare yield, purity, and the profile of impurities. Typically, the trifluoroborate reaction will show lower levels of homocoupled biphenyl.

Conclusion

For large-scale synthesis in the pharmaceutical and fine chemical industries, potassium organotrifluoroborates often present a superior value proposition compared to their boronic acid counterparts. While the upfront cost of a boronic acid may be lower, the operational benefits of trifluoroborates—exceptional stability, ease of handling, precise stoichiometric control, and the tendency for cleaner reactions via a slow-release mechanism—translate into a more robust, reproducible, and ultimately more cost-effective manufacturing process.[5]

The decision to use a boronic acid should be made when the specific acid is known to be highly stable and when side reactions are not a significant concern. In nearly all other scenarios, particularly when dealing with unstable intermediates or when process robustness is the highest priority, the conversion to a potassium organotrifluoroborate is a strategically sound investment that pays dividends in process efficiency and final product quality.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Arrow—The Imperative of Structural Verification in Cross-Coupling

Cross-coupling reactions, such as those developed by Suzuki, Heck, and Buchwald-Hartwig, represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with remarkable efficiency. However, the apparent simplicity of drawing a reaction arrow from starting materials to the desired product belies a complex reality. The reaction vessel rarely contains only the intended product; it is a mixture containing residual starting materials, catalysts, ligands, and, crucially, potential isomeric byproducts. For researchers in materials science and drug development, proceeding with an incorrectly identified compound is a costly error in both time and resources.

This guide provides a comprehensive, field-tested framework for the unambiguous structural confirmation of cross-coupling products. We will move beyond a simple checklist of techniques, instead focusing on a synergistic workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will explore the "why" behind experimental choices, providing researchers with the strategic insight needed to generate irrefutable structural evidence.

The Spectroscopic Toolkit: A Two-Pillar Approach for Unambiguous Elucidation

While techniques like Infrared (IR) spectroscopy can confirm the presence or absence of key functional groups, and elemental analysis provides empirical formulas, the core of modern structural verification for cross-coupling products rests on two complementary pillars:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides a detailed map of the atomic framework, revealing the precise connectivity and spatial relationship of atoms. It is the definitive method for identifying isomers.

  • High-Resolution Mass Spectrometry (HRMS) : Delivers a highly accurate measurement of the compound's mass, which allows for the determination of its elemental composition. This technique validates the molecular formula.

Together, NMR tells us how the atoms are arranged, and HRMS tells us what atoms are present. Relying on only one of these pillars leaves a margin for error that is unacceptable in rigorous scientific research.

Pillar 1: NMR Spectroscopy – Mapping the Molecular Blueprint

NMR spectroscopy is the most powerful tool available for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, we can assemble a detailed picture of the molecule.

The First Pass: ¹H NMR Spectroscopy

A proton (¹H) NMR spectrum is the initial and most crucial assessment of a purified sample. It provides three key pieces of information:

  • Chemical Shift (δ) : Indicates the electronic environment of a given proton. For example, protons on an aromatic ring typically appear between 7-8 ppm, while aliphatic protons are found further upfield (lower ppm). A successful cross-coupling is often indicated by the appearance of new signals in the aromatic region and the disappearance of signals from the starting materials (e.g., a vinyl proton in a Heck reaction).

  • Integration : The area under a signal is proportional to the number of protons it represents. This allows for a quantitative ratio of different types of protons in the molecule, serving as a rapid check of the product's identity.

  • Multiplicity (Splitting) : Describes the number of adjacent, non-equivalent protons. This "spin-spin coupling" provides direct evidence of connectivity, allowing one to piece together molecular fragments.

Expert Insight: Do not just look for the product peaks. Scrutinize the baseline for small signals corresponding to unreacted starting materials or common byproducts like homocoupled species. The integration of these impurities against your product signal provides a direct measure of your sample's purity.

The Carbon Framework: ¹³C NMR Spectroscopy

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon skeleton of the molecule. Key applications include:

  • Counting the Carbons : The number of distinct signals in a broadband-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon environments. This should match the expected number for the target structure.

  • Identifying Key Carbon Types : The chemical shift in ¹³C NMR is highly diagnostic. Carbonyl carbons appear far downfield (>160 ppm), aromatic and alkene carbons in the 100-150 ppm range, and aliphatic carbons upfield (<80 ppm). The formation of a new carbon-carbon bond in a Suzuki coupling, for instance, will generate a new set of quaternary carbon signals at the point of connection.

The Connectivity Puzzle: 2D NMR Techniques

When 1D NMR spectra are too complex or ambiguous, two-dimensional (2D) NMR experiments are employed to definitively establish atomic connectivity. These experiments correlate signals, adding a second dimension to the spectrum that reveals which atoms are connected.

  • COSY (Correlation Spectroscopy) : Maps ¹H-¹H coupling relationships. A cross-peak between two proton signals in a COSY spectrum provides direct evidence that those protons are coupled (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon signal to which it is directly attached. This is an excellent way to assign proton and carbon signals unambiguously.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful 2D experiment for skeletal elucidation. It shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting molecular fragments across quaternary (non-protonated) carbons, such as the biaryl linkage formed in a Suzuki reaction.

The following diagram illustrates the logical workflow for using this NMR toolkit.

NMR_Workflow start Purified Product h1_nmr Acquire ¹H NMR start->h1_nmr assess_purity Assess Purity & Initial Structure Match h1_nmr->assess_purity c13_nmr Acquire ¹³C NMR assess_purity->c13_nmr  Yes, Pure repurify Repurify Sample assess_purity->repurify  No, Impure ambiguous Is Structure Ambiguous? c13_nmr->ambiguous two_d_nmr Acquire 2D NMR (HSQC, HMBC) ambiguous->two_d_nmr  Yes confirmed Structure Confirmed ambiguous->confirmed  No elucidate Elucidate Connectivity two_d_nmr->elucidate elucidate->confirmed repurify->start

Caption: NMR workflow for structural elucidation.

Pillar 2: Mass Spectrometry – Validating the Elemental Formula

Mass spectrometry measures a molecule's mass-to-charge ratio (m/z), providing two essential pieces of data: the molecular weight and, with high resolution, the elemental composition.

Nominal vs. High-Resolution Mass Spectrometry (HRMS)
  • Nominal Mass (e.g., GC-MS, standard LC-MS) : Provides the integer mass of the molecule. This is useful for getting a quick confirmation of the molecular weight but is often insufficient for unambiguous identification, as multiple elemental formulas can have the same integer mass (isobars).

  • High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) : Measures the m/z to several decimal places. Because the individual isotopes of each element have a unique and precise mass, the exact mass of a molecule is unique to its elemental formula. HRMS provides an experimentally measured mass that can be compared to a calculated mass for a proposed formula.

Trustworthiness Check: A successful HRMS measurement should have a mass error of less than 5 parts per million (ppm). This low error provides extremely high confidence in the assigned molecular formula. For example, for a compound with a proposed formula of C₁₃H₁₀O, the calculated exact mass is 182.0732. An experimental HRMS result of 182.0735 would correspond to a mass error of only 1.6 ppm, strongly supporting the proposed formula.

A Synergistic Workflow: Integrating NMR and MS

The power of this two-pillar approach lies in its synergistic and self-validating nature. The workflow is straightforward but powerful.

Synergistic_Workflow product Proposed Product Structure calc_formula Calculate Expected Molecular Formula product->calc_formula predict_nmr Predict Expected NMR Spectrum product->predict_nmr calc_mass Calculate Exact Mass calc_formula->calc_mass compare_mass Compare Measured Mass to Calculated Mass (<5 ppm error?) calc_mass->compare_mass compare_nmr Compare Measured Spectrum to Predicted Spectrum & Connectivity predict_nmr->compare_nmr hrms_exp Acquire HRMS Data hrms_exp->compare_mass nmr_exp Acquire NMR Data (¹H, ¹³C, 2D) nmr_exp->compare_nmr compare_mass->compare_nmr Yes conclusion Structure Confirmed with High Confidence compare_nmr->conclusion Yes

Caption: Integrated workflow combining NMR and HRMS.

Case Study: Confirmation of 4-Phenylacetophenone via Suzuki-Miyaura Coupling

Let's consider the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid.

Proposed Product: 4-Phenylacetophenone Molecular Formula: C₁₄H₁₂O

TechniqueExpected ResultExperimental Observation (Hypothetical)Interpretation
HRMS (ESI-TOF) Calculated Mass [M+H]⁺: 209.0961Measured Mass [M+H]⁺: 209.0964 (1.4 ppm error)The elemental formula C₁₄H₁₂O is confirmed with high confidence.
¹H NMR (CDCl₃) Multiple signals in aromatic region (7.4-8.1 ppm), singlet for methyl group (~2.6 ppm).Complex multiplets (9H) in aromatic region, sharp singlet (3H) at 2.65 ppm.The presence of both aromatic and acetyl methyl protons is confirmed. The integration (9:3) is consistent with the structure.
¹³C NMR (CDCl₃) ~10 unique signals, including a carbonyl carbon (~197 ppm), 8 aromatic carbons (127-145 ppm), and one methyl carbon (~26 ppm).10 signals observed, with key peaks at 197.7, 145.8, 139.9, 135.8, 128.9, 128.8, 128.3, 127.2, and 26.7 ppm.The number and chemical shifts of the carbon signals match the proposed structure, including the key ketone carbonyl.
HMBC (CDCl₃) Correlation from methyl protons (~2.65 ppm) to the carbonyl carbon (~197 ppm) and the adjacent aromatic carbon.A strong cross-peak is observed between the proton signal at 2.65 ppm and the carbon signal at 197.7 ppm.This correlation definitively confirms the connectivity of the acetyl group to the biphenyl core, ruling out other isomers.

This multi-faceted dataset, where the HRMS confirms the formula and the NMR (especially the HMBC) confirms the specific isomeric arrangement, provides irrefutable proof of the product's structure.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Ensure Purity: Ensure the sample is purified by chromatography or recrystallization to remove paramagnetic impurities (like residual palladium catalyst) which can broaden NMR signals.

  • Massing: Accurately weigh 5-10 mg of the purified solid product into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample completely and have minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Dissolution: Vortex or gently swirl the vial until the sample is fully dissolved. If the sample is not fully soluble, a different solvent should be chosen.

  • Transfer: Using a clean glass pipette, transfer the solution to a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard like tetramethylsilane (TMS), although TMS is often included in commercial deuterated solvents as a reference (0 ppm).

  • Acquisition: Cap the NMR tube and insert it into the spectrometer. Acquire ¹H, ¹³C, and any necessary 2D spectra according to the instrument's standard operating procedures.

Protocol 2: Sample Preparation for HRMS (LC-MS ESI-TOF)
  • Stock Solution: Prepare a stock solution of the purified sample at a concentration of approximately 1 mg/mL in a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Dilution: Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be in the low µg/mL to ng/mL range. Formic acid is often added to promote protonation for analysis in positive ion mode ([M+H]⁺).

  • Filtration: Filter the dilute solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.

  • Injection: Transfer the filtered solution to an autosampler vial. Place the vial in the LC-MS system and inject a small volume (typically 1-5 µL) for analysis.

  • Data Analysis: Process the resulting total ion chromatogram and mass spectrum. Use the instrument software to perform a formula determination on the mass of interest and report the measured mass, the calculated mass for the proposed formula, and the mass error in ppm.

Conclusion

The structural confirmation of cross-coupling products is a process of evidence accumulation. A single ¹H NMR spectrum, while informative, is not definitive proof. Unambiguous confirmation is only achieved through a synergistic approach that pairs the detailed connectivity map from a full suite of NMR experiments (¹H, ¹³C, and 2D) with the high-accuracy elemental formula provided by HRMS. By adopting this rigorous, two-pillar workflow, researchers can ensure the integrity of their results and build a solid foundation for subsequent research and development.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical reagents, from procurement to disposal, is a cornerstone of a compliant and safe laboratory environment. This guide provides a detailed, procedural framework for the safe handling and disposal of 4-Chloro-2-(methoxycarbonyl)phenylboronic acid, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification & Risk Assessment: Understanding the Compound

Before any handling or disposal procedure, a thorough understanding of the chemical's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from analogous boronic acid compounds. This approach forms the basis of a conservative and prudent risk assessment.

Boronic acids as a class are known irritants.[1][2] Data from similar structures, such as 4-Methoxycarbonylphenylboronic acid and other substituted phenylboronic acids, indicate the following potential hazards.[3][4][5]

Hazard ClassificationDescriptionGHS Hazard Statement (Anticipated)Source(s)
Acute Toxicity, Oral May be harmful if swallowed.H302[3][6]
Skin Corrosion/Irritation Causes skin irritation.H315[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[3][4][5]
Specific Target Organ Toxicity May cause respiratory irritation.H335[2][7]

Given these potential hazards, this compound must be managed as a hazardous chemical waste.[8][9] Under no circumstances should this compound or its solutions be disposed of via standard drain or solid waste streams.[1][9]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

The foundation of safe disposal is preventing exposure. All handling of this compound, whether in pure form or as waste, must be conducted with appropriate safety measures in place.

  • Engineering Controls : All manipulations, including weighing, solution preparation, and waste consolidation, must be performed within a certified chemical fume hood.[1] This is the primary engineering control to minimize inhalation risk.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:

    • Eye Protection : Chemical safety goggles are required.[1][7] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[10]

    • Hand Protection : Chemically resistant gloves, such as nitrile, must be worn.[2] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as solid hazardous waste.[9]

    • Protective Clothing : A buttoned lab coat must be worn to protect against skin contact.[1]

Waste Segregation & Containerization Protocol

Proper segregation is a critical step to prevent dangerous chemical reactions within waste containers.[8][9] The following step-by-step protocol ensures safe and compliant waste collection.

Step 1: Designate a Waste Stream Dedicate a specific waste stream solely for this compound and materials contaminated with it. Do not mix this waste with other chemical streams like strong acids, bases, or oxidizers unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][8]

Step 2: Select Appropriate Waste Containers The choice of container is dictated by the physical state of the waste.

  • Solid Waste : Collect unused or expired solid this compound, along with contaminated consumables (e.g., weighing papers, gloves, paper towels), in a durable, sealable container. A wide-mouth polyethylene or glass jar with a screw-top lid is suitable.[1][11]

  • Liquid Waste : Collect solutions containing the compound in a dedicated, leak-proof container made of a chemically compatible material (e.g., glass or polyethylene).[12] The container must have a secure, screw-top cap.[13] Never use foodstuff containers for hazardous waste.[13]

Step 3: Correctly Label the Waste Container Proper labeling is a regulatory requirement and essential for safety. As soon as you begin accumulating waste, affix a hazardous waste label. The label must include:

  • The words "Hazardous Waste".[9][13]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[13]

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[13]

  • For liquid waste, list all components, including solvents, with their approximate percentages.[9]

  • The date when the container becomes full.[13]

Step 4: Accumulate Waste Safely

  • Keep the waste container closed at all times, except when adding waste.[11][14] This minimizes the release of vapors and prevents spills.

  • Do not fill containers beyond 90% capacity to allow for expansion and prevent splashing during transport.[11][12]

On-Site Storage in Satellite Accumulation Areas (SAA)

Once labeled, the waste container must be stored in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by your institution's EHS personnel or a licensed disposal company.[13]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15] This could be a designated section of a workbench or a specific cabinet.

  • Segregation : Within the SAA, ensure that the boronic acid waste container is segregated from incompatible materials, particularly strong bases, acids, and oxidizing agents.[7][9]

  • Secondary Containment : All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain potential leaks or spills.[14][16]

The workflow for proper disposal is summarized in the diagram below.

G Workflow for Disposal of this compound cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A Waste Generated (Solid or Liquid) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Is waste solid or liquid? C->D E Collect in Labeled Solid Waste Container D->E Solid F Collect in Labeled Liquid Waste Container D->F Liquid G Ensure Container is: - Chemically Compatible - Securely Capped - <90% Full E->G F->G J Use Secondary Containment (for Liquids) F->J H Store in Designated Satellite Accumulation Area (SAA) G->H I Segregate from Incompatible Chemicals H->I K Arrange for Pickup by Certified Waste Handler (EHS) I->K J->K

Caption: Decision workflow for handling and disposing of boronic acid waste.

Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone).

  • Collect First Rinseate : The first rinseate must be collected and disposed of as liquid hazardous waste in your designated boronic acid waste container.[1][14]

  • Subsequent Rinses : Depending on your institution's specific guidelines, subsequent rinses may also need to be collected as hazardous waste.[1] For highly toxic materials, the first three rinses must be collected.[14] Always consult your Chemical Hygiene Plan.

  • Final Disposal : After rinsing and allowing the container to air dry completely, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate regular laboratory waste stream (e.g., glass or plastic recycling).

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before attempting cleanup, don the appropriate PPE, including a respirator if the spill is large or the material is dusty.[17]

  • Containment : For a solid spill, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[6][7] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and your institution's EHS department, following the procedures outlined in your Chemical Hygiene Plan.[18]

Overarching Regulatory Framework

All laboratory chemical disposal procedures are governed by federal and local regulations. Adherence to these standards is not optional.

  • Occupational Safety and Health Administration (OSHA) : OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[18][19] Your lab's CHP is the definitive guide for safe chemical handling and disposal procedures.

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[16][20] Your institution's EHS department translates these complex regulations into actionable protocols for your laboratory.

Ultimately, your institution's EHS department is your primary resource. Always consult them to ensure your disposal practices are fully compliant with all applicable regulations.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.